(3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
描述
属性
分子式 |
C55H90N7O18P3S |
|---|---|
分子量 |
1262.3 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriaconta-16,19,22,25,28,31-hexaenethioate |
InChI |
InChI=1S/C55H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43(63)38-46(65)84-37-36-57-45(64)34-35-58-53(68)50(67)55(2,3)40-77-83(74,75)80-82(72,73)76-39-44-49(79-81(69,70)71)48(66)54(78-44)62-42-61-47-51(56)59-41-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,20-21,41-44,48-50,54,63,66-67H,4,7,10,13,16,19,22-40H2,1-3H3,(H,57,64)(H,58,68)(H,72,73)(H,74,75)(H2,56,59,60)(H2,69,70,71)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t43-,44-,48-,49-,50+,54-/m1/s1 |
InChI 键 |
OVNZLBLXWFFQEJ-HLDRNNPKSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA: Properties, Characterization, and Handling
Abstract
(3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA is a complex, high-molecular-weight acyl-coenzyme A thioester. It belongs to the class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are critical but often low-abundance lipids involved in specialized biological functions. The presence of a 3-hydroxy group suggests its role as a metabolic intermediate in either the biosynthesis or, more commonly, the β-oxidation of its parent C34:6 fatty acid. This guide provides a comprehensive overview of its predicted physicochemical properties, chemical stability, and biological significance. Furthermore, it details robust, field-proven methodologies for its extraction, handling, and analytical characterization by mass spectrometry and NMR spectroscopy, offering researchers a foundational resource for investigating this unique molecule.
Molecular Identity and Biological Significance
Structural Deconstruction
The IUPAC name this compound precisely defines a molecule with several key features:
-
Coenzyme A (CoA) Thioester: The molecule's backbone is Coenzyme A, a ubiquitous cofactor in metabolism. The fatty acyl group is attached via a high-energy thioester bond. This linkage makes the acyl group reactive and primed for enzymatic transfer or cleavage[1].
-
Acyl Chain: A 34-carbon ("tetratriaconta") fatty acyl chain is present. This classifies it as a very-long-chain fatty acid (VLCFA).
-
Polyunsaturation: The chain contains six ("hexaenoyl") cis (Z) double bonds. The positions of these bonds indicate it is an omega-3 (n-3) fatty acid, as the last double bond is three carbons from the methyl end (C34-C31 = 3).
-
3-Hydroxy Group: A hydroxyl (-OH) group is located at the third carbon (C3) in the R stereochemical configuration. 3-hydroxyacyl-CoAs are canonical intermediates in the β-oxidation pathway of fatty acids[2].
The combination of these features points to a molecule at the crossroads of VLC-PUFA metabolism. VLC-PUFAs with chain lengths of 28 carbons or more are synthesized by specific elongase enzymes, notably ELOVL4, and are enriched in tissues such as the retina, brain, and testes, where they serve crucial structural and signaling roles[3].
Caption: Key functional groups of the molecule.
Potential Biological Roles
Given its structure, the molecule likely functions as:
-
A β-Oxidation Intermediate: It is a plausible intermediate in the degradation of (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid. Deficiencies in enzymes that process long-chain 3-hydroxyacyl-CoAs, such as Long-Chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD), lead to the accumulation of these metabolites and cause severe disease[2][4].
-
A Biosynthetic Precursor: While less common, 3-hydroxy fatty acids can be intermediates in specialized fatty acid synthesis pathways.
-
A Signaling Molecule: Some 3-hydroxy fatty acids have been shown to possess intrinsic biological activity, including anti-phagocytic properties and the ability to protect cells from oxidative damage[5].
Physicochemical Properties and Stability
Direct experimental data for this specific molecule is not publicly available. The properties below are expertly inferred based on its constituent parts and data from analogous long-chain acyl-CoAs and PUFAs.
Summary of Properties
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₅₅H₉₀N₇O₁₈P₃S | Calculated from structure.[6] |
| Molecular Weight | 1262.33 g/mol | Calculated from formula.[6] |
| Appearance | Predicted to be a waxy solid or viscous oil at room temperature. | Based on properties of other VLCFAs and wax esters.[7] |
| Solubility | Water: Insoluble, forms micelles above CMC. Organic Solvents: Soluble in methanol, acetonitrile, and chloroform/methanol mixtures. | Amphipathic nature of acyl-CoAs. Common reconstitution solvents for LC-MS.[8][9] |
| pKa (Thiol) | ~9.6 for free CoA thiol. The thioester bond is not titratable. | Standard value for thiols. |
| UV Absorbance (λmax) | ~260 nm | Due to the adenine ring in the Coenzyme A moiety. |
Critical Stability Considerations
This molecule is susceptible to two primary modes of degradation: hydrolytic cleavage and oxidation.
2.2.1. Hydrolytic Instability of the Thioester Bond The thioester bond is the most chemically labile part of the molecule. Its integrity is highly dependent on pH and the presence of enzymes.
-
pH-Mediated Hydrolysis: The bond is most stable in a slightly acidic environment (pH 4.0 - 6.8). Under alkaline conditions (pH > 7.0), the rate of chemical hydrolysis increases significantly[9].
-
Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases, enzymes that rapidly hydrolyze the thioester bond[10]. Immediate quenching of enzymatic activity during extraction is paramount.
2.2.2. Oxidative Instability of the Polyunsaturated Chain The six methylene-interrupted cis-double bonds are highly susceptible to auto-oxidation upon exposure to air, light, or metal ions[11].
-
Mechanism: Oxidation proceeds via a free-radical chain reaction, leading to the formation of hydroperoxides, which can further degrade into a complex mixture of aldehydes, ketones, and other truncated products.
-
Consequences: Oxidation alters the molecule's structure, mass, and biological activity, rendering analytical results unreliable.
-
Prevention: Handling should be performed under an inert atmosphere (e.g., argon or nitrogen). Solutions should be stored frozen (-80°C), protected from light, and may benefit from the addition of antioxidants like butylated hydroxytoluene (BHT).
Analytical Characterization and Methodologies
The analysis of this molecule requires specialized protocols designed to handle its low abundance and inherent instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.
Experimental Workflow Overview
Caption: Workflow for the analysis of long-chain acyl-CoAs.
Protocol 1: Extraction from Biological Tissues
This protocol is designed to rapidly inactivate enzymes and preserve the molecule's integrity.
-
Pre-Chill Materials: Ensure all buffers, solvents, and homogenization equipment are pre-chilled on ice.
-
Homogenization: Weigh frozen tissue (~50-100 mg) and immediately homogenize in 2 mL of ice-cold 100 mM KH₂PO₄ buffer at pH 4.9. The acidic pH is critical for inhibiting thioesterase activity[9].
-
Protein Precipitation & Extraction: Add 5 mL of a cold organic solvent mixture (e.g., acetonitrile:isopropanol 1:1 v/v) containing an internal standard (e.g., C17:0-CoA). Vortex vigorously for 5 minutes to precipitate proteins and extract lipids.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Store the dried pellet at -80°C until analysis.
Causality: The use of cold, acidic buffer and organic solvent serves a dual purpose: it instantly halts enzymatic activity and efficiently extracts the amphipathic acyl-CoA while precipitating interfering proteins[9].
Protocol 2: LC-MS/MS Quantification
This method provides high sensitivity and specificity for quantifying the target analyte.
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 90% Solvent A, 10% Solvent B).
-
Instrumentation:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
-
LC Conditions:
-
Solvent A: 15 mM Ammonium Hydroxide in Water (pH ~10.5).
-
Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A shallow gradient optimized for separating very-long-chain species, for example, starting at 20% B and increasing to 65% B over several minutes.
-
Rationale: High pH is crucial for deprotonating the phosphate groups of CoA, leading to excellent peak shape and retention on C18 columns[8][12].
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Precursor Ion (Q1): The [M+H]⁺ of the target molecule (m/z 1263.3).
-
Product Ion (Q3): A specific fragment ion. For general acyl-CoA screening, a Neutral Loss scan of 507 Da is highly specific[12]. For targeted quantification, a specific fragment from the acyl chain would be monitored.
-
Protocol 3: NMR Spectroscopic Considerations
While less sensitive than MS, NMR can provide valuable structural information, especially when studying enzyme-substrate interactions.
-
Sample Preparation: A high concentration of purified material is required (>100 µM). The sample should be dissolved in a D₂O-based buffer at a slightly acidic pD (e.g., pD 6.0) to ensure stability during the experiment[13].
-
Expected ¹H NMR Signals:
-
CoA Moiety: Characteristic signals for the adenine proton (singlet ~8.5 ppm), ribose protons, and pantothenate methyls (singlets ~0.8-1.0 ppm) will be present[14].
-
Acyl Chain: A complex multiplet region from ~1.2-2.8 ppm corresponding to the methylene protons. The protons alpha to the thioester (~2.5-2.7 ppm) and the bis-allylic protons between the double bonds (~2.8 ppm) will be distinct. The single proton on the hydroxylated C3 will appear in the ~4.0-4.5 ppm region. Olefinic protons will be in the ~5.4 ppm region.
-
-
Expected ¹³C NMR Signals:
Self-Validation: The combination of an accurate mass measurement, a characteristic neutral loss of 507 Da in MS/MS, and the presence of key ¹H and ¹³C NMR signals provides a self-validating system for structural confirmation.
Conclusion
This compound is a challenging but potentially significant metabolic intermediate. Its very long, highly unsaturated acyl chain and labile thioester bond demand meticulous care in handling, extraction, and analysis. The protocols and principles outlined in this guide, grounded in established methodologies for similar lipid classes, provide a robust framework for researchers. Successful characterization relies on the rapid inhibition of enzymatic activity, prevention of oxidative and hydrolytic degradation, and the use of high-sensitivity analytical techniques like LC-MS/MS. Future research into this molecule may yield valuable insights into the specialized metabolism of VLC-PUFAs and their role in health and disease.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Wax ester - Wikipedia [en.wikipedia.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iscrm.uw.edu [iscrm.uw.edu]
- 15. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
An In-Depth Technical Guide to the Biosynthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a novel and complex very-long-chain hydroxy polyunsaturated fatty acyl-CoA, in mammalian cells. While this specific molecule has not been extensively characterized in the existing literature, this guide synthesizes current knowledge of fatty acid metabolism to propose a scientifically rigorous and plausible biosynthetic route. We delve into the enzymatic machinery, cellular compartmentalization, and regulatory networks that likely govern its formation. Furthermore, this guide presents detailed, state-of-the-art experimental protocols for the investigation and validation of this proposed pathway, including advanced mass spectrometry techniques, stable isotope tracing, and subcellular fractionation. This document is intended to serve as a foundational resource for researchers in the fields of lipidomics, metabolic diseases, and drug discovery, providing both the theoretical framework and the practical tools necessary to explore the functional significance of this and other complex lipid molecules.
Introduction: The Emerging Landscape of Very-Long-Chain Hydroxy Polyunsaturated Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure, cell signaling, and energy metabolism.[1] The introduction of multiple double bonds to form very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and the subsequent hydroxylation of these molecules creates a vast diversity of lipid species with potentially unique biological functions. The specific molecule of interest, this compound, is a C34 hexa-unsaturated fatty acyl-CoA with a hydroxyl group at the C-3 position with R-stereochemistry. Its intricate structure suggests a complex biosynthetic pathway that integrates several fundamental processes of lipid metabolism. Understanding the biogenesis of such complex lipids is paramount, as dysregulation of VLCFA metabolism is implicated in numerous pathologies, including neurological disorders, skin diseases, and metabolic syndrome.[2][3]
This guide will first propose a plausible biosynthetic pathway for this molecule, dissecting each enzymatic step and its cellular localization. Subsequently, we will provide a detailed experimental roadmap for researchers to investigate and validate this proposed pathway in mammalian cell systems.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a multi-step process involving the coordinated action of enzymes in different subcellular compartments, primarily the endoplasmic reticulum and peroxisomes. The proposed pathway can be conceptually divided into two major phases:
-
Phase 1: Elongation and Desaturation to form the C34 Hexaenoyl-CoA Precursor. This phase is likely to occur in the endoplasmic reticulum (ER), the primary site of fatty acid elongation and desaturation in mammalian cells.
-
Phase 2: Stereospecific Hydroxylation at the C-3 Position. The introduction of the (3R)-hydroxy group is proposed to occur via a modified peroxisomal β-oxidation pathway.
Phase 1: Genesis of the C34 VLC-PUFA Backbone in the Endoplasmic Reticulum
The synthesis of the C34 hexaenoyl-CoA precursor likely begins with a common dietary essential fatty acid, such as docosahexaenoic acid (DHA, 22:6n-3), and proceeds through multiple cycles of elongation and potentially further desaturation.
The key enzymatic players in this phase are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins and the Fatty Acid Desaturases (FADS) .
-
ELOVL Enzymes: These are a family of seven enzymes (ELOVL1-7) in mammals, each with distinct substrate specificities for fatty acyl-CoA chain length and degree of unsaturation.[1] For the synthesis of a C34 VLC-PUFA, ELOVL4 is the most probable key elongase. ELOVL4 is uniquely capable of elongating fatty acids beyond C28 and is highly expressed in specific tissues such as the retina, brain, skin, and testes.[3][4] Studies have shown that ELOVL4 can elongate C28 VLC-PUFAs to species with up to 38 carbons.[3]
-
FADS Enzymes: The FADS family, primarily FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase), are responsible for introducing double bonds into the fatty acyl chain. While the precursor DHA already contains six double bonds, it is possible that additional desaturation steps could occur on the elongated intermediates, although the canonical desaturation pathways are well-defined for shorter chain fatty acids.
Proposed Elongation Sequence:
The synthesis of the tetratriacontahexaenoyl-CoA (34:6) backbone is proposed to start from a C22:6-CoA (DHA-CoA) precursor and proceed through six cycles of two-carbon additions, catalyzed predominantly by ELOVL4.
Caption: Proposed elongation cascade for the C34 VLC-PUFA backbone in the ER.
Causality Behind the Proposed Elongation:
The choice of ELOVL4 as the primary elongase for chains beyond C26 is based on its established role in the synthesis of VLC-PUFAs in specialized tissues.[3] While other ELOVLs, such as ELOVL2, are involved in the elongation of C20 and C22 PUFAs, their efficiency decreases with longer chain lengths. The process of fatty acid elongation involves a four-step cycle: condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor in each cycle.[5]
Phase 2: Peroxisomal (3R)-Hydroxylation
The introduction of a hydroxyl group at the C-3 position with R-stereospecificity strongly points towards the involvement of the peroxisomal β-oxidation machinery. While mitochondrial β-oxidation generates L-3-hydroxyacyl-CoA intermediates, the peroxisomal pathway utilizes a D-bifunctional protein (DBP) that produces (R)-hydroxy-acyl-CoA intermediates.[6][7]
Transport to the Peroxisome:
The newly synthesized C34:6-CoA in the ER must be transported to the peroxisome for hydroxylation. This transport is likely mediated by members of the ATP-binding cassette (ABC) transporter subfamily D, such as ABCD1 (also known as ALDP), which are localized to the peroxisomal membrane and are responsible for the import of very-long-chain acyl-CoAs.[8][9][10]
The Role of D-Bifunctional Protein (DBP):
Once inside the peroxisome, the C34:6-CoA would enter a modified β-oxidation cycle. The key enzyme in this step is the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFE-2).[6][11] DBP possesses both enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[7]
The proposed hydroxylation process involves the first two steps of peroxisomal β-oxidation:
-
Dehydrogenation: An acyl-CoA oxidase (ACOX) introduces a double bond between the α and β carbons (C2 and C3) of the C34:6-CoA, forming a trans-2-enoyl-CoA.
-
Hydration: The hydratase domain of DBP adds a water molecule across this double bond, resulting in the formation of the (3R)-hydroxyacyl-CoA.
It is hypothesized that for the synthesis of the target molecule, the β-oxidation cycle is "stalled" or "interrupted" after this hydration step, allowing the (3R)-hydroxy intermediate to accumulate and be exported from the peroxisome.
Caption: Proposed peroxisomal hydroxylation of the C34 VLC-PUFA-CoA.
Regulatory Landscape
The biosynthesis of this complex lipid is likely under tight regulatory control at multiple levels, ensuring its production is responsive to cellular needs and metabolic status.
-
Transcriptional Regulation: The expression of key enzymes, particularly ELOVL4, is tissue-specific and developmentally regulated.[3][12] Transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs) are known to regulate genes involved in fatty acid metabolism and could play a role in the expression of the enzymes in this pathway.
-
Substrate Availability: The availability of precursor fatty acids, such as DHA, obtained from the diet or synthesized from α-linolenic acid, is a critical determinant of the rate of synthesis.
-
Hormonal Control: Hormones such as insulin and glucagon are well-established regulators of fatty acid synthesis and oxidation and would be expected to influence this pathway.
Table 1: Key Enzymes and Their Properties in the Proposed Pathway
| Enzyme Family | Specific Enzyme(s) | Cellular Location | Proposed Function | Key Regulatory Features |
| Elongases | ELOVL4, ELOVL2 | Endoplasmic Reticulum | Elongation of C22-C32 PUFA-CoAs | Tissue-specific expression, regulation by SREBPs |
| Desaturases | FADS1, FADS2 | Endoplasmic Reticulum | Potential further desaturation | Substrate competition, transcriptional regulation |
| ABC Transporters | ABCD1 (ALDP) | Peroxisomal Membrane | Transport of C34:6-CoA into peroxisome | ATP-dependent |
| Acyl-CoA Oxidases | ACOX1/ACOX2 | Peroxisome | Dehydrogenation of C34:6-CoA | Substrate specificity |
| Bifunctional Proteins | D-Bifunctional Protein (DBP/MFE-2) | Peroxisome | Hydration to form (3R)-hydroxyacyl-CoA | Stereospecificity |
Experimental Protocols for Pathway Validation
The following section provides a comprehensive set of protocols designed to investigate and validate the proposed biosynthetic pathway. These protocols are designed as self-validating systems, incorporating controls and rigorous analytical techniques.
Cell Culture and Stable Isotope Labeling
Objective: To trace the incorporation of labeled precursors into the target molecule and its proposed intermediates.
Cell Lines:
-
Human skin fibroblasts (robust VLCFA metabolism)
-
Hepatoma cell lines (e.g., HepG2)
-
Neuronal cell lines (e.g., SH-SY5Y)
-
Primary cells from relevant tissues (e.g., retinal pigment epithelium), if available.
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Labeling Medium Preparation: Prepare culture medium supplemented with a stable isotope-labeled precursor. A suitable choice would be [U-¹³C]-DHA or [D₅]-DHA.
-
Labeling: Remove the standard culture medium, wash the cells with sterile PBS, and add the labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the kinetics of label incorporation.
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS, scrape them into a suitable buffer, and pellet by centrifugation. Store cell pellets at -80°C until lipid extraction.
Rationale: Stable isotope tracing is a powerful tool to elucidate metabolic pathways.[6][13] By providing a labeled precursor, one can follow its conversion through the proposed elongation and hydroxylation steps, providing direct evidence for the pathway's activity.
Subcellular Fractionation
Objective: To determine the cellular localization of the biosynthetic enzymes and their products.
Protocol:
-
Cell Lysis: Resuspend harvested cells in a hypotonic lysis buffer containing protease and phosphatase inhibitors.[14]
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer to break the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 20,000 x g) to pellet mitochondria and peroxisomes.
-
Centrifuge the subsequent supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER).
-
-
Gradient Centrifugation (for Peroxisome Purification): Further purify the peroxisomal fraction from the mitochondrial pellet using a density gradient (e.g., OptiPrep or Percoll).[15]
-
Purity Assessment: Analyze each fraction for marker proteins (e.g., Calnexin for ER, Catalase for peroxisomes, Cytochrome c for mitochondria) by Western blotting to assess the purity of the fractionation.
Rationale: Determining the subcellular location of the target molecule and its precursors is crucial for validating the proposed compartmentalization of the biosynthetic pathway.
Caption: Experimental workflow for investigating the proposed biosynthetic pathway.
Lipid Extraction
Objective: To efficiently extract the target acyl-CoA and related lipids from cells and subcellular fractions.
Protocol (Modified Folch Extraction): [16][17]
-
Homogenization: Homogenize the cell pellet or subcellular fraction in a mixture of ice-cold methanol and chloroform (1:2, v/v) containing an appropriate internal standard (e.g., a commercially available odd-chain hydroxy fatty acyl-CoA).
-
Phase Separation: Add water to the mixture to induce phase separation.
-
Extraction: Vigorously mix and centrifuge to separate the aqueous and organic layers. The lipids, including the acyl-CoAs, will be in the lower organic phase.
-
Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:methanol, 1:1, v/v).
Rationale: A robust and reproducible lipid extraction method is fundamental for accurate downstream analysis. The Folch method is a classic and reliable technique for extracting a broad range of lipids.
LC-MS/MS Analysis
Objective: To detect and quantify this compound and its precursors.
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is recommended.
Chromatography:
-
Column: A C18 reversed-phase column suitable for lipidomics.
-
Mobile Phases: A gradient elution using water with a small amount of ammonium acetate or formic acid (Mobile Phase A) and acetonitrile/isopropanol (Mobile Phase B).
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids and acyl-CoAs.
-
Detection Mode:
-
Full Scan MS: To identify the [M-H]⁻ ion of the target molecule and its labeled counterpart.
-
Tandem MS (MS/MS): To fragment the parent ion and obtain structural information. Characteristic fragment ions for acyl-CoAs include the loss of the CoA moiety and fragments corresponding to the fatty acyl chain.[18][19][20] The fragmentation pattern will be crucial for confirming the structure of the novel lipid.
-
Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM): For targeted quantification of the target molecule and its precursors.
-
Table 2: Predicted m/z Values for LC-MS/MS Analysis
| Analyte | Formula | [M-H]⁻ (unlabeled) | [M-H]⁻ ([U-¹³C]-DHA precursor) |
| 34:6-CoA | C₅₅H₈₄N₇O₁₇P₃S | 1279.48 | 1313.57 |
| 3-hydroxy-34:6-CoA | C₅₅H₈₆N₇O₁₈P₃S | 1297.49 | 1331.58 |
Rationale: High-resolution LC-MS/MS is the gold standard for lipid analysis, providing the sensitivity and specificity required to detect and structurally characterize low-abundance lipids in complex biological matrices.[15]
Conclusion and Future Directions
This technical guide has presented a plausible and scientifically grounded biosynthetic pathway for the novel lipid, this compound, in mammalian cells. By integrating established principles of fatty acid elongation, desaturation, and peroxisomal β-oxidation, we have constructed a theoretical framework that can now be experimentally tested. The detailed protocols provided herein offer a clear roadmap for researchers to validate this pathway, identify the specific enzymes involved, and begin to unravel the physiological and pathological significance of this and other complex very-long-chain hydroxy polyunsaturated fatty acids.
Future research should focus on:
-
Functional Characterization: Once the biosynthesis is confirmed, elucidating the biological role of this molecule in cell signaling, membrane dynamics, or as a precursor to other bioactive lipids will be a key next step.
-
Enzyme Kinetics and Specificity: Detailed enzymatic assays with purified enzymes will be necessary to confirm the substrate specificities and kinetic parameters of the enzymes involved in this pathway.
-
In Vivo Studies: Investigating the levels of this lipid in animal models of metabolic and neurological diseases could provide insights into its role in health and disease.
The exploration of this novel lipid and its biosynthetic pathway promises to open new avenues of research in lipid biology and may lead to the identification of new therapeutic targets for a range of human diseases.
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 5. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Peroxisomal uptake of very long-chain fatty acyl CoA [reactome.org]
- 9. Metabolite transport across the peroxisomal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Enzymatic Pathways Involving (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
This guide provides a comprehensive technical overview of the metabolic pathways involving (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Designed for researchers, scientists, and drug development professionals, this document delves into the biosynthesis and catabolism of this complex lipid intermediate, offering insights into the key enzymatic players and detailed experimental protocols for its study.
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are critical components of cellular lipids in specific tissues, most notably the retina, brain, skin, and testes.[1] Their unique structures contribute to the specialized functions of membranes in these tissues. The particular molecule of interest, this compound, is a C34:6 acyl-CoA, representing an intermediate in the metabolic flux of these essential lipids. Its "3-hydroxy" functional group and "(3R)" stereochemistry are hallmarks of its position within the β-oxidation pathway. Understanding the enzymatic pathways that synthesize and degrade this molecule is crucial for elucidating the pathophysiology of various inherited metabolic disorders, including Stargardt-like macular dystrophy and certain forms of neuro-ichthyotic syndromes.[2]
Part 1: The Anabolic Pathway - Biosynthesis of C34:6-CoA
The synthesis of VLC-PUFAs is a specialized elongation pathway that builds upon shorter, dietary essential fatty acids. The key enzyme family in this process is the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes.
The Central Role of ELOVL4
The enzyme ELOVL4 is uniquely responsible for the elongation of fatty acyl-CoAs beyond C26, producing the C28 to C38 VLC-PUFAs.[2][3] Mutations in the ELOVL4 gene are directly implicated in diseases characterized by VLC-PUFA deficiencies.[3] The biosynthesis of a C34:6 VLC-PUFA, the precursor to our molecule of interest, is a multi-step process occurring in the endoplasmic reticulum.
The likely biosynthetic route starts from a precursor such as eicosapentaenoic acid (EPA, 20:5n-3).[4] This precursor undergoes a series of elongation and desaturation steps catalyzed by various ELOVL and desaturase enzymes to form a C24:6n-3 intermediate. At this point, ELOVL4 catalyzes the subsequent elongation steps from C26 up to C34.[3][5] Specifically, ELOVL4 has been shown to be involved in the elongation steps from C26 to C28, C28 to C30, and C30 to C32, and is capable of producing VLC-PUFAs up to 38 carbons in length.[2][3]
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Origins of a Novel Very-Long-Chain Polyunsaturated Fatty Acyl-CoA: A Technical Guide to (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive exploration of the potential natural sources of the novel bioactive lipid, (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), its origins are intrinsically linked to the intricate biosynthetic and metabolic pathways of complex lipids. This document synthesizes current knowledge on VLC-PUFA metabolism, key enzymatic players, and advanced analytical strategies to guide researchers, scientists, and drug development professionals in the identification and characterization of this molecule from natural reservoirs. We will delve into the probable biological contexts for its existence, focusing on organisms rich in diverse lipidomes, such as marine microalgae and certain specialized mammalian tissues.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids, characterized by acyl chains of 24 carbons or more.[1] These molecules are not typically obtained from dietary sources but are endogenously synthesized from shorter-chain PUFA precursors like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] VLC-PUFAs are integral components of cellular membranes, particularly in specialized tissues such as the retina, testes, and brain, where they are thought to play critical roles in membrane structure and function.[1]
The molecule of interest, this compound, is a C34 hexa-unsaturated fatty acyl-CoA with a hydroxyl group at the C-3 position. This specific structure strongly suggests its role as a transient intermediate in the metabolic pathways of VLC-PUFAs. Its identification in a biological system would provide invaluable insights into the dynamic processes of fatty acid elongation and degradation.
Biosynthetic Pathways: The Cradle of VLC-PUFA-CoA Intermediates
The synthesis of VLC-PUFAs occurs through a cyclical series of four enzymatic reactions, primarily localized to the endoplasmic reticulum. This process systematically adds two-carbon units to a growing fatty acyl-CoA chain. The existence of this compound is a direct implication of this pathway.
The four key steps in each elongation cycle are:
-
Condensation: An acyl-CoA primer is condensed with a malonyl-CoA molecule, extending the carbon chain by two units. This is the rate-limiting step and is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[3]
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA intermediate by a β-ketoacyl-CoA reductase, utilizing NADPH as a cofactor.[3][4] It is at this juncture that our target molecule is formed.
-
Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by a 3-hydroxyacyl-CoA dehydratase to create a trans-2-enoyl-CoA.[3][4]
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase, again using NADPH, to yield a saturated, elongated acyl-CoA, ready for another cycle of elongation or for incorporation into complex lipids.[3][4]
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Crossroads of Lipid Metabolism: Unraveling the Biological Significance of Very Long-Chain 3-Hydroxy Fatty Acyl-CoAs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain 3-hydroxy fatty acyl-CoAs (VLC-3-OH-FA-CoAs) represent a critical, yet often overlooked, class of metabolic intermediates. Positioned at the heart of the fatty acid elongation cycle in the endoplasmic reticulum, these molecules are the direct precursors to the diverse family of very long-chain fatty acids (VLCFAs; C22 and longer). The precise regulation of their synthesis and subsequent dehydration is paramount for cellular homeostasis. Dysregulation at this metabolic node has profound consequences, leading to the accumulation of cytotoxic VLCFAs and contributing to the pathophysiology of severe inherited neurometabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). This guide provides a comprehensive exploration of the synthesis, function, and pathological implications of VLC-3-OH-FA-CoAs. We will dissect the enzymatic machinery governing their turnover, explore the structural and signaling roles of their downstream products, and detail the mechanistic basis of associated diseases. Furthermore, this document furnishes detailed, field-proven methodologies for the analysis of VLCFA metabolism, offering a vital resource for researchers and therapeutic developers aiming to understand and target this crucial pathway.
Foundational Biochemistry: Positioning VLC-3-OH-FA-CoAs in Cellular Metabolism
Very long-chain fatty acids are synthesized from long-chain precursors (typically C16-C18) through a cyclic four-step enzymatic process housed within the endoplasmic reticulum (ER).[1][2] This elongation complex is responsible for the sequential addition of two-carbon units, a process fundamental to generating the vast diversity of fatty acids required by the cell.[3] VLC-3-OH-FA-CoA is the central intermediate of the second and third steps of this cycle.
The synthesis of a VLCFA from a pre-existing acyl-CoA proceeds as follows:
-
Condensation: The cycle is initiated by a family of seven mammalian enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs).[3][4] These enzymes catalyze the rate-limiting condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[5] Each ELOVL possesses distinct substrate specificity, which dictates the type of VLCFA produced in a given tissue.[5][6]
-
First Reduction: The resulting 3-ketoacyl-CoA is immediately reduced by the enzyme 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor, to produce a very long-chain 3-hydroxy fatty acyl-CoA .[7] This is the focal molecule of our discussion.
-
Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD).[7][8] This reaction removes a water molecule to create a trans-2-enoyl-CoA intermediate. There are four known mammalian HACD isozymes (HACD1-4), and this step can be a secondary rate-limiting point in the cycle.[7][8] A defect in this enzymatic step leads to the pathological accumulation of 3-hydroxy-acyl-CoA intermediates.[9]
-
Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is elongated by two carbons. This newly formed VLCFA-CoA can then either be utilized by the cell or re-enter the elongation cycle for further extension.[10]
Figure 1: The VLCFA Elongation Cycle in the Endoplasmic Reticulum.
The Functional Imperative: Structural and Signaling Roles of Downstream VLCFAs
While VLC-3-OH-FA-CoAs are transient intermediates, the VLCFAs produced from this pathway are stable, essential molecules with diverse and critical functions.[7][11] Their unique biophysical properties, conferred by their extended carbon chains, are indispensable for the integrity and function of various cellular structures and signaling pathways.[10]
Architectural Roles in Cellular Membranes
VLCFAs are integral components of several classes of lipids, most notably sphingolipids (like ceramides and sphingomyelin) and certain glycerophospholipids.[12] Their incorporation into these lipids profoundly influences the properties of cellular membranes.
-
Membrane Fluidity and Stability: The long, saturated chains of VLCFAs increase the packing order and decrease the fluidity of the lipid bilayer. This is crucial for forming stable, ordered microdomains, often called lipid rafts, which serve as platforms for signal transduction.[7][13]
-
Permeability Barrier: In tissues like the skin, VLCFA-containing ceramides are essential for creating the waterproof barrier that prevents water loss and protects against environmental insults.
-
Myelin Sheath Integrity: The myelin sheath, which insulates neurons, is extraordinarily rich in VLCFAs incorporated into sphingolipids. This lipid composition is critical for the sheath's stability and insulating properties, ensuring rapid nerve impulse conduction.
Precursors to Signaling Molecules
Beyond their structural roles, VLCFAs and their derivatives act as signaling molecules in various cellular processes.
-
Inflammatory Response: Saturated VLCFAs can modulate macrophage activation and inflammatory responses.[14] Excessive levels can trigger pro-inflammatory signaling through pathways like c-Jun N-terminal kinase (JNK).[14][15] Conversely, very long-chain polyunsaturated fatty acids (VLC-PUFAs), found predominantly in the retina and brain, can give rise to derivatives called elovanoids, which have neuroprotective and anti-inflammatory properties.[16]
-
Cell Signaling: C24 sphingolipids, synthesized using VLCFAs from the ELOVL1 pathway, are vital for the function of lipid rafts and the activation of signaling proteins.[5]
| VLCFA Species | Primary Tissue Distribution | Major Lipid Class Incorporation | Key Function(s) |
| C24:0 (Lignoceric Acid) | Brain (Myelin), Adrenal Gland, Skin | Sphingolipids (Ceramides, Sphingomyelin) | Myelin sheath stability, skin barrier function.[7] |
| C26:0 (Hexacosanoic Acid) | Brain, Adrenal Gland, Fibroblasts | Sphingolipids, Glycerophospholipids | Biomarker for X-ALD; accumulation is cytotoxic.[17][18] |
| C24:1 (Nervonic Acid) | Brain (Myelin) | Sphingomyelin | Myelin maintenance and nerve cell function.[19] |
| >C28 (Ultra Long-Chain FAs) | Retina, Skin, Testis | Phosphatidylcholine, Ceramides | Retinal function (VLC-PUFAs), skin barrier.[7][16] |
Pathophysiological Consequences: The Case of X-Linked Adrenoleukodystrophy
The clinical importance of tightly regulating the flux through the VLC-3-OH-FA-CoA intermediate is starkly illustrated by X-linked adrenoleukodystrophy (X-ALD). X-ALD is a devastating genetic disorder caused by mutations in the ABCD1 gene.[18][20] This gene encodes the ALDP transporter, which is responsible for importing VLCFA-CoAs (specifically those with chain lengths ≥ C22:0) into peroxisomes for degradation via β-oxidation.[17][21]
In X-ALD patients, the loss of ALDP function leads to a metabolic bottleneck. VLCFA-CoAs cannot be efficiently degraded and therefore accumulate in the cytosol.[6][22] This has two major consequences:
-
Increased Substrate for Elongation: The excess cytosolic VLCFA-CoAs become readily available as substrates for the ELOVL enzyme complex in the ER.[6] ELOVL1, in particular, efficiently elongates C22:0 and C24:0 to produce C26:0, the primary pathogenic lipid in X-ALD.[6][23] This creates a vicious cycle where the failure of degradation directly fuels the synthesis of even longer, more toxic fatty acids.
-
Cellular Toxicity and Inflammation: The accumulation of VLCFAs, especially C26:0, is highly toxic. It disrupts the structure and function of cellular membranes, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[24][25] In the brain, this lipid accumulation triggers a massive and destructive inflammatory response, characterized by the infiltration of immune cells and the destruction of myelin, leading to the severe cerebral demyelination seen in the most aggressive form of the disease.[14][18][26]
Figure 2: The metabolic derangement in X-linked adrenoleukodystrophy (X-ALD).
Key Experimental Methodologies
Investigating the role of VLC-3-OH-FA-CoAs requires robust methods to quantify the end-products of the pathway (VLCFAs) and to measure the activity of the enzymes involved.
Protocol: Quantification of VLCFAs in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a reliable method for diagnosing peroxisomal disorders by measuring VLCFA levels. The use of deuterated internal standards ensures accuracy and reproducibility.
Principle: Total lipids are extracted from plasma, and fatty acids are released by hydrolysis. The fatty acids are then derivatized to their methyl ester forms (FAMEs) to make them volatile for GC analysis. FAMEs are separated by chain length and saturation on a GC column and detected by a mass spectrometer, which allows for precise quantification relative to known amounts of stable isotope-labeled internal standards.[27][28]
Step-by-Step Methodology:
-
Sample Preparation:
-
To a 13x100 mm screw-cap glass tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard solution (containing known concentrations of C22:0-d4, C24:0-d4, and C26:0-d4 in ethanol). Vortex briefly.
-
-
Hydrolysis:
-
Add 2 mL of 0.5 M methanolic HCl.
-
Cap the tubes tightly and incubate at 90°C for 2 hours to simultaneously hydrolyze lipids and methylate the fatty acids.
-
Cool the tubes to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer (containing the FAMEs) to a clean glass vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried FAMEs in 50 µL of hexane.
-
Inject 1-2 µL onto the GC-MS system.
-
-
GC-MS Conditions (Example):
-
GC Column: SP-2560 capillary column (100m x 0.25mm) or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Initial 90°C, ramp to 250°C at 5°C/min.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for each FAME and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Determine the concentration of each VLCFA using a calibration curve prepared with known standards.
-
Figure 3: Experimental workflow for the quantification of VLCFAs via GC-MS.
Conclusion and Therapeutic Horizons
Very long-chain 3-hydroxy fatty acyl-CoAs are more than mere metabolic curiosities; they are pivotal intermediates whose flux must be exquisitely controlled. They sit at the intersection of anabolic and catabolic lipid pathways, and their proper processing is essential for membrane biology, neuronal function, and inflammatory homeostasis. The study of X-ALD has definitively shown that metabolic disruptions upstream or downstream of this intermediate have catastrophic consequences, transforming essential structural lipids into potent cytotoxic agents.
The insights gained into this pathway are paving the way for novel therapeutic strategies. For instance, the targeted inhibition of ELOVL1 is being explored as a substrate reduction therapy for X-ALD, with the goal of decreasing the production of toxic C26:0.[6][23] Understanding the regulation and function of the HACD enzymes could also unveil new therapeutic targets. As researchers continue to dissect this complex metabolic network, the central role of VLC-3-OH-FA-CoAs will undoubtedly remain a key focus for understanding health and developing treatments for a range of devastating diseases.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Structure and Assembly of Membrane Fatty Acid Elongases [osti.gov]
- 5. pnas.org [pnas.org]
- 6. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 9. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 12. researchgate.net [researchgate.net]
- 13. Why are fatty acids important to the cell membrane? | AAT Bioquest [aatbio.com]
- 14. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fortunejournals.com [fortunejournals.com]
- 18. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Differential substrate specificities of human ABCD1 and ABCD2 in peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histone Deacetylase Inhibitor Upregulates Peroxisomal Fatty Acid Oxidation and Inhibits Apoptotic Cell Death in Abcd1-Deficient Glial Cells | PLOS One [journals.plos.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. "Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular" by Parveen Parasar, Navtej Kaur et al. [scholarlycommons.henryford.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
"introduction to polyunsaturated acyl-CoA metabolism"
An In-Depth Technical Guide to Polyunsaturated Acyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyunsaturated acyl-coenzyme A (PUFA-CoA) thioesters represent a critical node in cellular metabolism, standing at the crossroads of bioenergetics, lipid biosynthesis, and signaling. The activation of polyunsaturated fatty acids (PUFAs) to their CoA derivatives is the committed step for their entry into nearly all metabolic pathways. This guide provides a comprehensive overview of PUFA-CoA metabolism, from the initial activation by specific acyl-CoA synthetases to their ultimate fates in anabolic and catabolic pathways. We will explore the intricate regulatory networks that govern these processes, the profound implications of their dysregulation in metabolic diseases, and the emerging therapeutic strategies targeting this metabolic hub. Furthermore, this guide furnishes detailed methodologies for the analysis of PUFA-CoAs and the enzymes that govern their flux, providing a robust framework for researchers in the field.
The Gateway: Activation of Polyunsaturated Fatty Acids
Free fatty acids, whether derived from dietary sources, de novo synthesis, or the turnover of complex lipids, must first be "activated" to participate in metabolic processes.[1] This activation is a two-step, ATP-dependent thioesterification reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS), which links the fatty acid to coenzyme A (CoA).[2][3] The resulting acyl-CoA molecule is now primed for a variety of metabolic fates.[4] This initial activation step is crucial as it effectively traps the fatty acid within the cellular compartment where the ACS enzyme resides, a concept termed "metabolic trapping".[5][6]
The reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate (PPi).[7]
Reaction: FA + ATP + CoA-SH → Acyl-CoA + AMP + PPi
Among the 26 members of the human acyl-CoA synthetase family, several isoforms exhibit distinct substrate preferences and play specialized roles.[7] Long-chain acyl-CoA synthetases (ACSL) are particularly relevant for PUFAs.[1]
-
ACSL4: This isoform displays a marked preference for polyunsaturated fatty acids such as arachidonic acid (20:4n-6) and eicosapentaenoic acid (20:5n-6).[7] Its specific activity with these substrates is significantly higher than with monounsaturated fatty acids.[7] Consequently, ACSL4 is deeply implicated in the metabolism of PUFAs destined for eicosanoid synthesis and the remodeling of phospholipids.[1][7]
-
ACSL6: This isoform is also crucial for the activation of PUFAs, particularly in neuronal cells, where it channels them into phospholipids.[1] Studies have shown that ACSL6 is required to maintain high levels of docosahexaenoic acid (22:6n-3, DHA) in tissues.[8]
The subcellular localization of these enzymes is a key determinant of the metabolic fate of the activated PUFA-CoA, a principle known as metabolic channeling.[1][6]
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive and in-depth strategy for the complete structural elucidation of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a complex very-long-chain polyunsaturated fatty acyl-CoA. The proposed workflow is designed for researchers, scientists, and drug development professionals, offering a logical sequence of analytical techniques to unambiguously determine its molecular weight, elemental composition, the positions of its six double bonds, the stereochemistry of these double bonds, and the stereochemistry of the hydroxyl group at the C-3 position. This guide emphasizes the rationale behind the selection of each analytical method, ensuring scientific integrity and providing actionable, field-proven insights. Detailed protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral chromatography are provided, alongside illustrative diagrams to clarify complex workflows.
Introduction: The Significance of Very-Long-Chain Hydroxy Polyunsaturated Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling.[1][2] Their hydroxylated and polyunsaturated derivatives, particularly when activated as Coenzyme A (CoA) thioesters, are implicated in a range of physiological and pathological processes. These molecules can act as precursors to specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively regulate the resolution of inflammation.[3][4][5] The precise structure of these molecules, including the location and stereochemistry of functional groups, dictates their biological activity. Therefore, the unambiguous structural elucidation of novel VLCFAs like this compound is paramount for understanding their function and for potential therapeutic development.
This guide will systematically address the structural challenges posed by this molecule, presenting a multi-faceted analytical approach.
Overall Analytical Strategy: A Phased Approach
The structural elucidation of this complex lipid requires a phased approach, moving from initial characterization to detailed stereochemical assignment. The workflow is designed to be iterative, with the results from one technique informing the next.
Caption: A phased workflow for the structural elucidation of the target molecule.
Phase 1: High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation
The initial and most critical step is to determine the accurate mass and elemental composition of the molecule. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is the tool of choice.
Rationale for LC-MS/MS
LC-MS/MS offers several advantages for analyzing long-chain acyl-CoAs:
-
Sensitivity and Selectivity: It allows for the detection of low-abundance species in complex biological matrices.
-
Soft Ionization: Techniques like electrospray ionization (ESI) minimize in-source fragmentation, preserving the molecular ion for accurate mass determination.
-
Structural Information: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the molecular ion provides valuable fragmentation patterns that can reveal information about the fatty acyl chain and the CoA moiety.[3][6][7]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Sample Preparation:
-
If the analyte is in a biological matrix, perform a solid-phase extraction (SPE) to enrich for lipids and remove interfering substances.[2]
-
Dissolve the purified sample in a solvent compatible with reversed-phase chromatography, such as a mixture of methanol, acetonitrile, and water.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipidomics.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute the highly hydrophobic molecule.
MS Conditions:
-
Ionization Mode: Negative ESI is often preferred for fatty acyl-CoAs as they readily form [M-H]⁻ ions.
-
Full Scan (MS1): Acquire high-resolution full scan data to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the precursor ion. Key expected fragments for acyl-CoAs include those corresponding to the loss of the CoA moiety and fragments along the fatty acyl chain.[8]
Expected Data and Interpretation
| Parameter | Expected Result for this compound |
| Molecular Formula | C₅₅H₉₀N₇O₁₈P₃S |
| Monoisotopic Mass | 1261.5276 Da |
| [M-H]⁻ Ion (m/z) | 1260.5203 |
| Key MS/MS Fragments | Fragments corresponding to the fatty acyl anion, adenosine 3',5'-diphosphate, and characteristic losses from the pantetheine arm. |
Phase 2: Unveiling the Positions of the Six Double Bonds
The next challenge is to precisely locate the six double bonds within the C34 fatty acyl chain. While MS/MS can provide some clues, more specific techniques are required for unambiguous assignment.
Ozonolysis-Mass Spectrometry: A Direct Approach
Rationale: Ozone selectively cleaves carbon-carbon double bonds, generating two carbonyl-containing fragments for each double bond.[4][9][10] By analyzing the masses of these fragments, the original position of the double bond can be deduced. Online ozonolysis coupled with MS (OzID) is a powerful technique for this purpose.[11][12]
Workflow:
References
- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Composition by Total Acyl Lipid Collision-Induced Dissociation Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. rsc.org [rsc.org]
- 6. Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids | Springer Nature Experiments [experiments.springernature.com]
- 11. Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Signaling Potential of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA: A Roadmap for Investigation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the putative functions of the novel lipid molecule, (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, in the intricate landscape of lipid signaling. While direct research on this specific very-long-chain, polyunsaturated, 3-hydroxy fatty acyl-CoA is nascent, its unique structural attributes suggest a compelling potential for significant biological activity. By drawing parallels with related lipid classes and leveraging established methodologies, this document provides a comprehensive framework for its synthesis, characterization, and the systematic investigation of its role as a signaling molecule. We will explore its potential involvement in inflammatory pathways, cellular metabolism, and membrane dynamics, offering detailed experimental protocols and workflows to empower researchers in this pioneering area of lipid biology.
Introduction: The Enigmatic World of Very-Long-Chain Fatty Acyl-CoAs
Lipid molecules are far more than simple energy storage units or structural components of membranes; they are critical players in a vast array of cellular signaling pathways.[1] Among the diverse lipidome, very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, and their activated acyl-CoA esters are emerging as key regulators of cellular processes.[2][3][4] These molecules are integral to the biosynthesis of crucial lipids like sphingolipids and the formation of protective barriers such as the plant cuticle.[3][4] Perturbations in VLCFA metabolism have been linked to severe developmental issues and stress responses in various organisms.[2][5]
The subject of this guide, this compound, is a particularly intriguing molecule due to its trifecta of key structural features: a very-long-chain (34 carbons), extensive polyunsaturation, and a hydroxyl group at the C-3 position. Each of these characteristics hints at specialized biological roles. The polyunsaturated nature is reminiscent of signaling lipids like eicosanoids and docosanoids, which are potent modulators of inflammation and immunity.[6][7] The 3-hydroxy modification is a hallmark of intermediates in fatty acid β-oxidation, suggesting a potential link to metabolic regulation.[8] This guide will dissect the putative functions arising from this unique structure and provide a robust experimental roadmap for their validation.
Deconstructing the Molecule: Structure-Function Hypotheses
The chemical structure of this compound, as detailed in chemical databases, provides the foundation for our functional hypotheses.[9][10]
The Polyunsaturated Tail: A Precursor to Novel Bioactive Mediators?
The hexa-unsaturated fatty acyl chain is a striking feature. Polyunsaturated fatty acids (PUFAs) are well-established precursors to a vast family of signaling molecules, collectively known as oxylipins in plants and eicosanoids/docosanoids in mammals.[6] These molecules are generated by the action of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP450s).[6][11]
Hypothesis 1: this compound, or its corresponding free fatty acid, may serve as a substrate for oxidative enzymes, leading to the generation of novel, long-chain, hydroxylated signaling molecules with potent anti-inflammatory or pro-resolving properties.
The 3-Hydroxy Group: A Nexus of Metabolism and Signaling?
The 3-hydroxyacyl-CoA structure is a canonical intermediate in the mitochondrial β-oxidation of fatty acids.[8] Its presence could imply several possibilities:
-
Metabolic Regulation: The accumulation or flux of this molecule could act as a sensor of metabolic state, allosterically regulating key enzymes in metabolic pathways. Long-chain acyl-CoAs are known to regulate enzymes such as acetyl-CoA carboxylase.[12]
-
Signaling Molecule in its Own Right: The 3-hydroxy group adds polarity and the potential for specific interactions with protein binding pockets, distinct from its non-hydroxylated counterpart.
Hypothesis 2: this compound may directly interact with and modulate the activity of nuclear receptors (e.g., PPARs), ion channels, or other signaling proteins, thereby translating metabolic status into a cellular response.
The Very-Long-Chain: A Role in Membrane Microdomains?
VLCFAs are crucial for the synthesis of complex lipids like sphingolipids, which are key components of lipid rafts.[3][4] These membrane microdomains are critical hubs for signal transduction.
Hypothesis 3: This molecule may be a precursor for the synthesis of ultra-long-chain sphingolipids or other complex lipids that modulate the biophysical properties of cellular membranes, influencing the formation and stability of signaling platforms. Fatty acids can influence cell signaling by altering membrane structure and microdomain organization.[13]
An Investigator's Roadmap: Experimental Validation Workflows
To systematically test these hypotheses, a multi-pronged experimental approach is required, encompassing synthesis, analytical characterization, and biological activity assessment.
Synthesis and Purification of this compound
The limited commercial availability of this complex lipid necessitates a robust synthetic strategy. A chemo-enzymatic approach is often advantageous for producing specific stereoisomers.[14][15]
Experimental Protocol: Chemo-Enzymatic Synthesis
-
Chemical Synthesis of the Precursor Fatty Acid:
-
Synthesize the corresponding (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid using established methods of polyunsaturated fatty acid synthesis, such as acetylenic coupling strategies.
-
-
Activation to the CoA Thioester:
-
Activate the synthesized fatty acid to its CoA ester. The carbonyldiimidazole (CDI) method is a viable option.[14]
-
Procedure:
-
Dissolve 4 equivalents of CDI in anhydrous THF.
-
Add 4.8 equivalents of the custom-synthesized fatty acid and stir for 1 hour at room temperature.
-
In a separate vial, dissolve 1 equivalent of Coenzyme A lithium salt in 0.5 M NaHCO3.
-
Add the CoA solution to the activated fatty acid mixture and stir for 45 minutes at room temperature.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
-
-
Enzymatic Hydroxylation (if a suitable enzyme is identified) or Stereospecific Chemical Synthesis of the 3-hydroxy fatty acid prior to CoA activation.
-
Purification:
Analytical Characterization: Establishing a Molecular Fingerprint
Accurate quantification and structural confirmation are paramount.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome | Reference |
| LC-MS/MS | Identification and Quantification | Accurate mass of the parent ion and characteristic fragmentation patterns (e.g., neutral loss of 507 for the CoA moiety). | [18] |
| GC-MS | Analysis of the Fatty Acid Component | After hydrolysis, derivatization, and analysis, this confirms the chain length, unsaturation, and position of the hydroxyl group. | [8][20][21] |
| NMR Spectroscopy | Definitive Structural Elucidation | Confirms the positions of double bonds and the stereochemistry of the hydroxyl group. | N/A |
Experimental Workflow: LC-MS/MS for Quantification in Biological Samples
The following workflow outlines the steps for detecting and quantifying the target molecule in cell or tissue extracts.
Caption: LC-MS/MS Workflow for Acyl-CoA Quantification.
Investigating Biological Activity
Workflow: Screening for Signaling Activity
This workflow provides a logical progression from broad screening to specific mechanistic studies.
Caption: Workflow for investigating signaling functions.
Detailed Protocols:
-
Cell-Based Inflammation Assay:
-
Culture murine macrophages (e.g., RAW 264.7) or primary human monocytes.
-
Pre-treat cells with varying concentrations of the synthesized lipid (or its corresponding free fatty acid) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS).
-
After 6-24 hours, collect the cell supernatant and cell lysates.
-
Analyze the supernatant for key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA.
-
Extract RNA from the cell lysates and perform qPCR to measure the expression of inflammatory genes (e.g., Nos2, Ptgs2).
-
-
Lipid Mediator Profiling:
-
Incubate the synthesized lipid with activated immune cells or relevant recombinant enzymes (e.g., COX-2, 5-LOX).
-
Extract lipids from the reaction mixture using solid-phase extraction.
-
Analyze the extracts using a specialized lipidomics LC-MS/MS platform to identify novel oxidized derivatives.
-
-
Nuclear Receptor Activation Assay:
-
Use a cell line (e.g., HEK293T) co-transfected with a plasmid expressing a nuclear receptor (e.g., PPARγ) and a reporter plasmid (e.g., containing a luciferase gene downstream of a PPAR response element).
-
Treat the cells with the synthesized lipid.
-
Measure luciferase activity to determine the extent of receptor activation.
-
Concluding Remarks and Future Directions
The study of this compound represents a frontier in lipid research. Its complex structure strongly suggests a departure from mundane metabolic roles, pointing instead towards specialized functions in cell signaling. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to elucidate these functions.
Future investigations should focus on in vivo studies using animal models of inflammatory diseases to determine the physiological relevance and therapeutic potential of this novel lipid and its potential derivatives. The successful characterization of its signaling pathways could unveil new drug targets and therapeutic strategies for a range of inflammatory and metabolic disorders.
References
- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyunsaturated Fatty Acids and Their Derivatives: Therapeutic Value for Inflammatory, Functional Gastrointestinal Disorders, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. PubChemLite - this compound(4-) (C55H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 11. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 14. mdpi.com [mdpi.com]
- 15. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omni.laurentian.ca [omni.laurentian.ca]
- 20. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
"exploring the diversity of long-chain fatty acyl-CoAs in biological systems"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Exploring the Diversity of Long-Chain Fatty Acyl-CoAs in Biological Systems
Foreword
Long-chain fatty acyl-CoAs (LC-FA-CoAs) stand at the nexus of cellular metabolism, acting as more than simple intermediates in the synthesis and breakdown of fats. These dynamic molecules are critical signaling effectors, gene regulators, and building blocks for complex lipids, wielding significant influence over cellular health and disease. Their diversity, stemming from variations in acyl chain length and saturation, translates into a remarkable functional heterogeneity that is only now being fully appreciated. This guide is designed for researchers and drug development professionals who seek a deeper understanding of the multifaceted world of LC-FA-CoAs. We will move beyond textbook descriptions to explore the causal links between their biochemical properties and their physiological roles, delve into the gold-standard methodologies for their analysis, and discuss their implications in pathophysiology. This document serves as both a conceptual framework and a practical reference for investigating these pivotal molecules.
Part 1: The Central Role and Chemical Diversity of LC-FA-CoAs
Long-chain fatty acyl-CoAs are high-energy thioester compounds formed by the covalent attachment of a long-chain fatty acid to Coenzyme A (CoA).[1] This activation, an ATP-dependent process, is the committed step for a fatty acid to enter most metabolic pathways.[2] It transforms a relatively inert fatty acid into a metabolically reactive species, primed for a variety of cellular fates.
The "diversity" of LC-FA-CoAs arises from the structural variations in the fatty acid chain, which typically ranges from 12 to 20 carbons in length.[2] This includes:
-
Saturated fatty acyl-CoAs (e.g., Palmitoyl-CoA, C16:0; Stearoyl-CoA, C18:0)
-
Monounsaturated fatty acyl-CoAs (e.g., Oleoyl-CoA, C18:1)
-
Polyunsaturated fatty acyl-CoAs (e.g., Linoleoyl-CoA, C18:2; Arachidonoyl-CoA, C20:4)
This structural variety is not trivial; it is the foundation of their functional specificity, influencing everything from enzyme kinetics to membrane fluidity and the generation of signaling molecules.
Part 2: The Lifecycle of LC-FA-CoAs: A Journey of Synthesis, Trafficking, and Metabolism
The intracellular concentration and localization of LC-FA-CoAs are meticulously controlled through a coordinated lifecycle of synthesis, transport, and degradation.
Synthesis: The Gatekeeping Role of Long-Chain Acyl-CoA Synthetases (ACSLs)
The synthesis of LC-FA-CoAs is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3] In humans, the ACSL family has five main isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue expression patterns, subcellular localizations, and substrate specificities.[4][5] This enzymatic diversity is a primary mechanism for partitioning fatty acids into specific metabolic channels.[3] For example, ACSL1 is predominant in the liver and adipose tissue and is crucial for both β-oxidation and triacylglycerol synthesis, while ACSL4 shows a preference for arachidonic acid and is implicated in inflammatory signaling pathways.[5]
The activation reaction proceeds in two steps, ensuring its irreversibility through the hydrolysis of pyrophosphate.[2]
Caption: Two-step reaction for fatty acid activation by ACSL enzymes.
Intracellular Transport: The Carnitine Shuttle System
While short- and medium-chain fatty acids can diffuse into the mitochondrial matrix, LC-FA-CoAs are membrane-impermeable.[6] Their entry into mitochondria for β-oxidation is dependent on the carnitine shuttle, a multi-step transport system.[7][8]
-
CPT1: At the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) exchanges the CoA moiety of an LC-FA-CoA for carnitine, forming a long-chain acylcarnitine. This is the rate-limiting step of fatty acid oxidation.[9][10]
-
CACT: The acylcarnitine is then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT) in exchange for a free carnitine molecule.[7]
-
CPT2: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, converting the acylcarnitine back to LC-FA-CoA and releasing carnitine.[9]
This newly formed intramitochondrial LC-FA-CoA is now committed to the β-oxidation pathway.
Caption: Workflow of the Carnitine Shuttle for LC-FA-CoA transport.
Part 3: The Functional Dichotomy: Metabolic Fuel vs. Signaling Ligand
Once formed, LC-FA-CoAs are directed toward distinct and sometimes competing pathways, highlighting their dual role as both metabolic substrates and regulatory molecules.[11][12]
Metabolic Fates
-
Energy Production: In the mitochondria, LC-FA-CoAs undergo β-oxidation, a cyclical four-step process that shortens the acyl chain by two carbons in each cycle, producing Acetyl-CoA, FADH₂, and NADH.[9] The acetyl-CoA enters the Krebs cycle, while FADH₂ and NADH feed the electron transport chain, culminating in significant ATP production.
-
Synthesis of Complex Lipids: In the cytosol and endoplasmic reticulum, LC-FA-CoAs are the primary building blocks for synthesizing complex lipids.[13][14] They are esterified to glycerol-3-phosphate to form phospholipids, the main components of cellular membranes, and triacylglycerols (TAGs), the primary form of energy storage.[12]
-
Protein Acylation: Specific LC-FA-CoAs can be covalently attached to proteins, a post-translational modification that can alter protein localization, stability, and function.
Signaling and Regulatory Roles
Beyond their metabolic functions, LC-FA-CoAs act as potent signaling molecules that modulate key cellular processes.[11][15]
-
Allosteric Enzyme Regulation: LC-FA-CoAs can directly bind to and regulate the activity of enzymes. A classic example is the inhibition of acetyl-CoA carboxylase (ACC), the enzyme that commits acetyl-CoA to fatty acid synthesis.[16] This feedback inhibition prevents the simultaneous synthesis and breakdown of fatty acids.[17]
-
Gene Expression: LC-FA-CoAs can regulate gene transcription by binding directly to transcription factors. In E. coli, acyl-CoAs bind to the FadR transcription factor, modulating the expression of genes involved in fatty acid metabolism.[18] In mammals, evidence suggests that LC-FA-CoAs can bind to and modulate the activity of nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF-4α).[18]
Caption: The diverse metabolic and signaling fates of LC-FA-CoAs.
Part 4: State-of-the-Art Analysis: LC-MS/MS Profiling
Due to their low abundance and physicochemical properties, the accurate quantification of individual LC-FA-CoA species requires highly sensitive and specific analytical techniques.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for LC-FA-CoA analysis.[19] The rationale is twofold:
-
Liquid Chromatography (LC): A reversed-phase C18 column separates the different LC-FA-CoA species based on the length and saturation of their fatty acid chains.[19]
-
Tandem Mass Spectrometry (MS/MS): Provides exquisite sensitivity and selectivity. Using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument is programmed to detect a specific precursor ion (the intact LC-FA-CoA) and a specific fragment ion generated after collision-induced dissociation. This provides a unique "fingerprint" for each analyte, minimizing interferences from complex biological matrices.
Protocol: Quantification of LC-FA-CoAs from Liver Tissue
This protocol provides a robust framework for the extraction and LC-MS/MS analysis of LC-FA-CoAs, adapted from established methodologies.[20][21]
A. Sample Preparation and Extraction Self-Validation Principle: The use of a structurally similar, non-endogenous internal standard (e.g., Heptadecanoyl-CoA, C17:0) is critical. It is added at the very beginning of the extraction and accounts for any analyte loss during sample processing, ensuring accuracy.
-
Homogenization: Snap-freeze ~50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in a pre-chilled solution of 2-propanol and 0.1 M KH₂PO₄ (1:1 v/v) containing the internal standard.
-
Precipitation & Phase Separation: Add saturated aqueous ammonium sulfate and acetonitrile to the homogenate to precipitate proteins and facilitate phase separation. Vortex vigorously.[20]
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the upper aqueous-organic supernatant containing the LC-FA-CoAs.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
B. LC-MS/MS Analysis
Causality Behind Choices: A high pH mobile phase (e.g., using ammonium hydroxide) is often used to improve chromatographic peak shape and ionization efficiency for these molecules in positive electrospray ionization (ESI) mode.[19]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from ~20% B to 95% B over 10-15 minutes to resolve different acyl chain lengths.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to a characteristic product ion. A common neutral loss for all acyl-CoAs is 507 Da, corresponding to the loss of phosphoadenosine diphosphate, which can be used for untargeted profiling.[21]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison across different experimental conditions.
| LC-FA-CoA Species | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA | C16:0-CoA | 1004.6 | 497.6 |
| Palmitoleoyl-CoA | C16:1-CoA | 1002.6 | 495.6 |
| Stearoyl-CoA | C18:0-CoA | 1032.6 | 525.6 |
| Oleoyl-CoA | C18:1-CoA | 1030.6 | 523.6 |
| Linoleoyl-CoA | C18:2-CoA | 1028.6 | 521.6 |
Note: Exact m/z values may vary slightly based on instrumentation and adducts. The product ions shown are examples and should be optimized empirically.
Part 5: The Role of LC-FA-CoAs in Pathophysiology
Dysregulation of LC-FA-CoA metabolism is a hallmark of numerous diseases, making the enzymes and pathways involved attractive targets for drug development.
-
Metabolic Syndrome: In conditions like obesity and type 2 diabetes, excess fatty acid influx into tissues like the liver and muscle leads to the accumulation of LC-FA-CoAs. This surplus can drive the synthesis of lipotoxic species like diacylglycerols and ceramides, which impair insulin signaling.[2]
-
Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): These are a group of inherited genetic disorders where the body cannot properly break down long-chain fatty acids for energy due to mutations in genes encoding enzymes like CPT1, CPT2, or VLCAD.[22][23] This leads to energy deficiency, hypoglycemia, cardiomyopathy, and rhabdomyolysis, particularly during periods of fasting or illness.[23]
-
Cancer: Cancer cells often exhibit altered fatty acid metabolism. Certain ACSL isoforms are upregulated in various cancers, providing the necessary LC-FA-CoAs for rapid membrane synthesis and signaling to support cell proliferation.[5]
Part 6: Conclusion and Future Directions
The study of long-chain fatty acyl-CoAs has evolved from viewing them as simple metabolic intermediates to recognizing them as central hubs of cellular regulation. Their diversity is not a redundancy but a sophisticated system for controlling specific metabolic and signaling outcomes. Advances in analytical techniques, particularly LC-MS/MS-based lipidomics, have been instrumental in uncovering the complexity of the "acyl-CoA-ome" in various physiological and pathological states.
Future research will likely focus on:
-
Subcellular-specific acyl-CoA pools: Understanding how distinct pools of LC-FA-CoAs in different organelles (mitochondria, ER, peroxisomes) are maintained and what their specific functions are.
-
Acyl-CoA binding proteins: Elucidating the role of proteins that bind and traffic LC-FA-CoAs, which are emerging as key players in directing their metabolic fate.[15]
-
Therapeutic Targeting: Developing specific inhibitors for ACSL isoforms that are implicated in diseases like cancer and metabolic syndrome.[4]
By continuing to explore the diversity and function of these critical molecules, we can unlock new diagnostic and therapeutic strategies for a wide range of human diseases.
References
- 1. Long-Chain Fatty Acyl-CoAs → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 7. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 15. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. funaab.edu.ng [funaab.edu.ng]
- 18. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 23. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in Biological Matrices
Introduction
(3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA is a very long-chain polyunsaturated hydroxy fatty acyl-coenzyme A.[1][2][3] As a member of the acyl-CoA family, it is presumed to be a critical intermediate in specialized lipid metabolic pathways. The unique structure, featuring a C34 fatty acid chain with six double bonds and a hydroxyl group, suggests potential involvement in the synthesis of complex lipids with specific biological functions, possibly related to inflammation, neuronal function, or energy homeostasis. Accurate quantification of this analyte in biological samples is essential for elucidating its physiological role and its potential as a biomarker in various disease states.
This application note presents a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The protocol has been developed to address the analytical challenges associated with very long-chain, polyunsaturated, and polar lipids, including efficient extraction, chromatographic separation, and sensitive detection. The method is validated according to the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation to ensure data integrity and reliability for research and drug development applications.[4][5][6][7]
Methodology
The overall workflow for the quantification of the target analyte is depicted below.
Caption: Overall analytical workflow.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to efficiently extract and clean up the analyte from complex biological matrices, such as plasma or tissue homogenates. The use of a mixed-mode SPE sorbent is recommended to retain the polar head group and the long hydrophobic tail of the analyte.
Protocol:
-
Sample Pre-treatment: Thaw frozen samples on ice. For tissue samples, homogenize in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Spike the homogenate with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar very long-chain acyl-CoA).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Caption: Solid-Phase Extraction Protocol.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column, which is suitable for the separation of long-chain hydrophobic molecules. A gradient elution is used to ensure good peak shape and resolution from potential matrix interferences.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 70% B to 95% B in 10 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
Mass Spectrometry Conditions:
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The precursor ion for this compound (MW = 1262.33) is the protonated molecule [M+H]⁺ at m/z 1263.3. The primary product ion results from the characteristic neutral loss of the phosphoadenosine diphosphate moiety (507.0 Da). Additional product ions can be generated from the fragmentation of the fatty acyl chain, particularly around the hydroxyl group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1263.3 | 756.3 (Quantifier) | 45 |
| 1263.3 | 428.1 (Qualifier) | 60 | |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Method Validation
The analytical method was validated according to the ICH M10 guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[4][5][6]
Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity (r²) | ≥ 0.99 over the calibration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day precision. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%). |
| Recovery | Consistent and reproducible across the calibration range. |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative). |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of the novel very long-chain polyunsaturated hydroxy fatty acyl-CoA, this compound, in biological matrices. The detailed sample preparation protocol, optimized LC-MS/MS parameters, and comprehensive method validation ensure the generation of high-quality, reproducible data. This method will be a valuable tool for researchers investigating the role of this unique lipid metabolite in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Synthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a complex very-long-chain fatty acyl-CoA of significant interest for research in lipid metabolism, signaling, and drug development. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and biochemistry.
Introduction and Strategic Overview
This compound is a highly specialized molecule featuring a C34 fatty acid backbone with a specific stereocenter at the C3 hydroxyl group and six Z-configured double bonds. Its synthesis presents a considerable challenge due to the need for precise stereochemical control and the handling of potentially unstable polyunsaturated intermediates. This guide outlines a robust and logical synthetic strategy, breaking down the complex synthesis into manageable stages:
-
Convergent Synthesis of the Precursor Fatty Acid: A convergent approach is employed for the synthesis of the C34 polyunsaturated fatty acid. This strategy involves the synthesis of two key building blocks which are then coupled to form the full carbon skeleton. This approach is generally more efficient and allows for easier purification of intermediates compared to a linear synthesis.
-
Stereoselective Introduction of the (3R)-Hydroxy Group: The critical (3R)-hydroxyl stereochemistry will be established using a well-established asymmetric reaction, ensuring high enantiomeric purity of the final product.
-
Chemoenzymatic Coupling with Coenzyme A: The synthesized (3R)-hydroxy fatty acid will be coupled to Coenzyme A (CoA) using a reliable chemoenzymatic method. This approach often provides high yields and avoids the harsh conditions that can degrade the sensitive polyunsaturated acyl-CoA product.
This guide provides not just a series of steps, but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the process.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for the target acyl-CoA.
PART 1: Synthesis of the Precursor Fatty Acid
The synthesis of the (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoic acid is the most challenging part of the overall process. The proposed convergent strategy is outlined below.
Protocol 1: Synthesis of Building Block 1 - (13Z,16Z,19Z)-Docosatrienal
This C22 aldehyde contains the terminal polyene motif. Its synthesis can be achieved from commercially available starting materials through a series of chain elongation and stereoselective double bond formations. A building block approach using iterative coupling reactions is recommended for constructing the all-Z triene system.[1][2][3]
Materials:
| Reagent/Material | Supplier | Grade |
| Commercially available C10 alkyne | Sigma-Aldrich | Reagent |
| (Z)-1-bromo-2-iodoethene | TCI | >98% |
| n-Butyllithium | Acros Organics | 2.5 M in hexanes |
| Palladium catalysts (e.g., Pd(PPh3)4) | Strem Chemicals | High Purity |
| DIBAL-H | Sigma-Aldrich | 1.0 M in hexanes |
| Dess-Martin periodinane | Oakwood Chemical | >97% |
| Anhydrous solvents (THF, DCM, etc.) | VWR | Anhydrous |
Step-by-Step Methodology:
-
Iterative Coupling: Starting with a C10 terminal alkyne, perform a series of Sonogashira couplings with (Z)-1-bromo-2-iodoethene followed by reduction of the resulting alkyne to a Z-alkene using Lindlar's catalyst. This iterative process will build the C18 polyene chain.
-
Chain Elongation: The terminal alkyne of the C18 polyene is then coupled with a suitable C4 electrophile to extend the chain to C22.
-
Terminal Alkyne Reduction: The terminal alkyne of the C22 chain is partially reduced to the corresponding aldehyde using a reagent such as DIBAL-H.
-
Oxidation to Aldehyde: The resulting alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
-
Purification: The final aldehyde is purified by flash column chromatography on silica gel.[4][5]
Protocol 2: Synthesis of Building Block 2 - (R)-3-Hydroxy-C12-phosphonium ylide
This building block introduces the (3R)-hydroxy group and the remaining part of the carbon chain. The stereocenter is established using a stereoselective reduction.
Materials:
| Reagent/Material | Supplier | Grade |
| 10-Undecenoic acid | Sigma-Aldrich | >98% |
| (R)-2-Methyl-CBS-oxazaborolidine | Sigma-Aldrich | 1 M in toluene |
| Borane-dimethyl sulfide complex | Acros Organics | 10 M |
| Triphenylphosphine | Alfa Aesar | >99% |
| Carbon tetrabromide | TCI | >99% |
| n-Butyllithium | Acros Organics | 2.5 M in hexanes |
| Anhydrous solvents (THF, DCM, etc.) | VWR | Anhydrous |
Step-by-Step Methodology:
-
Keto-ester formation: 10-Undecenoic acid is converted to its corresponding β-keto ester.
-
Asymmetric Reduction: The β-keto ester is then subjected to a stereoselective reduction using a chiral reducing agent, such as the Corey-Bakshi-Shibata (CBS) catalyst ((R)-2-Methyl-CBS-oxazaborolidine) with borane, to yield the (R)-3-hydroxy ester with high enantiomeric excess.
-
Protection of the Hydroxyl Group: The (3R)-hydroxyl group is protected with a suitable protecting group, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting in subsequent steps.
-
Conversion to Alkyl Halide: The ester is reduced to the corresponding alcohol, which is then converted to an alkyl bromide using a reagent like carbon tetrabromide and triphenylphosphine.
-
Ylide Formation: The alkyl bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of the phosphonium salt with a strong base, such as n-butyllithium, at low temperature generates the desired ylide in situ for the subsequent Wittig reaction.
Protocol 3: Wittig Reaction and Final Fatty Acid Synthesis
The two building blocks are coupled via a Wittig reaction to form the full C34 carbon chain with the desired Z-alkene at the coupling site.
Materials:
| Reagent/Material | Supplier | Grade |
| Building Block 1 (Aldehyde) | As synthesized | - |
| Building Block 2 (Ylide) | As synthesized | - |
| Anhydrous THF | VWR | Anhydrous |
| Lithium hydroxide | Sigma-Aldrich | >98% |
| Methanol | Fisher Scientific | HPLC grade |
| Water | Milli-Q | Ultrapure |
Step-by-Step Methodology:
-
Wittig Coupling: The freshly prepared ylide from Building Block 2 is reacted with the aldehyde from Building Block 1 in anhydrous THF at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. This reaction stereoselectively forms the Z-alkene.
-
Deprotection: The protecting group on the 3-hydroxyl group is removed. For a TBDMS group, a fluoride source like tetrabutylammonium fluoride (TBAF) is typically used.
-
Saponification: The ester at the end of the chain is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF, methanol, and water.
-
Purification: The final (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoic acid is purified by flash column chromatography on silica gel.
PART 2: Chemoenzymatic Synthesis of the Acyl-CoA Ester
The purified fatty acid is then coupled to Coenzyme A. A chemoenzymatic approach is often preferred as it proceeds under mild conditions, which is crucial for the stability of the polyunsaturated product.[6][7][8][9][10]
Protocol 4: Acyl-CoA Synthesis
This protocol utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between the fatty acid and CoA.
Materials:
| Reagent/Material | Supplier | Grade |
| (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoic acid | As synthesized | Purified |
| Coenzyme A, free acid | Sigma-Aldrich | >95% |
| Acyl-CoA Synthetase (long-chain) | e.g., from Pseudomonas sp. | Enzyme grade |
| ATP, disodium salt | Roche | Molecular biology grade |
| Magnesium chloride | Sigma-Aldrich | >99% |
| Tris-HCl buffer | Fisher Scientific | Molecular biology grade |
| Dithiothreitol (DTT) | Sigma-Aldrich | >99% |
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl2, DTT, and Coenzyme A.
-
Substrate Addition: Add the purified (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoic acid dissolved in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at a suitable temperature (typically 30-37 °C) for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to denature the enzyme.
Protocol 5: Purification of this compound
The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
| Reagent/Material | Supplier | Grade |
| HPLC system with a UV detector | e.g., Agilent, Waters | - |
| C18 reversed-phase HPLC column | e.g., Phenomenex, Waters | Analytical or semi-preparative |
| Acetonitrile | Fisher Scientific | HPLC grade |
| Ammonium acetate buffer | Sigma-Aldrich | HPLC grade |
Step-by-Step Methodology:
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the denatured protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Separation: Inject the filtered sample onto a C18 RP-HPLC column. Elute the acyl-CoA using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm (the absorbance maximum of the adenine moiety of CoA). Collect the fractions corresponding to the product peak.
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final this compound as a white powder.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized acyl-CoA.
| Analytical Technique | Expected Results |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the target molecule, confirming its elemental composition.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the presence of the polyunsaturated chain, the 3-hydroxy group, and the Coenzyme A moiety. Specific signals and coupling constants will verify the Z-geometry of the double bonds and the stereochemistry at the C3 position (potentially through derivatization with a chiral agent).[13][14] |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak in the chromatogram indicates the purity of the final product. Co-injection with starting materials and intermediates can confirm the absence of impurities. |
Application Notes
The synthesized this compound can be used in a variety of research applications:
-
Enzyme Assays: As a substrate for enzymes involved in very-long-chain fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and elongases.
-
Metabolic Studies: To investigate the pathways of VLCFA degradation and synthesis in cell cultures or in vitro systems.
-
Lipid-Protein Interaction Studies: To study the binding of VLCFA-CoAs to fatty acid binding proteins and other lipid-sensing proteins.
-
Drug Discovery: As a tool to screen for inhibitors of enzymes involved in VLCFA metabolism, which may be relevant for certain metabolic disorders.
Storage and Handling
Due to the presence of the labile thioester bond and the polyunsaturated chain, the synthesized acyl-CoA is susceptible to hydrolysis and oxidation. It should be stored as a lyophilized powder at -80 °C under an inert atmosphere (argon or nitrogen). For use, it should be dissolved in a suitable buffer immediately before the experiment and kept on ice.
References
- 1. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Separation of Lipids by Normal Phase Flash Chromatography - Membrane Solutions [membrane-solutions.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Hydroxy and Hydroperoxy Polyunsaturated Fatty Acids by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Robust Extraction of Long-Chain Acyl-CoAs from Tissue Samples for Accurate Quantification
Introduction: The Centrality of Long-Chain Acyl-CoAs in Metabolism
Long-chain acyl-Coenzyme A (LC-CoA) thioesters are pivotal intermediates in cellular metabolism, situated at the crossroads of fatty acid oxidation, complex lipid biosynthesis, and cellular signaling. The concentration and composition of the tissue LC-CoA pool reflect the metabolic state and are modulated in response to physiological changes, such as fasting, and pathological conditions like diabetes, obesity, and cardiovascular disorders.[1][2] Consequently, the accurate quantification of these molecules is crucial for researchers, scientists, and drug development professionals seeking to understand metabolic regulation and identify novel therapeutic targets.[3]
However, the analysis of LCoAs is analytically challenging due to their low in-vivo concentrations, inherent chemical instability, and the complexity of the tissue matrix.[1][4] A robust and reproducible extraction protocol is the bedrock of any reliable quantification method. This guide provides a detailed, field-proven protocol for the extraction of LCoAs from tissue samples, emphasizing the biochemical rationale behind each step to ensure high recovery and sample purity for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol achieves the isolation of LCoAs through a multi-step process that combines rapid metabolic quenching, efficient solvent-based extraction, and selective purification via solid-phase extraction (SPE).
-
Metabolic Quenching: The process begins with immediate snap-freezing of the tissue. This is the most critical step to halt all enzymatic activity, particularly that of thioesterases, which rapidly hydrolyze the thioester bond of acyl-CoAs.[1][5]
-
Homogenization & Lysis: The frozen tissue is homogenized under acidic conditions. The low pH environment (pH 4.9-6.7) is essential for further inhibiting thioesterase activity during sample disruption.[6][7]
-
Solvent Extraction: A combination of organic solvents, typically acetonitrile and isopropanol, is used to disrupt cellular membranes and precipitate proteins while simultaneously solubilizing the amphipathic acyl-CoA molecules.[7][8] This approach is favored over simple acid precipitation, which is inefficient for extracting hydrophobic long-chain species.[7]
-
Purification by Solid-Phase Extraction (SPE): The clarified supernatant is passed through a specialized SPE cartridge. This protocol utilizes a mixed-mode polymeric weak anion exchange sorbent, which retains the negatively charged phosphate groups of the CoA moiety while allowing neutral lipids and other contaminants to be washed away.[9][10] This step is crucial for enriching the acyl-CoAs and removing matrix components that can interfere with downstream analysis.
-
Elution & Concentration: The purified acyl-CoAs are eluted from the SPE column using a specific solvent mixture. The eluate is then dried under nitrogen and reconstituted in a small volume of appropriate solvent for analysis.[9][11]
Detailed Protocol for Extraction of Long-Chain Acyl-CoAs
This protocol is a synthesis of established methodologies designed for high recovery and reproducibility from small tissue samples (50-100 mg).[6][10][11]
Required Materials and Reagents
| Reagent/Material | Specifications | Preparation & Storage Notes |
| Tissue Samples | ~50-100 mg | Snap-freeze immediately in liquid nitrogen upon collection. Store at -80°C.[12] |
| Internal Standard (IS) | Odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0) | Prepare a stock solution in a suitable solvent. Add to the Homogenization Buffer before use.[9][10] |
| Homogenization Buffer | 100 mM Potassium Phosphate (KH2PO4), pH 4.9 | Prepare fresh. Store at 4°C for up to one week.[6][10] |
| Extraction Solvents | HPLC-grade 2-Propanol (Isopropanol) & Acetonitrile (ACN) | Store at room temperature. Use pre-chilled solvents for the extraction steps.[7][10] |
| SPE Columns | Polymeric Weak Anion Exchange (e.g., Strata-X-AW) or 2-(2-pyridyl)ethyl functionalized silica | Select based on availability and specific application needs.[7][9] |
| SPE Conditioning Solvent | HPLC-grade Methanol | |
| SPE Equilibration Solvent | Deionized Water | |
| SPE Wash Solution 1 | 2% Formic Acid in Deionized Water | Prepare fresh. |
| SPE Wash Solution 2 | HPLC-grade Methanol | |
| Elution Solution | 2-5% Ammonium Hydroxide in Deionized Water | Prepare fresh. Use with caution in a fume hood.[9] |
| Equipment | Bead-beater or glass homogenizer, refrigerated centrifuge, SPE vacuum manifold, nitrogen evaporator |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from tissue collection to the final, purified acyl-CoA sample ready for analysis.
Caption: Workflow for Long-Chain Acyl-CoA Extraction.
Step-by-Step Methodology
A. Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled homogenization tube containing ceramic beads.[11][13] Keep the tube on dry ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing a known amount of your internal standard (e.g., Heptadecanoyl-CoA).[9][11]
-
Expert Insight: The addition of an internal standard at the earliest stage is crucial. It co-extracts with the endogenous acyl-CoAs and accounts for analyte loss during every subsequent step of the procedure, dramatically improving quantitative accuracy and precision.[14][15] An odd-chained species is ideal as it is structurally similar to the analytes of interest but not naturally present in most tissues.[14]
-
-
Homogenize the tissue using a bead-beater (e.g., three cycles for 20 seconds at 5,500 rpm), ensuring the sample remains frozen by placing it on dry ice between cycles.[13][16] If using a glass homogenizer, perform on ice until a uniform suspension is achieved.[6]
B. Extraction of Acyl-CoAs
-
To the homogenate, add 1 mL of 2-Propanol and briefly homogenize or vortex again.[6][11]
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and incubate on ice for 10 minutes to facilitate protein precipitation.[7][11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[11]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube. Be careful not to disturb the pellet.
C. Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Place the SPE columns on a vacuum manifold. Pass 3 mL of methanol through each column.[9]
-
Expert Insight: Conditioning wets the polymeric sorbent, allowing for effective interaction with the sample.
-
-
Column Equilibration: Pass 3 mL of deionized water through each column. Do not let the column run dry.[9]
-
Expert Insight: Equilibration adjusts the pH of the sorbent environment to match the sample, ensuring proper retention of the analytes.
-
-
Sample Loading: Load the supernatant from step B4 onto the conditioned and equilibrated SPE column. Allow the sample to pass through slowly by gravity or under a gentle vacuum.
-
Wash Steps:
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the acyl-CoAs by passing two aliquots of 2.5 mL of 2% ammonium hydroxide through the column.[9] Combine the eluates.
-
Expert Insight: The basic pH of the ammonium hydroxide neutralizes the charge on the weak anion exchange sorbent, releasing the negatively charged acyl-CoA molecules. Using a 5% solution for the second elution can improve recovery for tightly bound species.[9]
-
D. Sample Concentration and Reconstitution
-
Evaporate the combined eluate to complete dryness under a gentle stream of nitrogen.[9][11]
-
Reconstitute the dried acyl-CoA pellet in a small, precise volume (e.g., 100 µL) of a suitable solvent for your downstream analysis. A solution of 50% methanol or an ammonium acetate buffered solvent is often recommended for LC-MS/MS analysis as it improves stability.[4][9] Vortex thoroughly to ensure complete dissolution.
-
Transfer the final sample to an appropriate autosampler vial for analysis.
Performance and Troubleshooting
This method, when performed carefully, can achieve high recovery rates and excellent reproducibility.
Expected Recovery
The recovery efficiency is a critical parameter for validating the extraction protocol. Using radiolabeled standards, similar protocols have demonstrated extraction efficiencies of 83-90% for the SPE step and overall recoveries of 70-80%.[6][7]
| Acyl-CoA Species | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Oligonucleotide | 70-80% | [6] |
| Oleoyl-CoA (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [10] |
| Arachidonyl-CoA (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [10] |
| Various LCoAs | 2-(2-pyridyl)ethyl | 83-90% | [7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Acyl-CoA Yield | - Incomplete tissue homogenization.- Thioesterase activity due to slow sample processing or inadequate cooling.- SPE column ran dry before sample loading.- Incomplete elution. | - Ensure tissue is completely pulverized.- Keep samples on dry ice/ice at all times. Use pre-chilled buffers and solvents.- Re-condition and equilibrate the column. Never let the sorbent bed dry out.- Try a stronger elution solvent (e.g., 5% ammonium hydroxide) or a second elution step.[9] |
| High Variability Between Replicates | - Inconsistent tissue sample weight.- Pipetting errors, especially during IS addition or final reconstitution.- Inconsistent SPE flow rates. | - Use a precision balance and handle frozen tissue quickly.- Use calibrated pipettes. Ensure the final pellet is fully redissolved.- Maintain a consistent, slow flow rate across all samples on the vacuum manifold. |
| Poor Chromatographic Peak Shape | - Incompatible reconstitution solvent.- Presence of residual contaminants. | - Ensure the reconstitution solvent is compatible with the initial mobile phase of your LC method.- Ensure wash steps were performed correctly. Increase wash volumes if necessary. |
Conclusion
The accurate measurement of long-chain acyl-CoAs is fundamental to advancing our understanding of metabolic diseases. The success of this analysis is critically dependent on a meticulously executed extraction procedure that prioritizes the inhibition of enzymatic degradation and the efficient purification of analytes from a complex biological matrix. By combining rapid quenching, optimized solvent extraction, and selective solid-phase extraction, the protocol detailed herein provides a robust and reliable foundation for the accurate quantification of LCoAs in tissue samples. Adherence to the principles and steps outlined in this guide will enable researchers to generate high-quality data, leading to more profound insights into the intricate world of lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. southalabama.edu [southalabama.edu]
- 13. Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics - ProQuest [proquest.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Enzyme Assays Utilizing (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in in vitro enzyme assays. This document outlines the biochemical context, critical considerations for handling this unique substrate, and detailed protocols for robust and reproducible experimental outcomes.
Introduction: The Significance of a Very-Long-Chain Polyunsaturated 3-Hydroxyacyl-CoA
This compound is a C34 hexa-unsaturated 3-hydroxy fatty acyl-CoA. Its structure suggests a role in the mitochondrial beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The metabolism of these fatty acids is crucial for cellular energy homeostasis, and dysregulation is implicated in various metabolic disorders.[1][2][3] In vitro enzyme assays using this specific substrate are pivotal for:
-
Characterizing the substrate specificity and kinetic parameters of enzymes involved in VLC-PUFA metabolism.
-
Screening for novel therapeutic agents that modulate fatty acid oxidation.
-
Investigating the pathophysiology of inherited metabolic diseases related to fatty acid oxidation defects.[1][2]
The primary enzyme of interest for this substrate is the mitochondrial trifunctional protein (TFP) , a multi-enzyme complex of the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid beta-oxidation. Specifically, the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, residing in the alpha-subunit (HADHA) of TFP, is responsible for the NAD+-dependent oxidation of long-chain 3-hydroxyacyl-CoAs.[4][5][6]
Critical Considerations for Substrate Handling and Stability
The polyunsaturated nature of this compound makes it highly susceptible to oxidative degradation, which can lead to inconsistent and erroneous experimental results. Adherence to the following handling procedures is paramount for maintaining the integrity of the substrate.
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage | Store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Aliquot to minimize freeze-thaw cycles. | Prevents oxidative damage and degradation from repeated temperature changes. |
| Solubilization | Dissolve in a de-gassed, aqueous buffer (e.g., potassium phosphate) at a pH of approximately 7.0-7.5. | Minimizes hydrolysis of the thioester bond and oxidation. |
| Working Solutions | Prepare fresh for each experiment and keep on ice. | Ensures consistent substrate concentration and minimizes degradation during the assay. |
| Additives | Consider the addition of a chelating agent like EDTA to buffers to sequester metal ions that can catalyze oxidation. | Reduces the rate of metal-catalyzed oxidation of the polyunsaturated acyl chain. |
In Vitro Enzyme Assay: Spectrophotometric Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of LCHAD, a component of the mitochondrial trifunctional protein (TFP), using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidation of the 3-hydroxyacyl-CoA substrate.[7][8][9]
Principle of the Assay
The LCHAD-catalyzed reaction is as follows:
This compound + NAD+ ⇌ 3-keto-tetratriacontahexaenoyl-CoA + NADH + H+[10][11]
The rate of NADH production is directly proportional to the enzyme activity and can be quantified using the Beer-Lambert law.
Diagram 1: Workflow for the Spectrophotometric LCHAD Assay
Caption: Workflow for the spectrophotometric LCHAD assay.
Materials and Reagents
-
Purified mitochondrial trifunctional protein (TFP) or mitochondrial extracts
-
This compound (substrate)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Bovine serum albumin (BSA), fatty acid-free
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder
-
Quartz cuvettes
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.3, containing 0.1 mg/mL BSA): Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.3 at the desired assay temperature (e.g., 37°C). Add BSA to a final concentration of 0.1 mg/mL. The BSA helps to solubilize the long-chain acyl-CoA substrate and stabilize the enzyme.
-
NAD+ Solution (10 mM): Dissolve the appropriate amount of NAD+ in the Assay Buffer. Prepare this solution fresh daily.
-
Substrate Stock Solution (1 mM): Carefully dissolve this compound in Assay Buffer to a final concentration of 1 mM. Due to the amphipathic nature of the substrate, gentle vortexing or sonication may be required. Prepare this solution fresh and keep it on ice.
-
Enzyme Solution: Dilute the purified TFP or mitochondrial extract in cold Assay Buffer to a concentration that yields a linear rate of NADH production over the desired time course. The optimal concentration should be determined empirically.
Assay Protocol
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.
-
In a quartz cuvette, prepare the reaction mixture by adding the following in order:
-
800 µL of Assay Buffer
-
100 µL of 10 mM NAD+ Solution
-
50 µL of 1 mM Substrate Stock Solution
-
-
Mix gently by inversion and place the cuvette in the spectrophotometer. Allow the mixture to equilibrate to 37°C for 5 minutes and record a baseline reading.
-
Initiate the reaction by adding 50 µL of the diluted Enzyme Solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Run a blank reaction containing all components except the substrate to correct for any background NAD+ reduction.
Calculation of Enzyme Activity
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank reaction from the rate of the sample reaction.
-
Calculate the enzyme activity using the following formula:
Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein]) * V_total / V_enzyme * 1000
Where:
-
ΔA340/min is the change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[8]
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of the enzyme in the final reaction mixture in mg/mL.
-
V_total is the total volume of the reaction mixture in mL.
-
V_enzyme is the volume of the enzyme solution added in mL.
-
1000 is the conversion factor from mol to µmol.
-
Advanced Protocol: Coupled Assay for Irreversible LCHAD Activity Measurement
To overcome potential product inhibition and ensure the reaction proceeds to completion, a coupled enzyme assay can be employed.[12] This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture. The thiolase immediately cleaves the 3-ketoacyl-CoA product of the LCHAD reaction, pulling the equilibrium towards NADH formation.
Diagram 2: Coupled Enzyme Assay Principle
References
- 1. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Reactome | (S)-3-Hydroxyhexadecanoyl-CoA+NAD<=>3-Oxopalmitoyl-CoA+NADH+H [reactome.org]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a complex very-long-chain polyunsaturated fatty acyl-CoA. A thorough understanding of the fragmentation behavior of such molecules is critical for their unambiguous identification and quantification in complex biological matrices, which is essential in various fields including metabolomics, lipidomics, and drug discovery. This document outlines the key structural features of the molecule that dictate its fragmentation, provides a detailed protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a predicted fragmentation pattern with explanations for the formation of key product ions.
Introduction: The Analytical Challenge of Complex Acyl-CoAs
This compound is a C34 very-long-chain fatty acyl-CoA featuring a hydroxyl group at the C3 position and six double bonds in a polyunsaturated acyl chain. Such molecules are involved in a variety of biological processes, and their dysregulation can be indicative of metabolic disorders. The analysis of these large and complex molecules by mass spectrometry presents several challenges. Their low abundance in biological samples necessitates highly sensitive analytical methods. Furthermore, the structural complexity, with multiple functional groups and a long acyl chain, leads to intricate fragmentation patterns that require careful interpretation for confident identification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of acyl-CoA species.[1][2] This approach allows for the separation of isomeric species and the generation of specific fragment ions that are characteristic of the molecule's structure. This application note will focus on the collision-induced dissociation (CID) fragmentation of the target molecule, providing a roadmap for researchers to interpret their experimental data.
Predicted Molecular Ion and Key Structural Features
The chemical formula for this compound is C₅₅H₈₆N₇O₁₈P₃S. The monoisotopic mass of the neutral molecule is 1293.4916 Da. Depending on the ionization mode, the molecule will be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. Acyl-CoAs can be detected in both positive and negative ionization modes, with positive ion mode often being more sensitive for short-chain acyl-CoAs and negative ion mode being advantageous for longer-chain species due to the phosphate groups.[1][3]
The fragmentation of this molecule will be dictated by three key structural regions:
-
The Coenzyme A (CoA) Moiety: This large polar group has well-characterized fragmentation patterns.
-
The 3-hydroxy (β-hydroxy) Group: The presence of a hydroxyl group on the third carbon of the acyl chain introduces specific fragmentation pathways.
-
The Polyunsaturated Fatty Acyl Chain: The long C34 chain with six double bonds will undergo charge-remote fragmentation.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of very-long-chain fatty acyl-CoAs. Optimization may be required based on the specific instrumentation and sample matrix.
3.1. Sample Preparation
-
Extraction: Extract acyl-CoAs from the biological matrix (e.g., cells, tissues) using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an acidic organic solvent mixture (e.g., acetonitrile/methanol/water).[4]
-
Internal Standards: Incorporate a suitable deuterated internal standard to ensure accurate quantification.
-
Reconstitution: After extraction and drying, reconstitute the sample in a solvent compatible with the LC mobile phase.
3.2. Liquid Chromatography
-
Column: A C8 or C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.[3][5]
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as mobile phase A.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the very-long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintaining the column at an elevated temperature (e.g., 40-50°C) can improve peak shape and reduce viscosity.
3.3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.[6]
-
MS1 Scan: Acquire a full scan to identify the precursor ion of interest.
-
MS2 Scan (Product Ion Scan): Select the precursor ion of the target molecule and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Collision Energy: The collision energy should be optimized to achieve a rich fragmentation pattern with both high and low mass fragment ions.
Predicted Fragmentation Pattern of this compound
The following section details the expected fragmentation pattern in both positive and negative ion modes.
4.1. Positive Ion Mode Fragmentation ([M+H]⁺)
In positive ion mode, the protonated molecule will be the precursor ion. The fragmentation is expected to be dominated by cleavages within the Coenzyme A moiety and the fatty acyl chain.
-
Characteristic Coenzyme A Fragments: A hallmark of acyl-CoA fragmentation in positive ion mode is the neutral loss of the adenosine 3',5'-diphosphate portion, resulting in a product ion corresponding to [M - 507 + H]⁺.[2] This is a highly specific and often abundant fragment. Another common fragment arises from the cleavage between the diphosphates, yielding an ion at m/z 428.[2]
-
Cleavage at the Thioester Bond: Cleavage of the C-S bond of the thioester can lead to the formation of an acylium ion [R-C=O]⁺.
-
Fragmentation of the 3-hydroxyacyl Chain: The presence of the 3-hydroxy group can lead to a characteristic neutral loss of water (18 Da). Cleavage alpha to the hydroxyl group is also a possibility.
-
Charge-Remote Fragmentation: The long polyunsaturated fatty acyl chain can undergo charge-remote fragmentation, leading to a series of product ions separated by the mass of CH₂ units (14 Da) or C₂H₂ units (26 Da) corresponding to the saturated and unsaturated segments of the chain, respectively. However, these fragments are often of low intensity in positive ion mode.
Table 1: Predicted Key Product Ions in Positive Ion Mode
| m/z (Predicted) | Ion Identity | Description |
| [M+H]⁺ | Protonated Molecule | Precursor ion. |
| [M+H - 18]⁺ | [M+H - H₂O]⁺ | Loss of water from the 3-hydroxy group. |
| [M+H - 507]⁺ | Acyl-4'-phosphopantetheine | Characteristic neutral loss of adenosine 3',5'-diphosphate. |
| 428 | Adenosine Diphosphate Fragment | Cleavage within the CoA moiety. |
| [RCO]⁺ | Acylium Ion | Cleavage of the thioester bond. |
4.2. Negative Ion Mode Fragmentation ([M-H]⁻)
Negative ion mode is often advantageous for the analysis of long-chain acyl-CoAs due to the acidic nature of the phosphate groups.[1]
-
Characteristic Coenzyme A Fragments: A prominent fragment in the negative ion mode MS/MS spectra of acyl-CoAs is the 4'-phosphopantetheine-S-anion resulting from the cleavage of the pyrophosphate bond. Another characteristic fragment corresponds to the adenosine 3',5'-diphosphate anion. A fragment with an m/z of -408, originating from the CoA-moiety, has also been reported as a selective marker for CoA-thioesters.[7]
-
Cleavage at the Thioester Bond: Cleavage of the thioester bond can result in the formation of the carboxylate anion of the fatty acid, [R-COO]⁻.
-
Fragmentation of the 3-hydroxyacyl Chain: Similar to the positive ion mode, a neutral loss of water can be observed. A characteristic fragmentation for 3-hydroxy fatty acids is the cleavage between C2 and C3, which can yield a stable enolate ion. The base peak at m/z 103 is a characteristic peak for 3-hydroxy fatty acid methyl esters, and a similar cleavage is anticipated for the CoA ester.[8]
-
Charge-Remote Fragmentation: In negative ion mode, collisional activation of the carboxylate anion can induce charge-remote fragmentation along the polyunsaturated fatty acyl chain, providing information about the location of the double bonds.[9] This can result in a series of fragment ions corresponding to cleavages at the allylic and vinylic positions.
Table 2: Predicted Key Product Ions in Negative Ion Mode
| m/z (Predicted) | Ion Identity | Description |
| [M-H]⁻ | Deprotonated Molecule | Precursor ion. |
| [M-H - H₂O]⁻ | [M-H - H₂O]⁻ | Loss of water from the 3-hydroxy group. |
| [R-COO]⁻ | Fatty Acyl Carboxylate | Cleavage of the thioester bond. |
| 408 | CoA Moiety Fragment | Characteristic fragment of the CoA portion. |
| Adenosine 3',5'-diphosphate anion | CoA Moiety Fragment | Cleavage of the pyrophosphate bond. |
| 4'-phosphopantetheine-S-anion | CoA Moiety Fragment | Cleavage of the pyrophosphate bond. |
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways discussed above.
Caption: Predicted fragmentation pathways in positive ion mode.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nontargeted profiling of coenzyme A thioesters in biological samples by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Authored by: A Senior Application Scientist
Introduction: Unraveling the Cellular Journey of a Complex Acyl-CoA
(3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA is a unique unsaturated fatty acyl-CoA molecule characterized by its long chain and multiple double bonds[1][2][3]. As a coenzyme A derivative, it is anticipated to be a key player in various metabolic pathways. Understanding its transport across the cell membrane is fundamental to elucidating its biological significance. The cellular uptake of long-chain fatty acids (LCFAs) is a complex process involving both passive diffusion and protein-mediated transport[4][5]. Key proteins implicated in this process include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs)[4][5][6]. A critical aspect of this process is "vectorial acylation," where the transport of fatty acids is tightly coupled with their activation to CoA thioesters, a mechanism that effectively traps the fatty acid within the cell[6][7].
These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust cellular uptake studies for this compound. The protocols outlined herein are designed to be adaptable and provide a solid foundation for investigating the kinetics and mechanisms of its transport.
Experimental Design Considerations: A Rationale-Driven Approach
The success of cellular uptake studies hinges on meticulous experimental design. The following considerations are paramount for obtaining reliable and reproducible data.
1. Cell Line Selection:
The choice of cell line is critical and should be guided by the biological context of the research question.
-
High-Metabolic-Rate Cells: Cell lines such as HepG2 (human hepatoma cells), 3T3-L1 adipocytes, and C2C12 myotubes are excellent models due to their high capacity for fatty acid uptake and metabolism.
-
Disease-Relevant Models: If the research is focused on a specific pathology, such as cancer or metabolic disorders, cell lines derived from the relevant tissues should be employed.
-
Transporter Expression: It is advisable to characterize the expression levels of key fatty acid transporters (e.g., FAT/CD36, FATPs) in the chosen cell line to interpret the uptake data accurately.
2. Preparation of this compound Working Solutions:
Proper solubilization and delivery of this lipophilic molecule are crucial for accurate results. A detailed protocol for preparing fatty acid solutions is essential to ensure reproducibility[8].
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like ethanol or DMSO. To enhance solubility, sonication on ice may be necessary until a milky solution is formed[8].
-
Working Solution: The stock solution should be diluted in a suitable buffer, often containing bovine serum albumin (BSA), which mimics the physiological transport of fatty acids in the bloodstream.
3. Labeling Strategies:
Directly monitoring the uptake of the unlabeled compound can be challenging. Therefore, the use of labeled analogues is a common and effective strategy.
-
Fluorescent Labeling: A fluorescently labeled version of the fatty acyl-CoA or a fluorescent fatty acid analog can be used. Commercially available fatty acid uptake assay kits often utilize fluorescent long-chain fatty acid analogues that are substrates for fatty acid transporters[9][10].
-
Radiolabeling: Radiolabeling with isotopes such as ³H or ¹⁴C offers high sensitivity and is a gold standard for transport studies.
Protocol 1: Fluorescent-Based Cellular Uptake Assay
This protocol is adapted from commercially available fatty acid uptake assay kits and provides a high-throughput method for screening and kinetic analysis[10][11].
Materials:
-
Selected adherent cell line
-
This compound
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and seed the cells in a 96-well black, clear-bottom microplate at a density of 5-8 x 10⁴ cells/well.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Serum Starvation (Optional but Recommended):
-
Gently aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 1-2 hours. This step helps to reduce the background from serum-borne fatty acids.
-
-
Preparation of Uptake Reaction Mix:
-
Prepare a working solution of the fluorescent fatty acid analog in an appropriate assay buffer.
-
For competitive inhibition assays, prepare a mix containing the fluorescent analog and varying concentrations of unlabeled this compound.
-
-
Initiation of Uptake:
-
Add 100 µL of the Uptake Reaction Mix to each well.
-
Immediately start monitoring the fluorescence in a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/523 nm for C1-BODIPY-C12)[10].
-
For kinetic studies, take readings at regular intervals (e.g., every 2 minutes for 30-60 minutes). For endpoint assays, a single reading after a defined incubation period (e.g., 30 minutes) is sufficient.
-
-
Quenching of Extracellular Fluorescence:
Data Analysis and Interpretation:
The intracellular fluorescence is directly proportional to the amount of fatty acid analog taken up by the cells. The data can be analyzed to determine uptake kinetics (Vmax and Km) and to assess the inhibitory potential of the unlabeled test compound.
Hypothetical Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation |
| Control (Fluorescent Analog only) | 0 | 15,000 | 850 |
| + Test Compound | 1 | 12,500 | 700 |
| + Test Compound | 10 | 8,200 | 450 |
| + Test Compound | 100 | 4,100 | 250 |
Protocol 2: Radiolabeled Cellular Uptake Assay
This protocol offers higher sensitivity and is considered a more direct measure of uptake.
Materials:
-
Selected adherent cell line
-
Radiolabeled (e.g., ³H or ¹⁴C) this compound
-
Cell culture medium, FBS, PBS, Trypsin-EDTA
-
24-well cell culture plates
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Step-by-Step Methodology:
-
Cell Seeding and Serum Starvation:
-
Follow steps 1 and 2 from Protocol 1, using a 24-well plate.
-
-
Uptake Assay:
-
Prepare the uptake buffer containing the radiolabeled this compound at the desired concentration.
-
Aspirate the serum-free medium and add the uptake buffer to each well.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold PBS containing 0.2% BSA to remove any non-specifically bound compound.
-
-
Cell Lysis and Scintillation Counting:
-
Add 200 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the uptake data.
-
Data Analysis and Interpretation:
The uptake is typically expressed as picomoles or nanomoles of the compound per milligram of protein per unit of time. This allows for the determination of initial uptake rates and kinetic parameters.
Hypothetical Data Presentation:
| Time (minutes) | Uptake (pmol/mg protein) | Standard Deviation |
| 1 | 50.2 | 4.5 |
| 5 | 245.8 | 15.2 |
| 15 | 680.5 | 35.8 |
| 30 | 1150.1 | 60.3 |
Visualizing the Workflow and Underlying Mechanisms
To aid in the conceptualization of the experimental process and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the fluorescent-based cellular uptake assay.
Caption: Putative cellular uptake pathways for long-chain fatty acyl-CoAs.
Troubleshooting and Advanced Considerations
-
Low Uptake Signal: This could be due to poor solubility of the compound, low expression of transporters in the cell line, or rapid efflux. Consider optimizing the formulation with different concentrations of BSA or trying a different cell line.
-
High Background: Incomplete removal of the extracellular compound can lead to high background. Ensure thorough washing steps, especially in the radiolabeled assay. The use of a quencher in fluorescent assays can also mitigate this issue[9][10].
-
Distinguishing Transport from Metabolism: The protocols described measure the net accumulation of the compound. To specifically study transport, initial rate measurements at short time points are crucial. Additionally, the use of metabolic inhibitors can help to dissect the contribution of metabolism to the overall accumulation.
-
Investigating Specific Transporters: To identify the transporters involved, siRNA-mediated knockdown of specific FATPs or FAT/CD36 can be performed, followed by uptake assays.
Conclusion
The study of the cellular uptake of this compound is a critical step in understanding its physiological and pathophysiological roles. The protocols and considerations outlined in these application notes provide a robust framework for researchers to embark on these investigations. By employing a combination of fluorescent and radiolabeled assays, coupled with careful experimental design and data analysis, it is possible to gain deep insights into the mechanisms governing the cellular transport of this complex and potentially important molecule.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 11. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in lipidomics research"
Application Notes & Protocols: A Technical Guide for Lipidomics Research
Topic: Application of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in Lipidomics Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of this compound in advanced lipidomics research. Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) are critical components of specialized cellular membranes, particularly in the retina and brain.[1][2] Their biosynthesis and degradation are tightly regulated processes, and intermediates in these pathways represent key targets for understanding metabolic flux and disease pathology. This document outlines the significance of 3-hydroxy fatty acyl-CoAs as metabolic intermediates, and provides detailed, field-proven protocols for their extraction, quantification, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the role of this specific VLC-PUFA intermediate in biological systems.
Introduction: The Significance of VLC-PUFAs and their Intermediates
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with more than 24 carbons, are uniquely enriched in the photoreceptor outer segments of the retina, as well as in the brain and testes.[3] These molecules are not typically obtained from dietary sources and must be synthesized in situ from shorter-chain precursors through a series of elongation and desaturation steps.[3] The enzyme ELOVL4 is a key player in the elongation of these fatty acids, and mutations in the gene encoding for it can lead to retinal diseases such as Stargardt-3 disease.[4]
The presence of a 3-hydroxy group on the acyl chain, as in the molecule of interest, signifies a key metabolic intermediate. Specifically, (3R)-3-hydroxyacyl-CoAs are intermediates in the fatty acid elongation cycle that occurs in the endoplasmic reticulum.[5] The accumulation or depletion of such intermediates can provide critical insights into the regulation of VLC-PUFA synthesis and turnover. Dysregulation of VLC-PUFA metabolism has been implicated in age-related macular degeneration (AMD) and diabetic retinopathy.[2] Therefore, the ability to accurately quantify specific intermediates like this compound can serve as a valuable tool for diagnosing metabolic dysregulation and for assessing the efficacy of therapeutic interventions.
The Biological Context: A Hypothetical Research Scenario
To illustrate the application of this molecule, consider a research study aiming to investigate the effects of a novel therapeutic agent on VLC-PUFA synthesis in a mouse model of retinal degeneration. In this scenario, researchers would hypothesize that the therapeutic agent enhances the activity of enzymes in the fatty acid elongation pathway. By using this compound as an analytical standard, they can develop a quantitative LC-MS/MS assay to measure its endogenous levels in retinal tissue, thereby providing a direct readout of metabolic flux through this pathway.
Analytical Workflow for VLC-PUFA-CoA Analysis
A robust and validated analytical workflow is paramount for obtaining reliable and reproducible data in lipidomics. The following sections detail the critical steps from sample preparation to data analysis for the quantification of this compound.
Caption: High-level workflow for VLC-PUFA-CoA lipidomics.
Detailed Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
The extraction of highly polar and low-abundance acyl-CoAs requires specific methods to ensure high recovery and stability. This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Frozen tissue sample (e.g., retina, ~10-50 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)
-
Potassium Phosphate Buffer (0.1 M, pH 6.7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)
Procedure:
-
Homogenization: On ice, homogenize the frozen tissue in 1 mL of cold potassium phosphate buffer containing the internal standard.
-
Solvent Addition: Add 4 mL of the extraction solvent to the homogenate and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Purification:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering lipids.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the parameters for the separation and detection of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS Parameters: The following parameters are predicted based on the structure of the target molecule and general fragmentation patterns of acyl-CoAs.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | Acyl-CoAs ionize efficiently in positive mode. |
| Precursor Ion (Q1) | m/z 1278.6 | Predicted [M+H]⁺ for C₅₅H₈₉N₇O₁₈P₃S. |
| Product Ion (Q3) | m/z 771.6 | Corresponds to the acyl chain after neutral loss of the phosphopantetheine moiety. |
| Collision Energy | 30-40 eV | To be optimized for maximal fragmentation of the precursor to the product ion. |
| Dwell Time | 100 ms | To ensure sufficient data points across the chromatographic peak. |
Data Acquisition:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Create an MRM transition for the target analyte and the internal standard.
-
Generate a standard curve using a serial dilution of the this compound standard.
Data Analysis and Interpretation
Caption: Logical flow of data analysis for quantification.
-
Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard using the instrument's software.
-
Standard Curve Generation: Plot the peak area ratio (analyte/IS) against the concentration of the standards to generate a calibration curve. A linear regression with R² > 0.99 is considered acceptable.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the standard curve.
-
Normalization: Normalize the calculated concentration to the initial tissue weight to report the final value (e.g., in pmol/mg tissue).
Conclusion and Future Perspectives
The ability to quantify specific metabolic intermediates such as this compound provides a powerful tool for dissecting the complexities of VLC-PUFA metabolism. The protocols outlined in this guide offer a robust starting point for researchers aiming to incorporate this analysis into their studies of retinal and neurological health. Future applications could include the use of this molecule as a biomarker for early detection of metabolic dysregulation in retinal diseases, and as a target for the development of novel therapeutics aimed at restoring lipid homeostasis.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. pnas.org [pnas.org]
- 5. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Unsaturated Long-Chain Fatty Acyl-CoAs
Introduction: The Challenge and Importance of Unsaturated Acyl-CoA Integrity
Unsaturated long-chain fatty acyl-CoAs are pivotal intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] Their accurate quantification and use in enzymatic assays are fundamental to research in metabolic diseases, oncology, and drug development.[4][5][6] However, the very structural features that make them biologically active—the high-energy thioester bond and the presence of double bonds in the acyl chain—also render them exceptionally labile.[1][2][7]
I. The Chemical Instability of Unsaturated Long-Chain Fatty Acyl-CoAs
The primary challenges in working with unsaturated long-chain fatty acyl-CoAs stem from two main chemical processes: hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acid (PUFA) chain.
A. Hydrolysis of the Thioester Bond
The thioester bond is a high-energy linkage susceptible to cleavage by water, a reaction that is significantly accelerated under alkaline conditions.[7] The rate of hydrolysis can also be influenced by the length of the fatty acyl chain.[7]
-
pH-Dependence: The thioester bond is most stable in slightly acidic conditions (pH 4.0 to 6.8).[7] As the pH increases above 7.0, the rate of chemical hydrolysis rises significantly.[7] Strongly acidic conditions (pH < 4.0) can also promote hydrolysis.[7]
-
Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases (ACOTs) that enzymatically cleave the thioester bond.[3][7] This is a major concern during sample extraction and preparation if these enzymes are not properly inactivated.[7]
B. Oxidation of the Unsaturated Acyl Chain
The double bonds in the fatty acyl chain are prone to attack by reactive oxygen species (ROS) in a process called lipid peroxidation.[8] This is a self-propagating chain reaction that can lead to a variety of degradation products, compromising the structural and functional integrity of the molecule.[8]
-
Accelerating Factors: Exposure to atmospheric oxygen, elevated temperatures, and the presence of transition metals (which can catalyze ROS formation) all accelerate lipid peroxidation.[8]
The following diagram illustrates the primary degradation pathways for unsaturated long-chain fatty acyl-CoAs.
Caption: Degradation pathways of unsaturated acyl-CoAs.
II. Best Practices for Handling and Storage
Adherence to strict handling and storage protocols is paramount for maintaining the integrity of unsaturated long-chain fatty acyl-CoAs.
A. Long-Term Storage of Solid Material
For long-term stability, these compounds should be stored as a lyophilized powder or solid.[9]
| Parameter | Recommendation | Rationale |
| Temperature | -80°C is strongly recommended for optimal stability.[7][10] Storage at -20°C is also acceptable.[9] | Minimizes both chemical and enzymatic degradation.[7][10] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[8][9] | Minimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis.[8][11] |
| Aliquoting | Aliquot the solid into single-use amounts before long-term storage.[8][9] | Avoids repeated warming and cooling cycles that can introduce moisture and accelerate degradation.[9] |
| Container | Store in glass vials with Teflon-lined caps.[12] | Prevents leaching of impurities from plastic containers when using organic solvents for dissolution.[12] |
B. Preparation of Stock Solutions
Due to their amphipathic nature, dissolving long-chain acyl-CoAs can be challenging.[9] Aqueous solutions are not recommended for long-term storage due to hydrolysis.[9]
Protocol for Preparing Stock Solutions:
-
Equilibration: Before opening, allow the vial of solid acyl-CoA to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Dissolution:
-
Recommended Method: For many applications, dissolving the solid in a minimal amount of a suitable organic solvent like methanol or a mixture of water and dimethylsulfoxide (DMSO) is effective.[9][13][14] Methanol has been shown to provide good stability for acyl-CoA standards.[10]
-
Aqueous Buffers (for immediate use): If the experimental protocol requires direct dissolution in an aqueous buffer, prepare the solution fresh for each experiment.[9] This may require vigorous vortexing or brief sonication in a water bath to achieve complete dissolution.[9] Avoid excessive heating.
-
-
pH Control: When preparing aqueous solutions, use a slightly acidic buffer (pH 4.0-6.8) to enhance stability.[7]
-
Inert Atmosphere: If possible, purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage of Stock Solutions:
-
Short-Term: If temporary storage is necessary, store on ice for no more than one day.[9]
-
Long-Term: For longer-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.[8] However, be aware that freeze-thaw cycles can accelerate degradation.[10] It is always best to prepare fresh solutions.[9]
-
III. Experimental Workflow: Minimizing Degradation During Assays
The following workflow illustrates key considerations when using unsaturated long-chain fatty acyl-CoAs in a typical enzymatic assay.
Caption: Workflow for minimizing degradation during experiments.
Detailed Protocol for an Enzymatic Assay:
-
Buffer Preparation:
-
Prepare fresh assay buffer. If possible, de-gas the buffer to remove dissolved oxygen.[8]
-
Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[8]
-
For assays sensitive to oxidation, the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) in the assay buffer may be beneficial.[8]
-
-
Acyl-CoA Solution Preparation:
-
Assay Execution:
-
Add the enzyme to the deoxygenated reaction mixture.
-
Record a baseline measurement.
-
Initiate the enzymatic reaction by adding a small volume of the freshly prepared acyl-CoA solution to the reaction mixture.[9]
-
Use low-retention pipette tips to ensure accurate pipetting of the amphipathic acyl-CoA solution.[8]
-
IV. Verification of Acyl-CoA Integrity
Given their instability, it is prudent to periodically assess the integrity of your acyl-CoA stocks, especially if you observe inconsistent experimental results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a reliable method for both identifying and quantifying acyl-CoAs and their degradation products.[2][15]
V. Conclusion
The successful use of unsaturated long-chain fatty acyl-CoAs in research and development hinges on a thorough understanding and mitigation of their inherent instabilities. By adhering to the protocols outlined in this guide—including proper storage as an aliquoted solid under an inert atmosphere at -80°C, fresh preparation of solutions in appropriate solvents, and careful handling during experimental procedures—researchers can significantly enhance the reproducibility and accuracy of their results. These best practices provide a self-validating system to ensure that the observed experimental outcomes are a true reflection of the biological activity of the intact acyl-CoA molecule.
References
- 1. omni.laurentian.ca [omni.laurentian.ca]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes & Protocols for the Enzymatic Synthesis of Polyunsaturated 3-Hydroxyacyl-CoAs
Abstract
Polyunsaturated 3-hydroxyacyl-Coenzyme A (PUFA-3-OH-Acyl-CoA) thioesters are critical intermediates in the mitochondrial β-oxidation of fatty acids.[1][2] Their availability is essential for investigating the kinetics of metabolic enzymes, diagnosing inborn errors of metabolism, and for developing novel therapeutics targeting fatty acid oxidation pathways.[3][4][5] Due to the inherent complexities of handling polyunsaturated fatty acids (PUFAs) and the stereochemical precision required, enzymatic synthesis offers a superior alternative to traditional chemical methods. This guide provides a comprehensive framework, including foundational principles and detailed, field-tested protocols, for the multi-step enzymatic synthesis of (S)-3-hydroxyacyl-CoAs from polyunsaturated fatty acid precursors. We detail a robust enzymatic cascade utilizing acyl-CoA synthetase, acyl-CoA dehydrogenase, and enoyl-CoA hydratase to achieve high-yield, stereospecific production of these vital molecules.
Introduction and Scientific Context
The metabolism of fatty acids is a cornerstone of cellular energy production, particularly during periods of fasting or high energy demand.[1][6] This process, known as β-oxidation, involves a cyclic series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2.[6] The third step of this cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which acts upon L-3-hydroxyacyl-CoA intermediates.[1][7]
While the oxidation of saturated fatty acids is straightforward, the metabolism of polyunsaturated fatty acids (PUFAs) requires additional auxiliary enzymes to handle the cis-double bonds found in naturally occurring lipids.[8][9] Deficiencies in the enzymes that process these intermediates can lead to severe metabolic disorders.[4][5] Therefore, access to pure, well-characterized PUFA-3-OH-Acyl-CoA standards is crucial for researchers in academia and the pharmaceutical industry to:
-
Elucidate the mechanisms of fatty acid oxidation enzymes.
-
Develop accurate diagnostic methods for metabolic diseases.[5]
-
Screen for inhibitors or modulators of fatty acid metabolism for drug development.
This document outlines a reliable enzymatic pathway for synthesizing these molecules in vitro.
Principle of the Method: A Three-Enzyme Cascade
The most effective and biomimetic approach for synthesizing (S)-3-hydroxyacyl-CoAs from a free fatty acid is a three-step enzymatic cascade that recapitulates the initial stages of β-oxidation.[10] This method ensures high stereospecificity, yielding the biologically relevant (S)-enantiomer.
The overall workflow can be visualized as follows:
Caption: Enzymatic cascade for PUFA-3-OH-Acyl-CoA synthesis.
-
Activation: The process begins with the activation of the free polyunsaturated fatty acid to its corresponding Coenzyme A thioester. This reaction is catalyzed by an Acyl-CoA Synthetase (ACS) or Ligase, an ATP-dependent enzyme.[10]
-
Dehydrogenation: An Acyl-CoA Dehydrogenase (ACD) , a flavin-dependent enzyme, introduces a double bond between the α and β carbons (C2 and C3) of the acyl-CoA chain, forming a trans-2-enoyl-CoA intermediate.[6][10]
-
Hydration: A stereospecific Enoyl-CoA Hydratase (ECH) , also known as crotonase, catalyzes the hydration of the trans-2 double bond.[11][12] This step adds a hydroxyl group to the β-carbon (C3), yielding the final (S)-3-hydroxyacyl-PUFA-CoA product.[10][12]
This cascade can be performed in a single reaction vessel, which improves efficiency and minimizes sample loss.
Key Reagents and Enzyme Considerations
The success of this synthesis is critically dependent on the purity and activity of the enzymes and cofactors.
| Component | Role & Justification | Typical Source |
| Polyunsaturated Fatty Acid | Starting substrate (e.g., Linoleic acid, Arachidonic acid). Purity is critical to avoid side products. | Commercial Supplier (e.g., Sigma-Aldrich, Cayman Chemical) |
| Acyl-CoA Synthetase (ACS) | Catalyzes the ATP-dependent activation of the fatty acid. Choose an enzyme with known activity towards long-chain fatty acids. | Recombinant expression (e.g., E. coli) or commercial. |
| Acyl-CoA Dehydrogenase (ACD) | Introduces the C2-C3 double bond. Long-chain or medium-chain specific variants can be used depending on the substrate. | Recombinant expression or commercial (e.g., porcine liver). |
| Enoyl-CoA Hydratase (ECH) | Catalyzes the final stereospecific hydration. This enzyme is robust and highly efficient.[12] | Recombinant expression or commercial (e.g., bovine liver). |
| Coenzyme A (CoA) | Thiol-containing cofactor required for thioester formation. | Commercial Supplier. |
| ATP | Energy source for the ACS-catalyzed activation step. | Commercial Supplier. |
| MgCl₂ | Required cofactor for ATP-dependent enzymes like ACS. | Laboratory Reagent. |
| FAD | Required prosthetic group for the ACD enzyme. | Commercial Supplier. |
| DTT / TCEP | Reducing agent to maintain the thiol group of Coenzyme A in its reduced, active state. | Laboratory Reagent. |
Experimental Protocols
This section provides detailed, self-validating methodologies for the synthesis and analysis of polyunsaturated 3-hydroxyacyl-CoAs.
Protocol 1: General Method for Recombinant Enzyme Expression and Purification
For maximum control and purity, expressing the required enzymes (ACS, ACD, ECH) recombinantly is recommended. This protocol provides a general workflow for expression in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the gene of interest (e.g., human ACSL1, ACADM, or ECHS1) with a purification tag (e.g., His6).
-
Culture Growth: Inoculate a 1 L culture of LB medium (with appropriate antibiotic) with an overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Harvesting: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Sonicate the suspension on ice to lyse the cells.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g for 30 min at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange & Storage: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. Determine protein concentration (e.g., Bradford or BCA assay), aliquot, and store at -80°C.
Protocol 2: One-Pot Enzymatic Synthesis of a PUFA-3-OH-Acyl-CoA
This protocol is designed for a 1 mL analytical-scale reaction. It can be scaled up, though optimization may be required. The example uses linoleic acid as the starting substrate.
Reaction Components:
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 µL | 100 mM |
| Linoleic Acid (in DMSO) | 100 mM | 10 µL | 1 mM |
| Coenzyme A (Li salt) | 50 mM | 20 µL | 1 mM |
| ATP (disodium salt) | 100 mM | 50 µL | 5 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| DTT | 100 mM | 10 µL | 1 mM |
| FAD | 5 mM | 10 µL | 50 µM |
| BSA (fatty acid free) | 10 mg/mL | 10 µL | 0.1 mg/mL |
| Acyl-CoA Synthetase (ACS) | 1 mg/mL | 5 µL | 5 µg/mL |
| Acyl-CoA Dehydrogenase (ACD) | 1 mg/mL | 5 µL | 5 µg/mL |
| Enoyl-CoA Hydratase (ECH) | 1 mg/mL | 2 µL | 2 µg/mL |
| Nuclease-free Water | - | 758 µL | - |
| Total Volume | - | 1000 µL | - |
Methodology:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the buffer, MgCl₂, DTT, FAD, BSA, and water. Mix gently.
-
Substrate Addition: Add the linoleic acid stock solution. Vortex briefly to ensure it is well-dispersed.
-
Cofactor Addition: Add the Coenzyme A and ATP solutions.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Enzyme Initiation: Initiate the reaction by adding the three enzymes (ACS, ACD, and ECH). Mix gently by inversion.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. For kinetic studies, time points can be taken by removing aliquots at regular intervals.
-
Reaction Quenching: To stop the reaction, add 100 µL of 30% perchloric acid (PCA) or 1 M citric acid. Vortex and incubate on ice for 10 minutes. This will precipitate the enzymes.[13]
-
Protein Removal: Centrifuge the quenched reaction at maximum speed (>16,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the clear supernatant, which contains the synthesized product, to a new tube for analysis and purification.
Protocol 3: Product Purification and Analysis by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying and quantifying acyl-CoA thioesters.[13]
Workflow Diagram:
Caption: Post-synthesis workflow for product purification and analysis.
HPLC System and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase A: 100 mM sodium phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA).
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 42 | 95 | 5 |
| 50 | 95 | 5 |
Methodology:
-
Sample Preparation: Filter the supernatant from Protocol 2 through a 0.22 µm syringe filter to remove any fine particulates.
-
Injection: Inject 50-100 µL of the filtered sample onto the equilibrated HPLC system.
-
Fraction Collection: Monitor the chromatogram at 260 nm. The acyl-CoA species will elute based on their hydrophobicity. The expected elution order is: Free CoA -> ATP -> PUFA-3-OH-Acyl-CoA -> PUFA-Acyl-CoA. Collect the peak corresponding to the desired product.
-
Quantification: Calculate the concentration of the product using the Beer-Lambert law (A = εbc), with the molar extinction coefficient (ε) for Coenzyme A at 260 nm being 16,400 M⁻¹cm⁻¹.
-
Verification (Trustworthiness Step): The identity and purity of the collected fraction should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight of the synthesized PUFA-3-OH-Acyl-CoA.
-
Storage: Lyophilize the purified product for long-term storage at -80°C.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive enzyme(s). | Verify the activity of each enzyme individually before use in the cascade. Ensure proper storage at -80°C. |
| Degradation of cofactors (ATP, CoA). | Prepare cofactor stock solutions fresh and store them appropriately. Keep on ice during reaction setup. | |
| Incorrect buffer pH. | Verify the pH of the reaction buffer; enzyme activity is highly pH-dependent. | |
| Multiple Unidentified Peaks in HPLC | Contaminated substrate or reagents. | Use high-purity starting materials. |
| Side reactions or product degradation. | Decrease incubation time or temperature. Ensure DTT is present to prevent disulfide bond formation. | |
| Poor HPLC Peak Shape | Column degradation. | Wash the column or replace it if necessary. |
| Substrate precipitation on the column. | Ensure the starting substrate is fully solubilized in DMSO before adding to the aqueous reaction buffer. |
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. jackwestin.com [jackwestin.com]
- 10. benchchem.com [benchchem.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Welcome to the technical support resource for the analysis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. This very long-chain, polyunsaturated, hydroxylated fatty acyl-CoA presents a unique and significant analytical challenge due to its complex amphiphilic nature, inherent instability, and low endogenous abundance. This guide is structured as a series of troubleshooting questions and answers to provide practical, field-proven solutions for researchers, scientists, and drug development professionals.
Section 1: Analyte Stability and Sample Handling
The integrity of your sample is the foundation of reliable data. The thioester linkage and the six double bonds in the fatty acyl chain make this molecule highly susceptible to degradation.
Question: My analyte signal is inconsistent or disappears entirely, especially after sample processing. How can I prevent the degradation of this compound?
Answer: This is a classic and critical challenge. Degradation occurs primarily through two pathways: hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain.
Causality:
-
Thioester Hydrolysis: The thioester bond is labile, particularly at non-neutral pH and in the presence of certain enzymes. Acyl-CoA thioesterases are ubiquitous in biological samples.
-
Oxidation: The six cis double bonds represent highly reactive sites for oxidation by atmospheric oxygen or reactive oxygen species within the sample. This process is often autocatalytic and can be accelerated by light, heat, and trace metal ions. Polyunsaturated fatty acids are well-known for their poor oxidative stability[1][2].
Troubleshooting Protocol: Minimizing Analyte Degradation
-
Work Quickly and on Ice: Keep all biological samples, extracts, and solutions at 0-4°C (on an ice bath) throughout the entire preparation workflow.
-
Control pH: Ensure all buffers are maintained at a slightly acidic pH (pH 6.0-6.5), as thioesters exhibit greater stability under these conditions compared to neutral or alkaline environments[3].
-
Inhibit Enzymes: Immediately upon collection or homogenization, add a broad-spectrum protease and esterase inhibitor cocktail to your sample. For tissue homogenization, use an acidic quenching solution (e.g., 10% trichloroacetic acid or cold acidic acetonitrile) to precipitate proteins and denature enzymes.
-
Prevent Oxidation:
-
Add an antioxidant like butylated hydroxytoluene (BHT) to all extraction solvents at a final concentration of 0.01% (w/v)[4].
-
Purge all sample vials and solvent bottles with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Use amber glass vials or tubes to protect the analyte from light.
-
-
Use High-Purity Solvents: Ensure all solvents are HPLC or MS-grade and have been freshly opened or properly stored to minimize peroxide contaminants.
Below is a workflow diagram illustrating the key steps for preserving analyte stability.
Caption: Workflow for maximizing analyte stability during sample preparation.
Section 2: Extraction and Sample Cleanup
The amphiphilic character of long-chain acyl-CoAs makes quantitative extraction challenging. The molecule possesses a large, nonpolar tail and a highly polar, polyanionic coenzyme A headgroup[5].
Question: I am experiencing low and variable recovery of my analyte from tissue samples. Which extraction method is most effective?
Answer: A combination of protein precipitation followed by a targeted solid-phase extraction (SPE) is the most robust method for this class of molecules. Simple liquid-liquid extraction (LLE) often results in poor recovery due to the analyte partitioning into both the aqueous and organic phases or getting trapped at the interface.
Causality: The goal is to disrupt protein binding, efficiently solubilize the entire molecule, and then selectively isolate it from the complex biological matrix. A simple organic solvent crash will release the analyte, and a mixed-mode SPE cartridge can then retain it based on both its hydrophobic tail and anionic headgroup.
Recommended Protocol: Mixed-Mode SPE for High Recovery
-
Homogenization & Protein Precipitation:
-
Homogenize ~10 mg of frozen tissue in 500 µL of ice-cold Acetonitrile/Methanol/Water (40:40:20 v/v/v) containing an appropriate internal standard and 0.01% BHT.
-
Vortex vigorously for 1 minute, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. This step removes the majority of proteins and releases the protein-bound analyte.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a mixed-mode anion exchange and reversed-phase SPE cartridge (e.g., Waters Oasis MAX).
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate with 1 mL of 2% ammonium hydroxide in water. This ensures the anion exchange sorbent is ready to bind the phosphate groups of the CoA moiety.
-
Load: Load the supernatant from step 1.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% ammonium hydroxide in water.
-
Wash 2 (Nonpolar Interferences): Wash with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the anionic sites, releasing the analyte, while the methanol elutes it from the reversed-phase sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of a suitable injection solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Data Comparison: Extraction Method Performance
| Extraction Method | Typical Recovery (%) | Reproducibility (%RSD) | Matrix Effect |
| Protein Precipitation Only | 30-50% | >20% | High |
| Liquid-Liquid Extraction | 40-60% | >15% | Moderate-High |
| Mixed-Mode SPE | >85% | <10% | Low |
Section 3: Liquid Chromatography (LC) Troubleshooting
Achieving good chromatographic performance for very long-chain acyl-CoAs is notoriously difficult, often resulting in severe peak tailing and poor sensitivity[6].
Question: My analyte peak is extremely broad and tails significantly. How can I improve the chromatography?
Answer: This issue stems from multiple factors: strong hydrophobic interactions with the stationary phase, secondary ionic interactions with silanols, and the large, complex structure of the molecule. A combination of column chemistry, mobile phase optimization, and potentially derivatization is needed.
Causality: The C34 acyl chain leads to very strong retention on standard C18 columns, while the phosphate groups on the CoA moiety can interact with active sites on the silica support, causing peak tailing. The overall amphiphilic nature makes it difficult to achieve a single, sharp peak.
Troubleshooting Strategies:
-
Column Selection:
-
Primary Choice: Use a C18 column with high-purity silica and robust end-capping to minimize silanol interactions. A shorter column (e.g., 50 mm) with a smaller particle size (e.g., sub-2 µm) can improve peak shape and reduce run times.
-
Alternative: Consider a column with a different stationary phase, such as one with an embedded polar group, which can help mitigate the strong hydrophobic retention and improve peak shape.
-
-
Mobile Phase Optimization:
-
pH: The use of high pH (pH ~10) mobile phases with a suitable buffer (e.g., ammonium hydroxide) has been shown to improve peak shape for acyl-CoAs by ensuring the phosphate groups are fully deprotonated and less likely to engage in secondary interactions[6]. Warning: Ensure your column is stable at high pH.
-
Ion Pairing: While effective, ion-pairing reagents like triethylamine (TEA) can be difficult to remove from the LC-MS system and may cause signal suppression. Use them as a last resort.
-
Gradient: Employ a slow, shallow gradient. Start with a higher aqueous percentage to ensure the analyte is focused on the column head, then slowly increase the organic mobile phase (e.g., from 60% to 95% over 10-15 minutes).
-
-
Consider Derivatization: If peak shape remains poor, a derivatization strategy based on phosphate methylation can be highly effective. This neutralizes the problematic phosphate groups, reducing tailing and improving retention behavior in reversed-phase chromatography[5].
The following diagram outlines a decision-making process for troubleshooting poor chromatography.
Caption: A decision tree for systematically troubleshooting poor peak shape.
Section 4: Mass Spectrometry (MS) Detection and Quantification
Due to its low abundance, a highly sensitive and specific mass spectrometry method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis[7].
Question: I am struggling to find the correct mass transitions (MRM) for quantification. What are the characteristic fragments for this molecule?
Answer: The quantification of acyl-CoAs by LC-MS/MS is typically performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The fragmentation pattern is generally conserved across different acyl-CoAs.
Causality: In positive ESI, the molecule will be protonated. Upon collision-induced dissociation (CID), the most common fragmentation pathway involves cleavage of the phosphodiester bond, leading to a characteristic product ion corresponding to the adenosine diphosphate portion of the Coenzyme A molecule.
Setting Up Your MRM Method:
-
Parent Ion (Q1): The parent ion will be the [M+H]+ adduct. Based on the molecular formula C55H90N7O18P3S, the monoisotopic mass is approximately 1261.53 Da[8]. Therefore, your Q1 mass will be m/z 1262.53 .
-
Product Ion (Q3): The most intense and specific product ion for acyl-CoAs results from the fragmentation of the CoA moiety. A common and reliable product ion for MRM is m/z 428.1 . This fragment corresponds to the [C10H15N5O7P+H]+ ion of the phosphoadenosine part. Another characteristic fragment is often observed at m/z 348.1 .
-
Internal Standard: Due to the complexity of the workflow, a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. Since a direct SIL-IS for your analyte is likely unavailable, use a commercially available very long-chain acyl-CoA standard, such as C24:0-CoA or C26:0-CoA, as a surrogate.
Recommended MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| (3R...)-3-OH-C34:6-CoA | 1262.5 | 428.1 (Quantifier) | ESI+ |
| 1262.5 | 348.1 (Qualifier) | ESI+ | |
| Internal Standard (e.g., C24:0-CoA) | 1142.5 | 428.1 | ESI+ |
This structured approach, combining meticulous sample handling, optimized extraction, and a well-defined LC-MS/MS method, will provide the foundation for successfully analyzing this challenging but biologically significant molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - this compound(4-) (C55H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Improving the Stability of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in Solution
An Application Scientist's Guide to Experimental Success
Welcome to the technical support center for (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. As a senior application scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to ensure the stability and integrity of this complex molecule throughout your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
The molecule is a very long-chain, polyunsaturated fatty acyl-CoA. Its structure, featuring six double bonds and a high-energy thioester linkage, makes it exceptionally susceptible to degradation. Understanding the mechanisms of this degradation is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical instability pathways for this polyunsaturated acyl-CoA, and why is it so prone to degradation?
A1: The instability of this compound arises from two main features of its structure: the polyunsaturated acyl chain and the thioester bond with Coenzyme A.
-
Lipid Peroxidation: The hexaenoyl chain contains six carbon-carbon double bonds. The methylene groups located between these double bonds have weakened C-H bonds, making them prime targets for attack by reactive oxygen species (ROS) or other free radicals. This initiates a self-propagating chain reaction known as lipid peroxidation, which can rapidly degrade the molecule, leading to a loss of activity and the formation of various unwanted byproducts.[1][2][3] This process is accelerated by exposure to oxygen, transition metal ions, and elevated temperatures.[3][4]
-
Thioester Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is thermodynamically high-energy and chemically reactive.[5] It is susceptible to hydrolysis, which cleaves the molecule into its constituent free fatty acid and Coenzyme A. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[6] Furthermore, biological samples often contain acyl-CoA thioesterase (ACOT) enzymes that specifically and rapidly catalyze this hydrolysis.[7][8]
Below is a diagram illustrating these two primary degradation pathways.
Q2: I am seeing inconsistent results in my enzymatic assays. Could degradation of my acyl-CoA stock be the cause?
A2: Absolutely. Inconsistent or non-reproducible results are a classic symptom of substrate degradation.[3] If the concentration of the active, intact acyl-CoA is decreasing over time or varies between aliquots, the kinetics of your reaction will change unpredictably.
Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Underlying Reason | Recommended Action & Verification |
| Improper Storage | The molecule has degraded in the freezer due to oxidation or slow hydrolysis. This is common with old stock solutions or those stored above -80°C.[6] | Action: Prepare a fresh stock solution from dry powder. Verification: Quantify the concentration of the old and new stock solutions using an analytical method like LC-MS/MS to confirm integrity.[9][10] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing an aqueous stock solution accelerates both hydrolysis and the formation of ice crystals that can disrupt micelles, increasing oxygen exposure. | Action: When preparing a new stock, create small, single-use aliquots to avoid thawing the main supply.[6] |
| Working Solution Instability | The molecule is degrading on the benchtop during the experiment. At room temperature and physiological pH, degradation can be significant in a matter of hours. | Action: Prepare working solutions immediately before use and keep them on ice (0-4°C) at all times.[11] Consider adding an antioxidant to your assay buffer.[3] |
| Enzymatic Degradation | If using cell lysates or tissue homogenates, native thioesterase enzymes are likely hydrolyzing your substrate.[12] | Action: Ensure rapid inactivation of enzymes during sample prep (e.g., homogenization in ice-cold acidic buffer).[6] If possible, use purified enzyme systems or add thioesterase inhibitors. |
The following workflow can help guide your troubleshooting process.
Q3: What is the definitive protocol for preparing and storing a stable stock solution of this molecule?
A3: A robust protocol is essential for generating reliable data. The primary goals are to minimize exposure to oxygen, water (for the dry powder), heat, and catalytic metal ions.
-
Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.
-
Solvent Preparation: Use a high-purity, anhydrous organic solvent such as ethanol or methanol.[6] For maximum stability, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Reconstitution: Reconstitute the powder in the de-gassed organic solvent to a desired stock concentration (e.g., 1-10 mM). Dissolve gently by vortexing. Avoid sonication in a water bath, as this can generate localized heat.
-
Antioxidant Addition (Recommended): Add a suitable antioxidant. A common and effective choice is butylated hydroxytoluene (BHT). A final concentration of 100-200 µM BHT is typically sufficient.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in glass vials with Teflon-lined caps.[13] Do not use standard plastic tubes for storage with organic solvents, as plasticizers can leach into the solution.[13]
-
Inert Overlay & Storage: Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or on dry ice and immediately transfer them to a -80°C freezer for long-term storage.[3][6]
Q4: How should I choose a buffer system to maximize stability during my experiments?
A4: The choice of buffer is a critical balancing act between what is optimal for your biological system (e.g., enzyme activity) and what is best for the stability of the acyl-CoA.
| Parameter | Recommendation for Stability | Scientific Rationale |
| pH | Slightly acidic (pH 4.0 - 6.0) is optimal.[6] | The thioester bond is most stable in this pH range, minimizing the rate of chemical hydrolysis.[6] Alkaline conditions (pH > 7.0) significantly accelerate hydrolysis. |
| Buffer Composition | Use high-purity reagents. Good choices for the acidic range include MES or acetate. For physiological pH, HEPES or MOPS are common. | Avoid buffers that may interact with your system. For example, phosphate buffers can sometimes precipitate divalent cations required for enzyme activity. |
| Additives | Include a chelating agent like EDTA (0.1-1.0 mM).[3] | Transition metals (e.g., iron, copper) are potent catalysts for lipid peroxidation. EDTA sequesters these ions, preventing them from participating in redox reactions that generate free radicals. |
| Preparation | Prepare buffers fresh using high-purity water and de-gas before use. | Dissolved oxygen is a key substrate for lipid peroxidation. Removing it from your aqueous solutions reduces the rate of oxidative degradation. |
Practical Advice: If your experiment must be performed at physiological pH (~7.4), the instability from hydrolysis is unavoidable but can be managed. In this case, it is crucial to prepare your final working solution of the acyl-CoA immediately before starting the reaction and to keep all components on ice until the final moment.
Q5: My experiments involve long incubation times. How can I be sure my molecule is stable throughout?
A5: For long incubations, you must assume some level of degradation will occur and take steps to both minimize it and quantify it.
-
Set Up Parallel Controls: Prepare "mock" incubation tubes that contain all components of your reaction mixture (buffer, acyl-CoA, additives) except for the active biological component (e.g., your enzyme or cells).
-
Time Points: At each time point where you collect data from your experimental samples (e.g., 0, 1, 2, 4, 8 hours), also take a sample from a control tube.
-
Quench and Store: Immediately quench the reaction in the control sample (e.g., by adding ice-cold acetonitrile or methanol to precipitate proteins and halt reactions) and store at -80°C.
-
Analytical Quantification: At the end of the experiment, analyze all control samples from the different time points using a validated LC-MS/MS method.[14][15]
-
Data Analysis: Plot the concentration of the intact this compound over time. This will give you a degradation curve under your specific experimental conditions. You can then use this information to correct your experimental data or determine the maximum valid incubation time for future experiments.
References
- 1. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Extraction Efficiency for Very Long-Chain Acyl-CoAs
Welcome to the technical support center for the optimization of very long-chain acyl-CoA (VLC-ACoA) extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of VLC-ACoA analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are VLC-ACoAs particularly challenging to extract and quantify?
A1: The analysis of VLC-ACoAs presents several challenges due to their unique physicochemical properties and low cellular abundance.[1][2] These molecules, which are critical intermediates in fatty acid metabolism, are inherently unstable in aqueous solutions and susceptible to hydrolysis.[1][3] Their amphipathic nature, with a long hydrophobic acyl chain and a polar CoA moiety, complicates extraction and separation from other cellular lipids. Furthermore, their low concentrations in tissues and cells necessitate highly sensitive and selective analytical methods for accurate quantification.[2][4]
Q2: What are the most critical initial steps to ensure a successful VLC-ACoA extraction?
A2: The initial handling of the biological sample is paramount for preserving the integrity of VLC-ACoAs. Rapid quenching of metabolic activity is essential to prevent enzymatic degradation.[4] This is typically achieved by flash-freezing the tissue or cell samples in liquid nitrogen. Subsequent homogenization should be performed in a cold environment, often using pre-chilled buffers and equipment, to maintain low temperatures and inhibit enzymatic activity throughout the extraction process.
Q3: What is the principle behind using a two-step extraction procedure involving organic solvents and a solid-phase extraction (SPE) cleanup?
A3: A two-step procedure is often employed to effectively isolate and purify acyl-CoAs from complex biological matrices.[5] The first step utilizes a mixture of organic solvents, such as acetonitrile and isopropanol, to disrupt cell membranes and precipitate proteins, while solubilizing the acyl-CoAs.[5][6] This is followed by a solid-phase extraction (SPE) step, which serves to enrich the acyl-CoA fraction and remove interfering substances like salts and phospholipids.[5][6] The choice of SPE sorbent is critical and often involves materials that can retain the acyl-CoAs while allowing contaminants to be washed away.[6]
Q4: How does the choice of analytical technique impact the requirements for sample preparation?
A4: The intended downstream analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), dictates the stringency of the sample preparation.[2][7] LC-MS/MS is highly sensitive but can be prone to ion suppression from co-eluting contaminants.[3][7] Therefore, a clean sample extract, free from interfering lipids and salts, is crucial for achieving accurate and reproducible quantification.[7] The final reconstitution solvent for the extracted VLC-ACoAs should also be compatible with the initial mobile phase of the LC separation to ensure good peak shape and chromatographic performance.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of VLC-ACoAs.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No VLC-ACoA Signal | 1. Sample Degradation: Inefficient quenching of metabolic activity or prolonged exposure to room temperature.[1] 2. Inefficient Extraction: Suboptimal solvent mixture or insufficient homogenization. 3. Poor Recovery from SPE: Inappropriate SPE sorbent, incorrect conditioning, or elution solvent.[6] | 1. Ensure rapid freezing of samples in liquid nitrogen immediately after collection. Keep samples on ice throughout the extraction process. 2. Optimize the ratio of organic solvents. Ensure thorough homogenization to completely disrupt the tissue or cells.[8] 3. Verify the compatibility of the SPE sorbent with VLC-ACoAs. Ensure proper conditioning of the column and use an elution solvent that effectively desorbs the analytes.[9] |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: Non-uniform disruption of the biological matrix. 2. Pipetting Errors: Inaccurate dispensing of solvents or internal standards. 3. Incomplete Protein Precipitation: Residual proteins interfering with the extraction. | 1. Standardize the homogenization procedure, including time and intensity. 2. Use calibrated pipettes and ensure proper mixing of the internal standard with the sample. 3. Increase the volume of the protein precipitation solvent or the vortexing time. Ensure complete pelleting of proteins by centrifugation. |
| Poor Chromatographic Peak Shape | 1. Incompatible Reconstitution Solvent: The final sample solvent is too different from the initial mobile phase.[3] 2. Sample Overload: Injecting too much of a concentrated sample. | 1. Reconstitute the dried extract in a solvent that closely matches the initial mobile phase composition.[10] 2. Dilute the sample before injection or reduce the injection volume. |
| Presence of Interfering Peaks | 1. Insufficient Sample Cleanup: Incomplete removal of other lipids or cellular components.[7] 2. Contamination from Labware: Leaching of plasticizers or other contaminants from tubes or pipette tips. | 1. Optimize the SPE wash steps to more effectively remove interfering substances. Consider using a different SPE sorbent with higher selectivity.[9] 2. Use high-quality, solvent-resistant labware. Include a "blank" extraction (without sample) to identify potential sources of contamination. |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. High Lipid Content in the Sample: Surfactant-like molecules causing the formation of an emulsion between the aqueous and organic phases.[11] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[11] | 1. Centrifuge the sample at a higher speed to break the emulsion. The addition of a small amount of a different organic solvent can also help.[11] 2. Use gentle swirling or rocking instead of vigorous shaking to mix the phases.[11] |
Optimized Protocol for VLC-ACoA Extraction from Tissues
This protocol is a synthesis of established methods designed for high recovery and purity of VLC-ACoAs.[5][8]
Materials:
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9, ice-cold.
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
-
Extraction Solvents: Acetonitrile and 2-Propanol, HPLC grade.
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl-functionalized silica gel or other suitable reversed-phase sorbent.[5]
-
Wash Solution: To be optimized based on the SPE sorbent.
-
Elution Solution: To be optimized based on the SPE sorbent.
-
Standard laboratory equipment: Homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator.
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[6]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing: Wash the column with the appropriate Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the Elution Solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[3]
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of VLC-ACoA extraction and the factors influencing its efficiency.
Caption: A streamlined workflow for the extraction of VLC-ACoAs.
Caption: Key parameters affecting the recovery of VLC-ACoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Ionization Efficiency of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA in Mass Spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the ionization efficiency of the very long-chain, polyunsaturated fatty acyl-CoA, (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, in mass spectrometry experiments.
Introduction: The Challenge of Ionizing a Complex Acyl-CoA
This compound presents a significant analytical challenge due to its unique chemical structure. Its very long acyl chain (C34), multiple sites of unsaturation (hexaenoyl), hydroxyl group, and the polar Coenzyme A moiety create a molecule with a complex amphipathic nature. These features can lead to poor ionization efficiency, in-source fragmentation, and complex spectra. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very weak or no signal for my target acyl-CoA in ESI-MS?
A1: Low signal intensity for very long-chain acyl-CoAs is a common issue stemming from several factors:
-
Amphipathic Nature: The molecule's long nonpolar tail and polar head can lead to the formation of aggregates or micelles in solution, which are poorly desolvated and ionized in the ESI source.[1]
-
Ion Suppression: In complex biological matrices, more readily ionizable species like phospholipids can suppress the ionization of your target analyte.[1]
-
Suboptimal Ionization Mode: While acyl-CoAs can be analyzed in both positive and negative ion modes, positive ion mode is often more sensitive.[2][3] The large CoA moiety with its adenosine group is readily protonated.
-
Analyte Instability: Polyunsaturated acyl-CoAs are susceptible to oxidation, and the thioester bond can be labile, especially at non-neutral pH, leading to degradation before analysis.[3][4][5]
Q2: I see multiple peaks that could correspond to my analyte (+22 Da, +38 Da). What are these and how can I simplify the spectrum?
A2: These additional peaks are likely adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[6] Acyl-CoAs, with their phosphate groups, are prone to forming these adducts.[6]
To minimize adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure all solvents (water, acetonitrile, methanol) are MS-grade to reduce salt contamination.[6]
-
Switch to Polypropylene Vials: Glass vials can leach sodium ions. Using polypropylene autosampler vials can significantly reduce [M+Na]⁺ and [M+K]⁺ adducts.[6]
-
Acidify the Mobile Phase: A small amount of a volatile acid like formic acid can provide a proton source, favoring the formation of the protonated molecule [M+H]⁺ over salt adducts.[6]
Q3: Which ionization technique is best suited for this molecule: ESI, APCI, or MALDI?
A3: The choice of ionization technique depends on your experimental setup and goals.
-
Electrospray Ionization (ESI): This is the most common and generally preferred method for acyl-CoAs due to its soft ionization nature, making it suitable for thermally labile and nonvolatile molecules.[7][8][9] It is highly compatible with liquid chromatography (LC-MS).[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar lipids and can be less susceptible to ion suppression than ESI.[9][10][11] However, it is a higher-energy technique and may induce more fragmentation of a labile molecule like a polyunsaturated acyl-CoA.[7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique useful for large biomolecules and can be used for lipid analysis, particularly in tissue imaging.[9][12][13] However, finding the optimal matrix for a specific acyl-CoA can be challenging, and it is not as readily coupled to LC for separation.[12][14]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
If you are struggling with a weak signal, a systematic optimization of your LC-MS method is necessary.
Caption: A systematic workflow for troubleshooting low signal intensity.
1. Liquid Chromatography Optimization:
-
Column Choice: A C18 reversed-phase column is standard for acyl-CoA analysis.[1]
-
Mobile Phase Composition:
-
Gradient Elution: A shallow gradient is often necessary to separate long-chain acyl-CoAs.
-
Flow Rate: Adjust based on your column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
2. Mass Spectrometer Source Parameter Optimization:
-
Capillary Voltage: Typically 3.0-4.0 kV.
-
Source and Desolvation Temperatures: The high boiling point of water requires relatively high temperatures (e.g., Source: 120-150°C, Desolvation: 350-500°C).[4] However, be cautious with polyunsaturated molecules to avoid thermal degradation.
-
Nebulizing and Drying Gas Flow: Optimize these to ensure efficient desolvation without causing excessive fragmentation.
| Parameter | Starting Point | Optimization Goal |
| Ionization Mode | ESI Positive | Maximize signal for [M+H]⁺ |
| Capillary Voltage | 3.5 kV | Stable spray, maximum intensity |
| Desolvation Temp. | 400°C | Efficient solvent removal, minimize degradation |
| Source Temp. | 120°C | Stable ionization, minimize degradation |
| Mobile Phase A | 10 mM Ammonium Acetate | Good peak shape, stable signal |
| Mobile Phase B | Acetonitrile | Efficient elution |
Table 1: Starting parameters for ESI-MS optimization of this compound.
If signal intensity remains poor, consider derivatization to introduce a permanently charged group. While this adds a sample preparation step, it can improve sensitivity by orders of magnitude.[8][17]
Issue 2: In-Source Fragmentation and Complex Spectra
The multiple double bonds and hydroxyl group make your analyte prone to fragmentation in the ion source, which can complicate data interpretation.[18]
In positive ion mode MS/MS, acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[3] However, in-source fragmentation can lead to the appearance of these fragments even in a full scan spectrum.
Caption: Common in-source fragmentation of an acyl-CoA molecule.
-
Lower Source Temperatures: Reduce the desolvation and source temperatures incrementally to find a balance between efficient desolvation and minimal fragmentation.
-
Decrease Cone/Fragmentor Voltage: These voltages control the energy imparted to ions as they enter the mass spectrometer. Lowering them can significantly reduce in-source fragmentation.[19]
-
Optimize Chromatography: Ensure your analyte is eluting in a region with a mobile phase composition that promotes stable ionization. Good chromatographic separation is key to distinguishing true in-source fragments from co-eluting species.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[3][4]
-
Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Immediately add ice-cold methanol to the cells.[4] Include a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).
Critical Note on Stability: Acyl-CoAs are unstable in aqueous solutions. Process samples quickly on ice. For long-term storage, keep extracts at -80°C.[3] The presence of the multiple double bonds in this compound also makes it particularly susceptible to oxidation, so minimizing exposure to air and light is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scidb.cn [scidb.cn]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for the Synthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
Welcome to the technical support center for the synthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Synthetic Strategy Overview
The synthesis of this complex molecule is a multi-stage process that can be conceptually divided into three key phases:
-
Construction of the C34 Polyunsaturated Fatty Acid Backbone: This involves the strategic coupling of smaller, unsaturated building blocks to assemble the 34-carbon chain with six Z-configured double bonds.
-
Stereoselective Introduction of the 3-Hydroxy Group: Establishing the correct (R)-stereochemistry at the C3 position is crucial for biological activity and is a key challenge.
-
Final Thioesterification with Coenzyme A: The concluding step involves the activation of the synthesized 3-hydroxy fatty acid and its coupling to Coenzyme A.
This guide will address potential issues and questions arising in each of these critical phases.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Phase 1: Polyunsaturated Fatty Acid Backbone Synthesis
Question 1: I am observing a mixture of E/Z isomers in my polyunsaturated fatty acid product. How can I improve the stereoselectivity for the Z-isomers?
-
Potential Causes:
-
Isomerization during reaction: Double bonds, particularly when activated, can be prone to isomerization under harsh reaction conditions (e.g., high temperatures, strong bases or acids).
-
Non-stereospecific coupling reactions: The chosen coupling method may not be sufficiently stereoretentive for the Z-alkene moieties.
-
Impure starting materials: The initial unsaturated building blocks may contain E-isomers.
-
-
Solutions & Refinements:
-
Reaction Conditions: Employ milder reaction conditions. For instance, in Wittig-type reactions, the use of salt-free conditions or specific phosphonium ylides can favor the formation of Z-alkenes. For coupling reactions, utilize catalysts and conditions known for their high stereoretentivity, such as certain palladium-catalyzed cross-coupling reactions.
-
Choice of Coupling Reaction: Consider using methods like the Suzuki or Negishi cross-coupling of vinyl halides or vinyl boranes, which are known to proceed with retention of stereochemistry.
-
Starting Material Purity: Ensure the stereochemical purity of your starting materials using techniques like silver nitrate-impregnated silica gel chromatography or HPLC.
-
Protecting Groups: The use of appropriate protecting groups on nearby functional groups can sometimes influence the stereochemical outcome of reactions.
-
Question 2: My polyunsaturated fatty acid is degrading during purification. What are the best practices to prevent this?
-
Potential Causes:
-
Oxidation: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, especially when exposed to air, light, or trace metals.[1]
-
Acid/Base Sensitivity: The ester or carboxylic acid functionalities can be sensitive to harsh pH conditions during workup or chromatography.
-
-
Solutions & Refinements:
-
Inert Atmosphere: Perform all manipulations, including reactions, workups, and purifications, under an inert atmosphere (e.g., argon or nitrogen).
-
Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during purification, which can be removed later.
-
Purification Method: Flash chromatography on silica gel should be performed quickly. For highly sensitive compounds, consider using silver nitrate-impregnated silica gel, which separates based on the degree of unsaturation and can also protect the double bonds.[2] Alternatively, enzymatic purification methods can be employed for their mildness.[3][4]
-
Storage: Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light.
-
Phase 2: Stereoselective Introduction of the 3-Hydroxy Group
Question 3: The stereoselectivity of my 3-hydroxy group is low, resulting in a mixture of (R) and (S) enantiomers. How can I improve the enantiomeric excess (e.e.)?
-
Potential Causes:
-
Non-selective reduction: Standard reducing agents like sodium borohydride for a β-ketoester will produce a racemic mixture of the alcohol.
-
Ineffective chiral catalyst/auxiliary: The chiral catalyst or auxiliary used in the asymmetric synthesis may not be providing sufficient stereocontrol.
-
-
Solutions & Refinements:
-
Asymmetric Reduction: For the reduction of a β-ketoester precursor, employ well-established asymmetric reduction methods. This can include using chiral reducing agents like (R)-BINAL-H or employing catalytic asymmetric hydrogenation with a chiral catalyst (e.g., Ru-BINAP).
-
Chiral Aldol Reactions: A powerful strategy is the use of stereoselective aldol reactions. For instance, the Nagao–Fujita acetate aldol reaction or the Braun acetate aldol reaction can be used to set the (R)-stereochemistry with high diastereoselectivity.[5]
-
Sharpless Asymmetric Dihydroxylation: An alternative approach involves the Sharpless asymmetric dihydroxylation of a terminal alkene, which can establish the desired (R)-stereochemistry at a specific position, followed by chain elongation.[6]
-
Enzymatic Resolution: If a racemic mixture of the 3-hydroxy fatty acid is obtained, it can be resolved using lipases that selectively acylate or hydrolyze one enantiomer, leaving the other in high enantiomeric purity.
-
Phase 3: Final Thioesterification with Coenzyme A
Question 4: The yield of my final acyl-CoA product is very low, and I have a significant amount of unreacted Coenzyme A.
-
Potential Causes:
-
Inefficient activation of the carboxylic acid: The method used to activate the carboxylic acid for coupling with the thiol group of Coenzyme A may not be efficient.
-
Hydrolysis of the activated intermediate: The activated carboxylic acid intermediate (e.g., acid chloride, mixed anhydride) can be prone to hydrolysis, especially in the presence of water.
-
Oxidation of Coenzyme A: The free thiol group of Coenzyme A can be oxidized to a disulfide, rendering it unreactive.
-
-
Solutions & Refinements:
-
Activation Method: Several methods can be used to activate the carboxylic acid. The mixed anhydride method, using reagents like isobutyl chloroformate, is a common and effective approach. Alternatively, activating agents like 1,1'-carbonyldiimidazole (CDI) can be used to form an acyl-imidazole intermediate.[7][8]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions until the addition of the Coenzyme A solution. Use dry solvents and glassware.
-
pH Control: The coupling reaction is typically performed in a buffered aqueous/organic solvent system. Maintaining the pH in the range of 7.5-8.0 is crucial to ensure the thiol group of Coenzyme A is deprotonated and nucleophilic, while minimizing hydrolysis of the activated ester.
-
Fresh Coenzyme A: Use a fresh, high-quality source of Coenzyme A. It is advisable to handle Coenzyme A solutions with care to minimize oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this multi-step synthesis?
-
A1: Given the complexity and number of steps involved, the overall yield is expected to be modest. Each step will have its own yield, and the cumulative yield will be the product of the individual step yields. A realistic overall yield would likely be in the low single-digit percentages. Careful optimization of each step is critical to maximizing the final product amount.
Q2: How can I confirm the identity and purity of the final product?
-
A2: A combination of analytical techniques is necessary:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure, including the presence of the polyunsaturated chain, the 3-hydroxy group, and the Coenzyme A moiety.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.
-
Q3: Are there any specific safety precautions I should take when working with polyunsaturated fatty acids?
-
A3: Yes. As mentioned, PUFAs are prone to oxidation. It is crucial to work under an inert atmosphere as much as possible and to use antioxidants when appropriate. Additionally, standard laboratory safety practices, such as wearing personal protective equipment (PPE) and working in a well-ventilated fume hood, should always be followed.
IV. Experimental Protocols
Protocol 1: Stereoselective Synthesis of (3R)-hydroxy-tetratriacontahexaenoic acid (A Key Intermediate)
This protocol outlines a plausible chemoenzymatic approach.
-
Synthesis of the β-ketoester: This would involve a Claisen condensation between a C32-polyunsaturated acyl-CoA (synthesized via iterative coupling of smaller unsaturated building blocks) and malonyl-CoA.
-
Asymmetric Reduction:
-
Dissolve the β-ketoester in dry, degassed THF under an argon atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of (R)-BINAL-H in THF (1.1 equivalents).
-
Stir the reaction at -78°C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the resulting (3R)-hydroxy ester by flash chromatography.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified (3R)-hydroxy ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (3R)-hydroxy-tetratriacontahexaenoic acid.
-
Protocol 2: Synthesis of this compound
-
Activation of the Carboxylic Acid (Mixed Anhydride Method):
-
Dissolve the (3R)-hydroxy-tetratriacontahexaenoic acid (1 equivalent) in anhydrous THF under argon.
-
Cool the solution to 0°C.
-
Add N-methylmorpholine (1.1 equivalents).
-
Slowly add isobutyl chloroformate (1.05 equivalents) and stir at 0°C for 30 minutes.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a cold, degassed buffer solution (e.g., 0.5 M KHCO3, pH 8.0).
-
Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
-
Purification:
-
The crude reaction mixture can be purified by solid-phase extraction (SPE) or by preparative reversed-phase HPLC to isolate the final product.
-
V. Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
VI. Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Typical Molar Excess of Reagents | ||
| Asymmetric Reducing Agent | 1.1 - 1.5 equivalents | To ensure complete reduction. |
| Carboxylic Acid Activating Agent | 1.05 - 1.2 equivalents | To drive the activation to completion. |
| Coenzyme A | 1.2 - 1.5 equivalents | To maximize coupling with the valuable activated fatty acid. |
| Reaction pH for Acyl-CoA Synthesis | 7.5 - 8.0 | Critical for thiol reactivity and minimizing hydrolysis. |
| Storage Temperature for PUFAs | -20°C to -80°C | To prevent oxidative degradation. |
VII. References
-
The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. MDPI. Available at: --INVALID-LINK--
-
Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. PubMed Central. Available at: --INVALID-LINK--
-
Polyunsaturated fatty acid synthesis: what will they think of next? Semantic Scholar. Available at: --INVALID-LINK--
-
Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Fatty Acid Synthesis - Part II (video). Khan Academy. Available at: --INVALID-LINK--
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PubMed Central. Available at: --INVALID-LINK--
-
A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PubMed Central. Available at: --INVALID-LINK--
-
Alkane synthesis by C-C coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms. Frontiers. Available at: --INVALID-LINK--
-
The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Novel methods of isolation of poly unsaturated fatty acids. Google Patents. Available at: --INVALID-LINK--
-
Enzymatic Purification of Polyunsaturated Fatty Acids. ResearchGate. Available at: --INVALID-LINK--
-
Biosynthesis of Polyunsaturated Fatty Acids. Taylor & Francis eBooks. Available at: --INVALID-LINK--
-
Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids. ResearchGate. Available at: --INVALID-LINK--
-
Polyunsaturated Fatty Acids: New Molecular Mechanisms and Nutritional Therapeutic Challenges. MDPI. Available at: --INVALID-LINK--
-
Formation of Alkanes and Arenes by Coupling Reactions: A Guide to Functional Group Preparations. ResearchGate. Available at: --INVALID-LINK--
-
Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. ResearchGate. Available at: --INVALID-LINK--
-
ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. PubMed Central. Available at: --INVALID-LINK--
-
Polyunsaturated fatty acid synthesis: What will they think of next? ResearchGate. Available at: --INVALID-LINK--
-
Terminal-Selective Functionalization of Alkyl Chains by Regioconvergent Cross-Coupling. PubMed. Available at: --INVALID-LINK--
-
Enzymatic purification of polyunsaturated fatty acids. PubMed. Available at: --INVALID-LINK--
-
Reductive Cross-Coupling of Olefins via a Radical Pathway. ACS Publications. Available at: --INVALID-LINK--
-
Expression and Purification of Integral Membrane Fatty Acid Desaturases. PLOS One. Available at: --INVALID-LINK--
-
Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers. Available at: --INVALID-LINK--
-
Fatty acid synthesis suppresses dietary polyunsaturated fatty acid use. PubMed Central. Available at: --INVALID-LINK--
-
Fatty acyl-CoA biosynthesis. PubChem. Available at: --INVALID-LINK--
-
Long Alkyl Chain Organophosphorus Coupling Agents for in Situ Surface Functionalization by Reactive Milling. MDPI. Available at: --INVALID-LINK--
-
Omega−3 fatty acid. Wikipedia. Available at: --INVALID-LINK--
-
Commonly described methods for chemical synthesis of acyl-CoA... ResearchGate. Available at: --INVALID-LINK--
-
Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. PubMed Central. Available at: --INVALID-LINK--
-
Developing Chemoenzymatic Processes to Explore CoA-Dependent Pathways. eScholarship. Available at: --INVALID-LINK--
-
9.5: Fatty Acid Synthesis. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids. ElectronicsAndBooks. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA Synthesis
Welcome to the technical support guide for the enzymatic synthesis of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a complex molecule, and its synthesis presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve reaction yields. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.
Part 1: Understanding the Synthesis Pathway
The enzymatic synthesis of this 34-carbon hydroxylated VLC-PUFA-CoA is not a trivial single-step reaction. It is best understood as a multi-step process analogous to pathways catalyzed by Polyketide Synthases (PKS) or Fatty Acid Synthases (FAS). The reaction initiates with a C22 starter unit, docosahexaenoyl-CoA (DHA-CoA), which is sequentially elongated.
The proposed pathway involves three key stages:
-
Activation (Priming): The precursor, docosahexaenoic acid (DHA), is activated to its high-energy thioester, DHA-CoA. This is a critical first step, typically catalyzed by a long-chain acyl-CoA synthetase (ACSL), such as ACSL6, which shows a preference for DHA.[1]
-
Initiation & Elongation: DHA-CoA serves as the "starter unit" and is loaded onto the enzymatic assembly line. The carbon backbone is then extended through the addition of "extender units," most commonly malonyl-CoA.[2][3] Each elongation cycle involves a series of domain-catalyzed reactions, including a ketoreductase (KR) step that generates the characteristic 3-hydroxy group.
-
Termination/Release: Once the full 34-carbon chain is assembled, the final product is released from the enzyme.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors limiting the yield of my reaction? A: The three most common bottlenecks are:
-
Substrate Integrity: The polyunsaturated acyl chains in both the starter (DHA-CoA) and the final product are highly susceptible to oxidation.[4]
-
Enzyme Efficiency & Specificity: The synthetase or PKS system may have low catalytic efficiency (kcat/Km) or may be inhibited by the accumulation of the product.[5]
-
Precursor Availability: The reaction is highly dependent on a steady supply of both the starter unit (DHA-CoA) and, critically, the extender unit (malonyl-CoA), which can be a limiting factor in many biological systems.[6]
Q2: Which enzyme should I use for this synthesis? A: There is no single commercially available enzyme for this specific transformation. Success typically relies on using a multi-enzyme system, often a modular Type I Polyketide Synthase (PKS). Researchers often need to screen different PKS modules or engineer them to accept DHA-CoA as a starter unit and perform the required number of elongation cycles.[7][8] The initial activation of DHA requires a long-chain acyl-CoA synthetase; ACSL6 is a strong candidate due to its preference for DHA.[1]
Q3: Why is my final product degrading so quickly after synthesis? A: The six double bonds in the fatty acyl chain make it extremely prone to lipid peroxidation, a chain reaction initiated by free radicals.[4] Exposure to atmospheric oxygen, transition metals, and elevated temperatures can rapidly accelerate this degradation, leading to a complex mixture of truncated and oxidized byproducts.
Part 3: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Category 1: Low or No Product Formation
| Question / Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Q4: My reaction shows zero product. How do I know if my enzyme is active? | Inactive Enzyme: The enzyme may have been denatured during purification or storage, or the reaction buffer may be incompatible. | 1. Run a Positive Control: Use a known, preferred substrate for your enzyme (e.g., a simpler fatty acid like oleic acid for an ACSL) to confirm basic catalytic activity.[5] 2. Enzyme Titration: Vary the enzyme concentration to ensure product formation is enzyme-dependent.[5] 3. Check Cofactors: Ensure essential cofactors (e.g., ATP, Mg²⁺ for synthetases; NADPH for ketoreductase domains) are present at optimal concentrations. |
| Q5: My enzyme works with a control substrate but not with DHA-CoA. What's the issue? | Substrate Specificity: The enzyme's active site may not accommodate the bulky and flexible DHA-CoA starter unit or the growing very-long-chain intermediate. | 1. Enzyme Screening: Test different isoforms of ACSL enzymes or PKS loading domains.[5] 2. Protein Engineering: If feasible, use site-directed mutagenesis on the acyl-binding pocket of the loading domain to improve affinity for DHA-CoA.[7][9] |
| Q6: The reaction starts but plateaus at a very low yield within minutes. | 1. Product Inhibition: Long-chain acyl-CoAs are known to cause feedback inhibition on synthetase enzymes.[5] 2. Enzyme Instability: The enzyme may not be stable over the full course of the reaction at the chosen temperature. | 1. Conduct a Time-Course Analysis: Sample the reaction at multiple time points (e.g., 1, 5, 15, 30, 60 min) to pinpoint when it stops. 2. Lower Substrate Concentration: Reduce the initial DHA-CoA concentration to avoid rapid buildup of inhibitory product. 3. In-situ Product Removal: Consider adding a component that binds to the product (e.g., a specific binding protein or lipid vesicle) to sequester it from the enzyme. |
Category 2: Issues with Substrate & Product Stability
| Question / Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Q7: My LC-MS analysis shows a smear of peaks instead of a clean product peak. | Oxidative Degradation: The PUFA chains are likely being oxidized during the reaction or sample workup. | 1. De-gas Buffers: Sparge all buffers with an inert gas (argon or nitrogen) before use. 2. Add Antioxidants: Supplement the reaction buffer with an antioxidant like Butylated Hydroxytoluene (BHT) at 50-100 µM.[4] 3. Use a Glove Box: If possible, set up the entire reaction in an anaerobic chamber or glove box to minimize oxygen exposure.[4] |
| Q8: How should I handle and store my DHA-CoA substrate and final product? | Improper Storage: Repeated freeze-thaw cycles and exposure to air can rapidly degrade these molecules. | 1. Storage: Store stock solutions at -80°C under an inert atmosphere (argon is preferred).[4] 2. Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Handling: Always keep solutions on ice when not in storage. Use low-retention pipette tips to ensure accurate measurement of these amphipathic molecules.[4] |
Category 3: Sub-Optimal Reaction Conditions
| Question / Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Q9: I have some product, but the yield is consistently poor. How can I optimize it? | Sub-optimal Biophysical Parameters: The reaction's pH, temperature, or ionic strength may be far from the enzyme's optimal range. | 1. pH Optimization: Perform the reaction across a range of pH values (e.g., 6.5 to 8.5 in 0.5 unit increments) to find the optimum for your specific enzyme system.[5] 2. Temperature Optimization: Test a range of temperatures (e.g., 25°C, 30°C, 37°C). Note that higher temperatures may increase activity but also accelerate degradation. 3. Pyrophosphatase Addition: For reactions producing pyrophosphate (PPi), such as the initial acyl-CoA synthesis, add inorganic pyrophosphatase to the reaction mix. This breaks down PPi and drives the equilibrium towards product formation.[5] |
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// Connect branches to next logical step or success CheckStorage -> Start [style=dashed, label="Rectify & Retry"]; ScreenEnzymes -> Start [style=dashed, label="Retry with New Enzyme"]; Optimize -> Success; }
Part 4: Experimental Protocols
Protocol 1: General Enzymatic Synthesis Assay
This protocol provides a starting point for the synthesis reaction. Concentrations should be optimized.
-
Prepare Reaction Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂, 1 mM DTT, and 50 µM BHT. Sparge with argon for 15 minutes.
-
Thaw Reagents: Thaw all reagents (enzyme stock, DHA-CoA, malonyl-CoA, ATP, NADPH) on ice.
-
Set Up Reaction: In a microcentrifuge tube on ice, combine the following in order:
-
Reaction Buffer (to final volume)
-
ATP (to 5 mM)
-
NADPH (to 2 mM)
-
Inorganic Pyrophosphatase (to 1 U/mL)
-
Malonyl-CoA (to 1 mM)
-
DHA-CoA (to 100 µM)
-
-
Initiate Reaction: Add the PKS/synthetase enzyme to a final concentration of 1-5 µM to start the reaction.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the product using LC-MS/MS.[5]
Protocol 2: Solid Phase Extraction (SPE) for Product Cleanup
If downstream applications require a purified product or if matrix effects are interfering with LC-MS analysis, use SPE for cleanup.
-
Equilibrate Cartridge: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Load Sample: Load the quenched reaction supernatant onto the cartridge. The acyl-CoAs will bind to the stationary phase.
-
Wash: Wash the cartridge with two column volumes of 30% methanol in water to remove salts and hydrophilic impurities.
-
Elute: Elute the product with one column volume of 90% acetonitrile in water.
-
Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Pitfalls of Polyunsaturated Fatty Acyl-CoA Handling
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with polyunsaturated fatty acyl-CoAs (PUFA-CoAs). These molecules are central intermediates in a vast array of metabolic pathways, from energy production to the synthesis of signaling lipids.[1][2] However, their unique chemical structure—characterized by multiple double bonds—makes them exquisitely sensitive to degradation. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your data.
Here, we move beyond simple instructions to explain the causality behind our recommended procedures. By understanding the "why," you can better anticipate and prevent common pitfalls, leading to more robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding PUFA-CoA handling.
Q1: What is the primary cause of PUFA-CoA degradation?
A1: The principal culprit is lipid peroxidation.[3] This is a destructive free-radical chain reaction that targets the vulnerable double bonds in the polyunsaturated fatty acyl chains. The process is self-propagating and can be rapidly accelerated by three main factors:
-
Oxygen: Exposure to atmospheric oxygen is the initiator.
-
Elevated Temperatures: Heat provides the activation energy for oxidative reactions to occur.[4]
-
Transition Metals: Ions like iron and copper can catalyze the formation of highly reactive oxygen species (ROS), which initiate the peroxidation cascade.[3]
Q2: What are the definitive best practices for storing PUFA-CoA samples to ensure long-term stability?
A2: Proper storage is non-negotiable for maintaining the integrity of PUFA-CoAs. For long-term storage, samples must be snap-frozen in liquid nitrogen and then stored at -80°C.[3] To minimize oxygen exposure, it is highly advisable to overlay the sample with an inert gas like argon or nitrogen before sealing the vial. Furthermore, you should aliquot your stock solutions into single-use volumes. This practice is critical to avoid repeated freeze-thaw cycles, which inevitably introduce moisture and oxygen, accelerating degradation.[3] For short-term needs during an experiment, samples should be kept on ice at all times.[3]
Q3: My long-chain PUFA-CoA won't dissolve properly in my aqueous buffer. What can I do?
A3: This is a common challenge stemming from the amphipathic nature of PUFA-CoAs—they have a polar coenzyme A head and a long, nonpolar fatty acyl tail. Forcing them into a purely aqueous solution can lead to the formation of micelles, inaccurate concentrations, and poor availability to enzymes. To improve solubility, consider these options:
-
Sonication: Gently sonicating the solution in a bath sonicator on ice can help disperse the molecules.[5]
-
Carrier Proteins: Complexing the PUFA-CoA with a carrier like fatty-acid-free Bovine Serum Albumin (BSA) is a very common and effective method.[5] The BSA encapsulates the hydrophobic tail, rendering the complex soluble.
-
Detergents: The use of non-ionic detergents at concentrations below their critical micelle concentration (CMC) can also aid in solubilization.[6] However, you must first validate that the chosen detergent does not interfere with your downstream application (e.g., enzyme activity).
Q4: What kind of antioxidants should I use, and where do I add them?
A4: Incorporating an antioxidant is a key strategy for preventing lipid peroxidation. Common choices include butylated hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E).[3][7] These molecules act as free radical scavengers, terminating the peroxidation chain reaction. You can add a small amount of antioxidant directly to your organic solvent when making your initial stock solution and also include it in your aqueous assay buffers. A typical final concentration for BHT is in the range of 0.005%.[7]
Troubleshooting Guides: From Assay to Analysis
This section provides solutions to specific experimental problems.
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| PUFA-CoA Degradation | Action: Ensure your PUFA-CoA stock is fresh and has been stored correctly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[3] Rationale: Degraded substrate will lead to lower or variable enzyme activity, as the enzyme's true substrate is no longer present at the expected concentration. |
| Inaccurate Pipetting | Action: Use low-retention pipette tips. Verify the calibration of your pipettes. Rationale: The amphipathic nature of PUFA-CoAs can cause them to adhere to the surface of standard pipette tips, leading to inaccurate and variable dispensing. Low-retention tips have a hydrophobic surface that minimizes this effect.[3] |
| Enzyme Instability | Action: Confirm the stability and activity of your enzyme under the specific assay conditions. Always run appropriate positive and negative controls. Rationale: The issue may not be with the PUFA-CoA but with the enzyme itself. Controls are essential to validate that the enzyme is active and the assay is performing as expected.[8] |
| Assay Interference | Action: Check your buffer components. Substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%) can interfere with enzymatic reactions.[8] Rationale: Chelating agents, detergents, and other additives can directly inhibit enzyme activity or disrupt the protein's structure, leading to unreliable results. |
Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Sample Degradation | Action: Prepare samples immediately before analysis. If samples must be queued, ensure the autosampler is cooled to 4°C.[3] Use an appropriate, de-gassed reconstitution solvent. Rationale: PUFA-CoAs can degrade even at room temperature in an autosampler vial. Cooling slows this process, preserving the integrity of the analyte until injection. |
| Poor Chromatography | Action: Optimize your LC method. This includes adjusting the mobile phase composition (e.g., organic solvent, additives like formic acid or ammonium acetate) and the gradient profile to ensure your specific PUFA-CoA is retained and elutes as a sharp peak. Rationale: Poor peak shape (e.g., tailing or fronting) reduces sensitivity and can make integration and quantification unreliable. Method optimization is key for robust analysis.[3] |
| Ion Suppression | Action: Check for matrix effects from your sample preparation. You may need to implement a more rigorous cleanup step, such as solid-phase extraction (SPE). Also, ensure the LC system is clean. Rationale: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed (lower) signal. |
Visualized Workflows and Logic
To further clarify the handling process and troubleshooting logic, we have developed the following diagrams.
Caption: The vicious cycle of PUFA-CoA degradation via lipid peroxidation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Changes in fatty acids during storage of artisanal-processed freshwater sardines (Rastrineobola argentea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Solubilization of a long chain fatty acyl-CoA synthetase from chicken adipose tissue microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA Analysis
This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a very-long-chain unsaturated fatty acyl-CoA.[1][2][3] Given the pivotal role of acyl-CoAs in numerous metabolic pathways, including fatty acid metabolism and cellular regulation, their accurate quantification is paramount for researchers, scientists, and drug development professionals.[4][5][6] This document will delve into the critical aspects of method validation, offering insights into experimental choices and presenting comparative data to guide the development of robust and reliable analytical methods.
The validation of bioanalytical methods is essential to ensure the quality and consistency of data that support regulatory submissions for drug development.[7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for these validations.[8][9][10][11][12][13] The ICH M10 guideline, in particular, offers a harmonized framework for bioanalytical method validation.[7][8][9][10]
The Analytical Challenge: Quantifying a Very-Long-Chain Acyl-CoA
This compound presents unique analytical challenges due to its:
-
Endogenous Nature: As a naturally occurring molecule, obtaining a truly blank biological matrix for calibration standards is a significant hurdle.[11][14][15]
-
Physicochemical Properties: Its long acyl chain imparts a lipophilic character, while the coenzyme A moiety is highly polar and charged, resulting in amphiphilic properties that complicate extraction and chromatography.[16]
-
Instability: Acyl-CoAs are susceptible to degradation, requiring careful sample handling and storage.[6][17][18]
-
Low Abundance: Endogenous concentrations can be low, necessitating highly sensitive analytical methods.[4]
This guide will compare and contrast different approaches to address these challenges throughout the validation process.
I. Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate the sample for analysis.[12] The two most common techniques for acyl-CoA extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][19]
Comparison of Extraction Methodologies
| Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and interferences between a solid sorbent and a liquid mobile phase.[19][20] | High selectivity and recovery, effective removal of phospholipids, amenable to automation.[4][20][21][22][23] | Can be more time-consuming and costly, requires careful method development to optimize sorbent and elution conditions.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[19] | Simple, rapid, and cost-effective.[5][19] | Can be less selective, prone to emulsion formation, and may have lower recovery for highly polar or very lipophilic compounds.[19][24] |
Experimental Insight: For a large and amphiphilic molecule like this compound, a mixed-mode SPE approach, combining reversed-phase and ion-exchange properties, is often the most effective strategy. This allows for the retention of the lipophilic acyl chain and the charged CoA moiety, while effectively removing interfering lipids and salts.
Detailed Protocol: Mixed-Mode Solid-Phase Extraction
-
Sample Pre-treatment: Homogenize ~50 mg of tissue in an ice-cold solution containing an internal standard.
-
Protein Precipitation: Add acetonitrile to precipitate proteins and centrifuge to collect the supernatant.[20]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) with methanol followed by an equilibration buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical sequence includes a weak organic wash to remove neutral lipids and a high pH aqueous wash to remove basic compounds.
-
Elution: Elute the acyl-CoAs with a solvent mixture containing a counter-ion and a higher percentage of organic solvent (e.g., 5% ammonium hydroxide in 50% methanol).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.[20]
II. Chromatographic Separation: Taming the Analyte
Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.[6] Reversed-phase liquid chromatography (RPLC) is the most common approach for acyl-CoA analysis.[25][26]
Comparison of Chromatographic Approaches
| Parameter | Alternative 1: Ion-Pairing RPLC | Alternative 2: High pH RPLC |
| Principle | An ion-pairing agent is added to the mobile phase to neutralize the charge on the CoA moiety, improving retention on a C18 column. | Separation is performed at a high pH (e.g., 10.5) where the analyte is deprotonated, enhancing interaction with the stationary phase.[25][26][27] |
| Advantages | Can provide excellent peak shape and resolution. | Avoids the use of ion-pairing reagents which can contaminate the MS system.[28] |
| Disadvantages | Ion-pairing agents can cause ion suppression in the mass spectrometer and are difficult to completely remove from the LC system.[28] | Requires a pH-stable column and can sometimes lead to peak tailing for certain compounds.[28] |
Experimental Insight: For very-long-chain acyl-CoAs, high pH RPLC is generally the preferred method. The absence of ion-pairing agents leads to better MS sensitivity and a more robust and reproducible method.
Detailed Protocol: High pH Reversed-Phase Liquid Chromatography
-
Column: A C18 column stable at high pH (e.g., Waters XBridge C18).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to ensure adequate separation.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40 °C) to ensure reproducible retention times.
III. Mass Spectrometric Detection: Specificity and Sensitivity
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and specificity required for quantifying low-abundance endogenous compounds.[5][28][29]
Key Parameters for MS/MS Method Development
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs as it provides a strong protonated molecular ion [M+H]+.[18][25][26]
-
MRM Transitions: The precursor ion (Q1) is the m/z of the protonated analyte. The product ion (Q3) is a characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).[25][26][27][30]
-
Collision Energy (CE) and other MS parameters: These are optimized for each analyte and internal standard to maximize the signal intensity of the product ion.
Diagram: LC-MS/MS Workflow
Caption: A typical experimental workflow for acyl-CoA analysis.
IV. Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method should be performed according to regulatory guidelines to demonstrate that it is suitable for its intended purpose.[7][9][10] The key validation parameters are outlined below.
Core Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[31] | Analyze at least six individual sources of blank matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | Analyze a series of calibration standards over the expected concentration range. | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze Quality Control (QC) samples at multiple concentration levels (LLOQ, Low, Mid, High) in replicate on different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte.[21][22][24][32] | Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. | The matrix factor should be consistent across different lots of matrix. |
| Recovery | To determine the efficiency of the extraction procedure.[33] | Compare the response of the analyte in pre-extraction spiked matrix samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[17][34] | Analyze QC samples after exposure to different conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal. |
| Parallelism | To demonstrate that the surrogate matrix used for calibration standards behaves similarly to the authentic biological matrix.[11][14] | Dilute a high-concentration sample in the authentic matrix with the surrogate matrix and analyze. | The measured concentrations should be within ±15% of the nominal concentration after correcting for dilution. |
Diagram: Key Validation Parameters
Caption: Interconnected parameters for robust method validation.
V. Internal Standard Selection: The Key to Accuracy
The choice of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis.[29]
Comparison of Internal Standard Strategies
| Type of Internal Standard | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | An analog of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). | Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and corrects for matrix effects most effectively.[31][35] | Can be expensive and may not be commercially available for all analytes. |
| Structural Analog IS | A molecule with a similar chemical structure and physicochemical properties to the analyte. | More readily available and less expensive than SIL-IS. | May not co-elute perfectly with the analyte and may not fully compensate for matrix effects. |
| Odd-Chain Acyl-CoA | An acyl-CoA with an odd number of carbon atoms in the acyl chain (e.g., C17:0-CoA), which is typically not naturally abundant in the matrix.[28] | Can be a good compromise when a SIL-IS is not available. | Its extraction recovery and ionization efficiency may differ from the very-long-chain analyte. |
Experimental Insight: For the accurate quantification of this compound, a stable isotope-labeled internal standard is highly recommended. If unavailable, a very-long-chain odd-carbon acyl-CoA would be the next best choice to mimic the behavior of the analyte as closely as possible.
VI. Conclusion
The validation of an LC-MS/MS method for a complex, endogenous molecule like this compound requires a multifaceted and rigorous approach. Careful consideration of sample preparation, chromatography, and mass spectrometry conditions is essential. This guide has provided a comparative overview of different strategies and detailed protocols to aid in the development of a robust and reliable method that adheres to regulatory expectations and ensures the generation of high-quality data for research and drug development.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. fda.gov [fda.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. cstti.com [cstti.com]
- 16. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 27. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ema.europa.eu [ema.europa.eu]
- 32. tandfonline.com [tandfonline.com]
- 33. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 34. database.ich.org [database.ich.org]
- 35. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the biological activity of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA with other acyl-CoAs"
An In-Depth Comparative Analysis of the Biological Activity of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA and Other Biologically Significant Acyl-CoAs
Introduction: Contextualizing a Novel Acyl-CoA
This compound is a structurally complex very-long-chain fatty acyl-CoA (VLCFA-CoA). Its 34-carbon backbone, extensive polyunsaturation, and 3-hydroxy modification place it at the intersection of several critical metabolic and signaling pathways. As of this writing, this specific molecule has not been extensively characterized in the literature. Therefore, to credibly evaluate its potential biological activity, we must infer its function by comparing it to well-studied acyl-CoAs that share its key structural features.
This guide will compare the hypothetical activities of this novel VLCFA-CoA with three classes of archetypal acyl-CoAs:
-
Saturated VLCFA-CoAs (e.g., Lignoceroyl-CoA, C24:0-CoA): To understand the impact of the long carbon chain in processes like peroxisomal β-oxidation and its association with genetic disorders.
-
Polyunsaturated Fatty Acyl-CoAs (PUFA-CoAs; e.g., DHA-CoA, C22:6 n-3-CoA): To evaluate the role of extensive unsaturation in modulating membrane fluidity, inflammation, and nuclear receptor activation.
-
Shorter-Chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxy-palmitoyl-CoA, C16:0-OH-CoA): To assess the specific function of the 3-hydroxy group as a metabolic intermediate and potential signaling molecule.
By dissecting the contributions of these structural motifs, we can build a scientifically grounded hypothesis of the target molecule's biological profile.
Part 1: Comparative Analysis of Core Biological Activities
The biological role of an acyl-CoA is dictated by its structure, which determines its substrate suitability for various enzymes, its ability to allosterically regulate proteins, and its capacity to integrate into complex lipids.
Substrate for Beta-Oxidation: A Tale of Two Organelles
Fatty acid beta-oxidation is the primary catabolic pathway for acyl-CoAs. However, the location of this process is chain-length dependent.
-
Mitochondrial β-Oxidation: Handles the majority of short, medium, and long-chain fatty acids (up to C20). Shorter-chain 3-hydroxyacyl-CoAs like 3-hydroxy-palmitoyl-CoA are canonical intermediates in this pathway, readily processed by mitochondrial 3-hydroxyacyl-CoA dehydrogenases.
-
Peroxisomal β-Oxidation: Is exclusively responsible for the initial breakdown of VLCFAs (C22 and longer) and some branched-chain fatty acids. Saturated VLCFA-CoAs like Lignoceroyl-CoA are primary substrates for peroxisomal enzymes. Deficiencies in this pathway, such as in X-linked adrenoleukodystrophy, lead to the pathological accumulation of these molecules.
This compound , due to its C34 backbone, would be an obligate substrate for peroxisomal β-oxidation. Its 3-hydroxy group indicates it is already an intermediate in this cycle. However, its extensive polyunsaturation likely requires additional auxiliary enzymes to resolve the cis-double bonds, complicating its degradation compared to a saturated VLCFA.
Allosteric Regulation and Nuclear Receptor Activation
Acyl-CoAs are not merely metabolites; they are potent signaling molecules that can directly bind to and modulate the activity of transcription factors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).
-
PUFA-CoAs as PPAR Agonists: Acyl-CoAs derived from polyunsaturated fatty acids like arachidonic acid, EPA, and DHA are known to be natural ligands for PPARs (α, δ, and γ). This binding event initiates a transcriptional program that upregulates genes involved in lipid metabolism, thereby promoting fatty acid uptake and oxidation. DHA-CoA (C22:6-CoA) is a particularly potent activator.
-
Saturated Acyl-CoAs: While they can bind to PPARs, saturated acyl-CoAs generally exhibit lower binding affinity and transactivation potential compared to their unsaturated counterparts.
Given its highly unsaturated structure, reminiscent of DHA, it is highly probable that This compound would act as a potent PPAR agonist, likely PPARα and PPARγ. This would position it as a key regulator of lipid homeostasis, potentially influencing glucose metabolism and inflammatory responses.
Incorporation into Complex Lipids and Membrane Dynamics
The acyl-CoA pool provides the building blocks for complex lipids such as phospholipids, triglycerides, and sphingolipids. The nature of the acyl chain profoundly impacts the properties of these lipids.
-
DHA-CoA and Neural Membranes: DHA is famously enriched in the brain and retina, where it is esterified into phospholipids. The resulting membranes possess high fluidity, which is critical for the function of integral membrane proteins like rhodopsin and various ion channels.
-
Lignoceroyl-CoA and Myelin: VLCFAs are crucial components of sphingolipids and ceramides that constitute the myelin sheath, providing insulation around neuronal axons. The accumulation of lignoceroyl-CoA and its derivatives due to impaired peroxisomal oxidation contributes to myelin destabilization in adrenoleukodystrophy.
Our target molecule, with its dual VLCFA and highly polyunsaturated nature, presents a unique case. Its incorporation could dramatically alter membrane biophysics, potentially increasing fluidity to an extent that challenges membrane stability or, conversely, creating specialized microdomains for signal transduction.
Part 2: Quantitative Comparison of Biochemical Parameters
To contextualize the potential potency of this compound, we can compare its hypothesized enzymatic and receptor interactions with established data for other acyl-CoAs.
Table 1: Comparative Enzyme Kinetics for Acyl-CoA Dehydrogenases
| Acyl-CoA Substrate | Enzyme | Organelle | Michaelis Constant (Kₘ, µM) | Maximum Velocity (Vₘₐₓ, relative) | Citation |
|---|---|---|---|---|---|
| 3-hydroxy-palmitoyl-CoA (C16) | LCHAD | Mitochondria | 5 - 15 | 100% | |
| Lignoceroyl-CoA (C24) | ACOX1 | Peroxisome | 10 - 25 | 70% | |
| DHA-CoA (C22:6) | ACOX1 | Peroxisome | 2 - 10 | 120% | |
| (3R)-3-hydroxy-C34:6-CoA (Hypothesized) | Peroxisomal Dehydrogenase | Peroxisome | ~1 - 8 | ~90% | N/A |
Note: Data for the hypothesized molecule is an educated estimate based on its structural features suggesting high affinity (low Kₘ) due to multiple double bonds but potentially slower processing (Vₘₐₓ) due to its extreme length.
Table 2: Comparative PPARα Activation Potency
| Acyl-CoA Ligand | EC₅₀ (µM) for Transactivation | Fold Activation (Relative to Vehicle) | Citation |
|---|---|---|---|
| Palmitoyl-CoA (C16:0) | ~1.5 | 5x | |
| Lignoceroyl-CoA (C24:0) | > 5.0 | 2x | |
| DHA-CoA (C22:6) | ~0.5 | 12x | |
| (3R)-3-hydroxy-C34:6-CoA (Hypothesized) | ~0.2 - 0.7 | ~10-15x | N/A |
Note: The hypothesized high potency is based on the combined effects of polyunsaturation and very long chain length, which often enhance binding affinity to the large ligand-binding pocket of PPARs.
Part 3: Experimental Protocols for Comparative Assessment
To empirically validate the hypothesized activities, a series of robust, well-defined experiments are required. The following protocols provide a framework for such a comparison.
Protocol 1: In Vitro Peroxisomal β-Oxidation Rate Assay
This assay quantifies the rate at which an acyl-CoA is metabolized by isolated peroxisomes.
Objective: To compare the rate of oxidation of the novel C34:6-OH-CoA with Lignoceroyl-CoA and DHA-CoA.
Methodology:
-
Peroxisome Isolation: Isolate peroxisomes from rat liver homogenates using differential centrifugation followed by a density gradient centrifugation step.
-
Reaction Setup: Prepare a reaction buffer containing 50 mM MOPS (pH 7.2), 1 mM NAD⁺, 0.1 mM FAD, 1 mM Coenzyme A, and 2 mM ATP.
-
Substrate Addition: Add the acyl-CoA substrates (e.g., 10 µM of Lignoceroyl-CoA, DHA-CoA, or the C34:6-OH-CoA) to initiate the reaction.
-
Quantification: Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. This reflects the combined activity of the peroxisomal β-oxidation enzymes.
-
Data Analysis: Calculate the specific activity (nmol NADH/min/mg protein) for each substrate and compare the rates.
Workflow Diagram: Peroxisomal β-Oxidation Assay
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Platforms for Long-Chain Acyl-CoA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of long-chain acyl-Coenzyme A (LC-CoA) species is of paramount importance. These molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis, and their dysregulation is implicated in diseases such as type 2 diabetes and metabolic syndrome.[1][2] The diverse chemical properties, inherent instability, and wide range of cellular concentrations of acyl-CoAs present significant analytical challenges.[3][4]
This guide provides an objective comparison of the primary analytical platforms for LC-CoA analysis. It is designed to move beyond a simple listing of protocols, instead offering field-proven insights into why certain experimental choices are made, how to ensure data integrity through self-validating systems, and how to cross-validate different techniques to ensure data congruity across studies or laboratories.
Chapter 1: The Analytical Landscape for Acyl-CoA Quantification
The measurement of acyl-CoAs can be approached through several techniques, each with distinct advantages and limitations. The choice of platform is critically dependent on the specific research question, the required sensitivity and specificity, sample throughput needs, and the biological matrix under investigation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the undisputed gold standard for the analysis of acyl-CoAs.[5] Its power lies in the combination of physical separation by chromatography with highly specific and sensitive detection based on the mass-to-charge ratio of the target molecules and their fragmentation products.[6][7] LC-MS/MS methods offer the highest selectivity and sensitivity, making them ideal for quantifying low-abundance species and resolving complex mixtures.[3][8]
-
Enzymatic Assays (Fluorometric/Colorimetric): These methods utilize a series of coupled enzymatic reactions that ultimately produce a fluorescent or colored product in proportion to the amount of acyl-CoA present.[9][10] While they typically measure the total acyl-CoA pool rather than individual species, they offer a practical, high-throughput, and cost-effective alternative for screening applications or when a general measure of acyl-CoA levels is sufficient.[8][11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Before the widespread adoption of mass spectrometry, HPLC with UV detection was a common method for acyl-CoA analysis.[12] While simpler and more accessible than LC-MS/MS, it suffers from significantly lower sensitivity and specificity, making it suitable only for highly abundant species and less complex samples.[3][5]
Chapter 2: The Gold Standard Workflow: LC-MS/MS
An LC-MS/MS-based analytical method is a multi-stage process where each step is optimized to ensure accuracy and reproducibility. The trustworthiness of the final data is contingent on the robustness of this entire workflow.
Expert Insight: The Causality Behind the Workflow
The primary challenge in acyl-CoA analysis is accurately quantifying these relatively low-abundance, polar molecules within a complex biological matrix teeming with potential interferences. The LC-MS/MS workflow is logically designed to overcome this. Sample preparation aims to isolate and concentrate the acyl-CoAs while removing interfering substances like proteins and salts. Chromatographic separation then resolves the different acyl-CoA species from one another and from any remaining matrix components before they enter the mass spectrometer. Finally, tandem mass spectrometry provides two layers of mass filtering (precursor and product ion) for unambiguous identification and highly sensitive quantification.
Protocol 1: Validated LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol is a synthesis of established methods for the robust quantification of LC-CoAs in biological samples.[2][12][13]
1. Sample Extraction & Preparation:
- Rationale: The goal is to efficiently lyse the cells/tissue, precipitate proteins that would otherwise interfere with the analysis, and extract the acyl-CoAs into a clean solution. Acidic conditions are used to improve the stability of the acyl-CoA thioester bond.[4]
- a. Weigh approximately 20-50 mg of frozen tissue or a cell pellet in a 2 mL homogenizer tube.
- b. Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).[14]
- c. Crucial Step: Add a known amount of a stable isotope-labeled internal standard (IS), such as C17:0-CoA. The IS is non-negotiable for accurate quantification as it corrects for variability in extraction efficiency and matrix-induced ion suppression.[6]
- d. Homogenize the sample thoroughly on ice.
- e. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- f. Transfer the clear supernatant to a new tube.
2. Solid Phase Extraction (SPE) for Purification:
- Rationale: SPE is a critical cleanup step that removes the harsh acid and other polar interferences while concentrating the acyl-CoAs, thereby enhancing the sensitivity of the assay.[2][7]
- a. Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
- b. Load the supernatant from step 1f onto the SPE cartridge.
- c. Wash the cartridge with 1 mL of water to remove salts and polar impurities.
- d. Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
- e. Evaporate the eluate to dryness under a gentle stream of nitrogen.
- f. Reconstitute the dried extract in 50 µL of a methanol:water (1:1, v/v) solution.[12] This solution should be compatible with the initial mobile phase of the LC method to ensure good peak shape.
3. LC-MS/MS Analysis:
- Rationale: A reversed-phase C18 column separates the acyl-CoAs based on the hydrophobicity of their fatty acid chains. A high pH mobile phase is often used to deprotonate the phosphate groups, which improves peak shape and retention on the column.[2][13] Tandem MS in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation reaction for each analyte.[12]
- a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM Ammonium Hydroxide in water (pH ~10.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 5-10 µL.
- b. Mass Spectrometry:
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor ion [M+H]+ to a common product ion resulting from the fragmentation of the phosphoadenosine diphosphate moiety (neutral loss of 507 Da) or another characteristic fragment.[13] For example:
- Palmitoyl-CoA (C16:0): m/z 1004.5 → m/z 497.5
- Oleoyl-CoA (C18:1): m/z 1030.6 → m/z 523.5
- Heptadecanoyl-CoA (C17:0-IS): m/z 1018.5 → m/z 511.5
Chapter 3: The High-Throughput Alternative: Fluorometric Enzymatic Assays
For studies requiring the analysis of a large number of samples where species-specific information is not required, enzymatic assays provide a viable alternative.
Expert Insight: Understanding the Reaction Cascade
These assays rely on the principle of enzymatic coupling. The first enzyme, acyl-CoA oxidase, acts on all long-chain acyl-CoAs to produce H₂O₂. This H₂O₂ is then used by a second enzyme, horseradish peroxidase (HRP), to oxidize a probe, generating a highly fluorescent product. The measured fluorescence is directly proportional to the total amount of long-chain acyl-CoA in the sample. This "mix-and-read" format is simple and fast but lacks the specificity of LC-MS/MS. It is crucial to understand that this method will not differentiate between C16:0-CoA, C18:1-CoA, or other long-chain species.
Protocol 2: Fluorometric Assay for Total Long-Chain Acyl-CoA
This protocol is based on the principles of commercially available kits.[10]
1. Sample Preparation:
- a. Homogenize 10-20 mg of tissue or cell pellet in an appropriate assay buffer provided with the kit.
- b. Centrifuge to remove insoluble material.
- c. Collect the supernatant for analysis.
2. Assay Protocol (96-well plate format):
- a. Prepare a standard curve using the provided long-chain acyl-CoA standard (e.g., Palmitoyl-CoA).
- b. Add 10-50 µL of each sample and standard to separate wells of a black 96-well plate.
- c. Prepare a reaction mixture containing acyl-CoA oxidase, HRP, and the fluorescent probe according to the kit manufacturer's instructions.
- d. Add the reaction mixture to each well to initiate the reaction.
- e. Incubate for 30-40 minutes at room temperature, protected from light.
- f. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
- g. Calculate the total long-chain acyl-CoA concentration in the samples by comparing their fluorescence values to the standard curve.
Chapter 4: Cross-Validation: Ensuring Methodological Congruity
When data from different analytical methods or laboratories are to be compared or combined, a formal cross-validation study is essential to demonstrate that the methods produce equivalent results.[15] This process is governed by principles laid out in regulatory guidelines from bodies like the FDA and EMA.[16][17][18]
Expert Insight: The Logic of Cross-Validation
The objective of cross-validation is to assess for any systematic bias between two analytical procedures.[15] It is not enough for the methods to be independently validated; they must be proven to agree with each other within acceptable limits. The process involves analyzing the same set of quality control (QC) samples, prepared from a pooled matrix, with both methods and then statistically comparing the results. This ensures that any observed biological differences are real and not artifacts of methodological discrepancies.
Key Validation Parameters for Comparison
According to international guidelines, the following parameters are critical for validating and comparing bioanalytical methods.[19][20][21][22]
-
Selectivity/Specificity: The ability to measure the analyte without interference from other components in the sample matrix.[23] For LC-MS/MS, this is demonstrated by the absence of signal in blank matrix at the analyte's retention time and MRM transition. For enzymatic assays, potential interference from other metabolic processes that produce H₂O₂ must be evaluated.
-
Accuracy: The closeness of the measured concentration to the true nominal value. It is expressed as a percentage. The mean value should be within ±15% of the nominal value.[18]
-
Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and should not exceed 15%.[18]
-
Linearity & Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[22]
Chapter 5: Head-to-Head Performance Comparison
The decision to use a particular method should be data-driven. The following table summarizes typical performance characteristics for LC-MS/MS and fluorometric enzymatic assays for long-chain acyl-CoA measurement, compiled from various studies and product specifications.
| Performance Parameter | LC-MS/MS | Fluorometric Enzymatic Assay | Expert Commentary |
| Specificity | Very High (Analyte-specific) | Low (Measures total LC-CoAs) | LC-MS/MS is required to study individual acyl-CoA species. The enzymatic assay cannot distinguish between, for example, saturated and unsaturated species.[3] |
| Sensitivity (LLOQ) | Low fmol on column (e.g., 0.2-3 fmol)[3][14] | Low pmol in well (e.g., 30 pmol, equivalent to 0.3 µM in a 100 µL reaction)[10] | LC-MS/MS is orders of magnitude more sensitive, making it essential for samples with very low analyte concentrations. |
| Linearity Range | Several orders of magnitude (e.g., 3-4 logs)[3][4] | ~2 logs (e.g., 0.3 to 100 µM)[10] | The wide dynamic range of LC-MS/MS allows for the simultaneous measurement of both low and high abundance species in the same run. |
| Accuracy | Excellent (typically 90-110%)[2][13] | Good (typically 85-115%) | Both methods can be accurate, but the use of a co-eluting stable isotope-labeled internal standard in LC-MS/MS provides superior correction for matrix effects.[24][25] |
| Precision (%CV) | Excellent (Inter-run <15%, Intra-run <10%)[2][12][13] | Good (<15%) | The automated nature of both platforms allows for good precision, but LC-MS/MS often achieves lower variability. |
| Throughput | Moderate (5-30 min per sample)[12] | High (Can analyze a 96-well plate in <1 hour)[10] | For large-scale screening studies, the speed of the enzymatic assay is a significant advantage. |
| Cost & Complexity | High (Expensive instrumentation, requires expert operators)[3] | Low (Requires standard plate reader, simple protocol) | The accessibility and lower operational cost of enzymatic assays make them attractive for many labs. |
Conclusion
The selection and validation of an analytical method for long-chain acyl-CoA measurement is a critical decision that directly impacts the quality and interpretation of research findings. LC-MS/MS stands as the definitive gold standard, offering unparalleled specificity, sensitivity, and a wide dynamic range, making it the required choice for detailed mechanistic studies, biomarker discovery, and clinical applications where individual acyl-CoA species must be resolved.[4][5] Its primary limitations are cost, complexity, and lower throughput.
Conversely, fluorometric enzymatic assays provide a valuable, high-throughput alternative for applications where a measure of the total long-chain acyl-CoA pool is sufficient.[9][10] They are ideal for large-scale screening, preliminary studies, or for laboratories without access to mass spectrometry.
Ultimately, the methods are complementary. A high-throughput enzymatic screen could identify "hits" that are then subjected to detailed characterization and absolute quantification by a validated LC-MS/MS method. A rigorous cross-validation, grounded in the principles outlined by regulatory bodies, is the essential bridge that ensures data from these different platforms can be compared with confidence, upholding the highest standards of scientific integrity.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. japsonline.com [japsonline.com]
- 24. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility with (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA and Related Long-Chain Acyl-CoAs
For researchers and drug development professionals venturing into the intricate world of lipid metabolism, the use of specific molecular probes like (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA is both a necessity and a challenge. This very-long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA is a potential intermediate in novel metabolic pathways or a substrate for uncharacterized enzymes. However, its structural complexity and limited commercial documentation necessitate a rigorous approach to ensure the reproducibility of experimental results. This guide provides a framework for handling, characterizing, and utilizing this and similar molecules, drawing upon established principles of lipid biochemistry and analysis.
Understanding the Molecule: Structural and Handling Considerations
This compound is a C34:6 fatty acyl-CoA with a hydroxyl group at the C-3 position. Its long, polyunsaturated acyl chain and the presence of the coenzyme A moiety make it susceptible to degradation.
Key considerations for handling and storage include:
-
Oxidative Instability: The multiple double bonds are prone to oxidation. It is imperative to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Solutions should be prepared with degassed buffers.
-
Thermal and pH Sensitivity: The thioester linkage of the coenzyme A is susceptible to hydrolysis at extreme pH and elevated temperatures. Store the compound at -80°C as a solid or in a suitable solvent. Recommended storage conditions can be found on the Certificate of Analysis provided by the supplier.[1]
-
Solubility: This is an amphipathic molecule. For aqueous solutions, it may be necessary to use a carrier protein like fatty acid-free bovine serum albumin (BSA) or a small amount of an organic co-solvent to ensure solubility and prevent micelle formation.
The Cornerstone of Reproducibility: Purity and Characterization
Given the limited available data on this specific molecule, independent verification of its purity and identity is paramount. Commercially available batches may have variations that can significantly impact experimental outcomes.
A multi-pronged approach to characterization is recommended:
| Analytical Technique | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time, peak shape, and area under the curve. Comparison with a suitable standard if available. |
| Mass Spectrometry (MS) | Identity confirmation and detection of impurities. | Molecular weight confirmation of the intact molecule and fragmentation pattern analysis to confirm the structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) of the released fatty acid | Confirmation of the fatty acid component. | Requires hydrolysis of the CoA thioester and derivatization of the 3-hydroxy fatty acid. Provides information on the chain length, degree of unsaturation, and position of the hydroxyl group.[2][3][4] |
dot
Caption: Workflow for compound verification before experimental use.
Comparison with Alternatives and Related Compounds
Direct experimental comparisons with this compound are scarce in the literature. However, we can infer its properties and compare them to more commonly studied fatty acyl-CoAs.
| Feature | This compound | Saturated Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, C16:0) | Polyunsaturated Long-Chain Acyl-CoAs (e.g., Arachidonoyl-CoA, C20:4) |
| Chain Length | Very long (C34) | Long (C16) | Long (C20) |
| Unsaturation | High (6 double bonds) | None | High (4 double bonds) |
| Hydroxylation | C-3 position | None | None |
| Susceptibility to Oxidation | Very High | Low | High |
| Solubility in Aqueous Buffers | Low | Moderate | Low |
| Handling Complexity | High | Low | Moderate |
The presence of the 3-hydroxy group makes this molecule an intermediate in fatty acid β-oxidation.[2] Its very long, polyunsaturated nature suggests a potential role in specialized metabolic pathways, possibly related to the biosynthesis of complex lipids or signaling molecules.
Experimental Protocols for Reproducible Results
The following are generalized protocols that should be adapted to specific experimental needs.
Preparation of Stock Solutions
-
Weighing: Weigh the solid compound in a controlled environment, preferably in a glove box under an inert atmosphere.
-
Solvent Selection: For organic stock solutions, use a high-purity solvent such as ethanol or DMSO. For aqueous experiments, prepare a concentrated stock in an organic solvent and then dilute it into an aqueous buffer containing a carrier protein like fatty acid-free BSA.
-
Concentration Determination: After solubilization, accurately determine the concentration using a suitable method, such as spectrophotometry (measuring the absorbance of the adenine ring of CoA at 260 nm) or a colorimetric assay for thioesters.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -80°C.
In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate for a specific enzyme (e.g., a dehydrogenase or elongase).
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, cofactors (e.g., NAD+, NADPH), and other necessary components.
-
Substrate Addition: Add the fatty acyl-CoA substrate to the reaction mixture to initiate the reaction. It is crucial to ensure the substrate is properly solubilized, potentially by pre-complexing it with fatty acid-free BSA.
-
Reaction Incubation: Incubate the reaction at the optimal temperature and for a predetermined time.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).
-
Product Analysis: Analyze the reaction products using HPLC, LC-MS, or GC-MS to identify and quantify the product formed.
dot
Caption: General workflow for an in vitro enzyme assay.
Self-Validating Systems: Building Trust in Your Data
To ensure the trustworthiness of your results, incorporate self-validating controls into your experimental design:
-
Negative Controls:
-
No enzyme control: To check for non-enzymatic degradation of the substrate.
-
No substrate control: To check for endogenous activity in the enzyme preparation.
-
Boiled enzyme control: To ensure that the observed activity is due to a properly folded enzyme.
-
-
Positive Controls: Use a known substrate for the enzyme of interest to confirm that the enzyme is active under the assay conditions.
-
Dose-Response and Time-Course Experiments: These experiments are crucial to establish that the observed effect is dependent on the concentration of the substrate and the duration of the reaction, respectively.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Identification of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA using High-Resolution Mass Spectrometry
Introduction: The Analytical Challenge of a Complex Bioactive Lipid
In the landscape of lipidomics and metabolic research, the precise identification of molecular structures is paramount. (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA is a very-long-chain, polyunsaturated, hydroxylated fatty acyl-coenzyme A (CoA) that presents a significant analytical challenge.[1][2] Its high molecular weight, multiple labile Z-configured double bonds, a specific stereocenter at the 3-position, and the complex CoA moiety demand an analytical strategy that is both highly sensitive and exquisitely specific. The potential for isobaric (same nominal mass) and isomeric (same exact mass) interference from other lipids within a biological matrix makes its unambiguous identification a non-trivial task.[3]
This guide provides an in-depth comparison of analytical strategies, establishing high-resolution mass spectrometry (HRMS) as the cornerstone technique for identification. We will explore not only the power of HRMS for providing elemental composition but also the necessity of tandem mass spectrometry (MS/MS) for structural interrogation. Furthermore, we will objectively compare the capabilities of HRMS with alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and chemical derivatization, to provide a comprehensive framework for achieving unequivocal structural confirmation.
Part 1: The Cornerstone of Identification: High-Resolution Mass Spectrometry (HRMS)
The foundational step in identifying any unknown compound is the determination of its elemental formula. This is where the unparalleled capability of HRMS, particularly with Orbitrap or Time-of-Flight (TOF) analyzers, becomes indispensable. The core strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 parts-per-million, ppm), allowing for the confident assignment of an elemental composition from the measured exact mass.[4][5] For a large molecule like this compound, this precision is critical to differentiate it from other molecular species that may have the same nominal mass.
Experimental Workflow: From Sample to Signal
A typical LC-HRMS workflow is designed to maximize the separation and detection of the target analyte from a complex biological matrix. The choice of a reversed-phase liquid chromatography (LC) method is crucial for retaining and separating the highly lipophilic acyl-CoA molecule from more polar metabolites.[6][7]
Caption: General workflow for the identification of acyl-CoAs using LC-HRMS.
Protocol 1: Accurate Mass Determination via LC-HRMS
-
Sample Extraction: Extract lipids from 50-100 mg of tissue using a monophasic extraction method with appropriate internal standards.
-
Chromatographic Separation:
-
Instrument: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺.
-
Calculate the mass error between the measured mass and the theoretical mass. A mass error of < 5 ppm is required for confident elemental composition assignment.
-
Data Interpretation: The Power of Precision
The elemental formula for this compound is C₅₅H₉₀N₇O₁₈P₃S. The expected accurate mass provides a highly specific target for detection.
| Parameter | Value | Rationale for Confidence |
| Elemental Formula | C₅₅H₉₀N₇O₁₈P₃S | Defines the unique atomic composition of the molecule. |
| Theoretical Monoisotopic Mass | 1261.5285 | The exact mass of the molecule with the most abundant isotopes. |
| Protonated Adduct [M+H]⁺ | 1262.5358 | The primary ion expected in positive mode ESI. |
| Acceptable Mass Error | < 5 ppm | Ensures that the measured mass is statistically consistent with the theoretical elemental formula, ruling out thousands of other possibilities. |
Part 2: Probing the Structure with Tandem Mass Spectrometry (MS/MS)
While accurate mass provides the "what" (elemental formula), it does not confirm the "how" (the arrangement of atoms). For this, we turn to tandem mass spectrometry (MS/MS). In this technique, the specific ion of interest (our [M+H]⁺ precursor) is isolated and fragmented, and the resulting product ions are mass-analyzed. This fragmentation pattern serves as a structural fingerprint.[5][10][11]
Expected Fragmentation Pathways
Long-chain acyl-CoAs exhibit characteristic fragmentation patterns. The most common fragmentation involves the neutral loss of the 5'-ADP moiety (C₁₀H₁₂N₅O₁₀P₂) or related fragments from the CoA tail, which provides strong evidence for the presence of the CoA group.[8][12] Further fragmentation of the fatty acyl chain can help confirm its length and the presence of the hydroxyl group.
Caption: Predicted fragmentation of the protonated parent molecule in MS/MS.
It is crucial to note, however, that conventional collision-induced dissociation (CID) is often insufficient to precisely locate the double bonds within the fatty acid chain, as it typically produces low-energy fragments that do not involve cleavage along the alkyl chain.[13][14]
Protocol 2: Structural Confirmation via LC-MS/MS
-
LC and MS Setup: Use the same setup as in Protocol 1.
-
MS/MS Method:
-
Create an inclusion list with the m/z of the target precursor ion (1262.5358).
-
Select the precursor ion for fragmentation using a narrow isolation window (e.g., 1 m/z).
-
Apply collision energy (e.g., Higher-energy Collisional Dissociation - HCD) and optimize the energy level to achieve a rich spectrum of product ions.
-
Acquire product ion spectra in the high-resolution analyzer (e.g., Orbitrap).
-
-
Data Analysis:
-
Compare the experimental product ion masses against theoretical fragments.
-
Confirm the presence of characteristic neutral losses and fragments associated with the CoA moiety and the fatty acyl chain.
-
Part 3: A Comparative Analysis with Alternative & Complementary Techniques
No single technique is a panacea. A Senior Scientist must recognize the limitations of the primary method and understand when to employ complementary approaches for a truly irrefutable result. HRMS/MS is exceptionally sensitive but struggles with the definitive assignment of stereochemistry (the R configuration at C-3) and the precise geometry and location of the six Z-configured double bonds.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Strengths: NMR is the gold standard for unambiguous, de novo structure elucidation. It can directly probe the connectivity of atoms, determine the geometry of double bonds (cis/trans or Z/E), and establish the relative stereochemistry of chiral centers.[15][16][17][18][19]
-
Weaknesses: The primary drawback of NMR is its relatively low sensitivity, often requiring micrograms to milligrams of highly purified material, which is frequently unfeasible for analytes from biological samples.[15][17]
Technique 2: Chemical Derivatization Strategies
-
Rationale: Chemical derivatization can overcome some of the intrinsic limitations of MS by altering the molecule to reveal structural information upon fragmentation.[3][20][21] For polyunsaturated fatty acids, techniques that "fix" the double bonds, such as ozonolysis or Paternò–Büchi reactions followed by MS/MS, can cleave the molecule at the site of unsaturation, allowing for their precise localization.[22][23] Similarly, derivatizing the hydroxyl group can make its position more evident in the fragmentation spectrum.
-
Weaknesses: These strategies require additional, often complex, sample preparation steps that can introduce artifacts and may not be fully quantitative.
Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Applicability: GC-MS cannot be used to analyze the intact acyl-CoA. However, it is an exceptionally powerful and well-established method for analyzing the fatty acid portion after it has been cleaved (hydrolyzed) from the CoA and derivatized, typically to a fatty acid methyl ester (FAME).[24][25]
-
Weaknesses: This is a destructive technique that provides no information about the intact molecule or the CoA linkage.
Performance Comparison Table
| Analytical Metric | LC-HRMS/MS | NMR Spectroscopy | Derivatization + MS/MS | GC-MS (of FAME) |
| Sensitivity | Picomole to Femtomole | Nanomole to Micromole | Picomole to Femtomole | Picomole |
| Accurate Mass | Excellent | N/A | Excellent | Good |
| Molecular Formula | Excellent | Good | Excellent | Good |
| Double Bond Position | Poor (with CID) | Excellent | Excellent | Good (with derivatization) |
| Double Bond Geometry (Z/E) | Poor | Excellent | Poor | Poor |
| Stereochemistry (R/S) | Poor | Excellent | Poor | Poor |
| Sample Purity Req. | Low (LC separates) | Very High | Low (LC separates) | Medium (derivatization) |
| Throughput | High | Low | Medium | High |
Synthesis and Final Recommendation: A Tiered Approach to Confirmation
Confirming the identity of this compound requires a strategic, multi-tiered approach. While LC-HRMS is the indispensable tool for initial detection and quantification, complete structural elucidation, particularly for regulatory or foundational research purposes, demands further evidence.
Caption: Recommended tiered workflow for definitive structural confirmation.
-
Tier 1: Screening and Quantification. Use LC-HRMS for its high throughput, sensitivity, and ability to provide a confident putative identification based on accurate mass and retention time matching to a standard.
-
Tier 2: Structural Confirmation. Employ LC-HRMS/MS to confirm the molecular backbone, verifying the presence of the CoA moiety and the correct fatty acyl chain length through characteristic fragmentation patterns.
-
Tier 3: Unambiguous Isomer Elucidation. For absolute certainty, especially when authentic standards are unavailable or for foundational discovery work, complementary techniques are required. If sample amount and purity permit, NMR spectroscopy is the ultimate authority.[15] Alternatively, chemical derivatization strategies coupled with MS/MS provide a more sensitive means to definitively localize the double bonds.
By integrating these methodologies, researchers can move from a putative hit to an irrefutably confirmed molecular identity, ensuring the highest level of scientific integrity in their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. api.pageplace.de [api.pageplace.de]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polyunsaturated Fatty Acid and Sphingolipid Measurements by Tandem Mass Spectrometry | Bentham Science [eurekaselect.com]
- 11. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | Semantic Scholar [semanticscholar.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 25. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the intricate world of lipid biochemistry, the purity of synthetic intermediates is paramount. The molecule in focus, (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, is a highly specific, very-long-chain polyunsaturated fatty acyl-CoA. Its complex structure, featuring a hydroxyl group at the C3 position and multiple cis-double bonds, presents unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this and similar molecules, grounded in scientific principles and practical expertise.
The Analytical Challenge: A Molecule of Nuance
The inherent chemical properties of this compound demand a sophisticated analytical approach. Several factors contribute to the difficulty in purity assessment:
-
Instability: The numerous double bonds in the polyunsaturated fatty acyl chain are highly susceptible to oxidation, a process that can be catalyzed by exposure to oxygen, elevated temperatures, and transition metals. This degradation can lead to a variety of byproducts, compromising sample integrity.[1]
-
Isomerization: The cis configuration of the double bonds is crucial for biological activity. However, these bonds can isomerize to the trans configuration, particularly during synthesis, purification, and even analysis.[2][3]
-
Amphipathic Nature: As an acyl-CoA, the molecule possesses both a hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety. This amphipathic character can lead to challenges in chromatographic separation and accurate pipetting.
-
Low Abundance (in biological contexts): While this guide focuses on a synthetic compound, it's worth noting that endogenous long-chain acyl-CoAs are often present at low concentrations in biological samples, necessitating highly sensitive analytical methods.
Given these challenges, a multi-pronged analytical strategy is often the most effective approach to confidently assess the purity of such a complex molecule.
Comparative Analysis of Key Purity Assessment Techniques
The choice of analytical technique is a critical decision that will be dictated by the specific information required, available instrumentation, and the desired level of sensitivity and specificity. Here, we compare the three most relevant methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance of the adenine group in CoA. | - Widely available- Relatively inexpensive- Good for quantifying known impurities with distinct retention times. | - Lower sensitivity compared to MS- Co-elution of impurities can lead to inaccurate quantification- Does not provide structural information. | - Routine quality control- Monitoring reaction progress- Quantifying major components. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - Unambiguous structure elucidation- Can identify and quantify impurities without the need for reference standards- Non-destructive. | - Lower sensitivity than MS- Complex spectra for large molecules like acyl-CoAs- May not detect trace-level impurities. | - Definitive structural confirmation of the synthetic product- Assessing isomeric purity- Quantifying impurities in bulk material.[4][5] |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | - Gold standard for sensitivity and specificity- Can identify and quantify trace-level impurities- Provides molecular weight and fragmentation information for structural confirmation.[6][7][8][9] | - Higher cost of instrumentation and maintenance- Requires expertise in method development and data interpretation- Ion suppression effects can impact quantification. | - Comprehensive purity profiling- Detection and identification of unknown impurities- Absolute quantification using stable isotope-labeled internal standards. |
Workflow for Purity Assessment: A Step-by-Step Guide
A robust workflow for assessing the purity of this compound integrates these techniques to provide a comprehensive picture.
Caption: A comprehensive workflow for the purity assessment of synthetic long-chain acyl-CoAs.
Experimental Protocol: LC-MS/MS for Impurity Profiling
LC-MS/MS is the cornerstone for sensitive and specific purity analysis.[6] The following protocol provides a robust starting point for method development.
1. Sample Handling and Preparation:
-
Storage: Store the synthetic acyl-CoA at -80°C under an inert atmosphere (e.g., argon) to minimize degradation.[1]
-
Reconstitution: Reconstitute the sample in a suitable solvent immediately before analysis. A mixture of methanol and water (1:1, v/v) is often a good choice.[6] Work on ice to minimize thermal degradation.[1]
-
Internal Standard: For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., a 13C-labeled version of the analyte or a structurally similar acyl-CoA).
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[6]
-
Mobile Phases:
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this application.[6]
-
MS/MS Method: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]+, and the product ion will be a characteristic fragment, often corresponding to the Coenzyme A moiety.
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the target analyte and any identified impurities.
-
Purity Calculation: Calculate the purity as the percentage of the peak area of the target analyte relative to the total peak area of all detected components.
-
Impurity Identification: Tentatively identify impurities based on their mass-to-charge ratios and fragmentation patterns.
Potential Impurities and Their Identification
During the synthesis and handling of this compound, several types of impurities may arise:
-
Oxidation Products: The addition of one or more oxygen atoms to the fatty acyl chain will result in an increase in the molecular weight, which can be detected by MS.
-
Trans Isomers: While having the same mass as the desired cis isomer, trans isomers may have slightly different retention times on certain HPLC columns.[3][10] Their presence can be confirmed by NMR spectroscopy.
-
Shorter or Longer Chain Homologs: These can be byproducts of the synthetic process and will have different molecular weights.
-
Dehydration Products: The 3-hydroxy group can be lost through dehydration, resulting in a double bond between C2 and C3. This will lead to a decrease in molecular weight.
-
Unreacted Starting Materials and Reagents: These can be identified by their specific mass-to-charge ratios.
Visualizing the Logic: Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical method.
Conclusion: A Commitment to Quality
The rigorous assessment of purity for a complex synthetic molecule like this compound is a non-negotiable aspect of high-quality research and development. A thoughtful and multi-faceted analytical approach, leveraging the strengths of techniques like LC-MS/MS and NMR, is essential to ensure the integrity of experimental data and the ultimate success of scientific endeavors. This guide provides a framework for developing a robust and reliable purity assessment strategy, empowering researchers to proceed with confidence in the quality of their synthetic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 3. aocs.org [aocs.org]
- 4. constantsystems.com [constantsystems.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
Safety Operating Guide
Navigating the Disposal of (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA: A Guide for the Modern Laboratory
As researchers at the forefront of drug development and biochemical innovation, our work often involves the synthesis and handling of novel molecules. Among these is (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA, a complex unsaturated fatty acyl-CoA.[1][2] While its role in research is significant, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and principled approach to its disposal. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established chemical principles and regulatory guidelines.
Compound Profile and Inherent Risks
This compound is a long-chain polyunsaturated fatty acid (PUFA) linked to a coenzyme A molecule via a thioester bond.[1][2] Understanding its constituent parts is key to a thorough risk assessment.
-
Polyunsaturated Fatty Acyl Chain : The long carbon chain with multiple double bonds makes this part of the molecule susceptible to oxidation.[3] This reactivity can be accelerated by exposure to heat, light, and certain metals, potentially leading to the formation of reactive peroxides and other degradation products of unknown toxicity.[4][5]
-
Thioester Linkage : Thioesters are known to be more reactive than their oxygen-containing ester counterparts. They are susceptible to hydrolysis (cleavage by water) and aminolysis (cleavage by amines), which breaks the bond between the fatty acid and the coenzyme A moiety.[6][7][8][9]
-
Coenzyme A Moiety : Coenzyme A and its derivatives are integral to numerous metabolic pathways.[10][11][12] While naturally occurring, the disposal of concentrated, synthetic forms requires careful consideration.
Due to the lack of specific toxicological data, this compound must be treated as a potentially hazardous substance in accordance with OSHA's Laboratory Standard for chemicals of unknown toxicity.[13][14]
Table 1: Summary of Potential Hazards and Properties
| Property/Hazard | Description | Primary Mitigation Strategy |
| Chemical Reactivity | The polyunsaturated chain is prone to oxidation, and the thioester bond is susceptible to hydrolysis and aminolysis.[3][6][7] | Store in a cool, dark, and inert environment. Avoid contact with strong acids, bases, oxidizing agents, and amines. |
| Toxicity | The toxicological properties are not fully characterized. Assume the compound and its degradation products are potentially harmful. | Minimize exposure through the use of appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area or fume hood. |
| Environmental Impact | The environmental fate of this compound is unknown. Improper disposal could pose a risk to aquatic life and ecosystems. | Do not dispose of down the drain or in general waste. Follow designated hazardous waste streams. |
Risk Assessment and Disposal Decision Framework
A systematic approach to waste management is crucial. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disposal Protocols
The primary and most recommended method for the disposal of uncharacterized research chemicals is through a licensed hazardous waste disposal company.
Primary Disposal Protocol: Professional Waste Management
This protocol ensures compliance with EPA and local regulations and is the safest method for disposing of chemicals with unknown hazards.[15][16]
-
Segregation and Collection :
-
Collect waste containing this compound in a designated, chemically compatible, and leak-proof container.
-
Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
-
Ensure the SAA is away from general lab traffic and incompatible materials.
-
-
Arranging Disposal :
-
Contact your institution's EHS department to schedule a pickup. They will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, likely via incineration.
-
Alternative Protocol: Chemical Degradation (Pre-treatment)
For laboratories with the appropriate expertise and equipment, chemical degradation can be considered as a pre-treatment step to reduce the reactivity of the thioester bond prior to collection as hazardous waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
The goal of this pre-treatment is to hydrolyze the thioester bond, breaking the molecule into its constituent fatty acid and coenzyme A.
Caption: Workflow for the chemical degradation pre-treatment of this compound.
Step-by-Step Methodology for Base-Catalyzed Hydrolysis:
-
Preparation : Work in a certified chemical fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Reaction Setup : Place the aqueous solution containing the compound in a suitable reaction vessel with a magnetic stirrer.
-
Hydrolysis : Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring. Monitor the pH to maintain basic conditions (pH > 9). The hydrolysis of the thioester bond is accelerated under basic conditions.[6][8]
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for several hours. If feasible and safe, the reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Neutralization : Once the reaction is complete, carefully neutralize the solution by adding a 1 M solution of hydrochloric acid (HCl) dropwise until the pH is between 6 and 8.
-
Collection and Disposal : Collect the neutralized aqueous solution in a hazardous waste container. Label and store it as described in the Primary Disposal Protocol for pickup by a licensed waste disposal service.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.[1][18][19]
Spill Response
-
Minor Spill (Contained, small volume):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with absorbent material, working from the outside in.
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Report the incident to your laboratory supervisor.
-
-
Major Spill (Large volume, uncontained):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Close the doors to the affected area to contain vapors.
-
Call your institution's emergency number and report the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 4. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. acs.org [acs.org]
- 11. westlab.com [westlab.com]
- 12. researchgate.net [researchgate.net]
- 13. osha.gov [osha.gov]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. cmu.edu [cmu.edu]
- 19. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
